molecular formula C31H29ClN2O6S2 B559581 Texas Red CAS No. 60311-02-6

Texas Red

Número de catálogo: B559581
Número CAS: 60311-02-6
Peso molecular: 625.2 g/mol
Clave InChI: MPLHNVLQVRSVEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Texas red is an organic heteroheptacyclic compound. It has a role as a fluorochrome.
hydrophilic this compound;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29ClN2O6S2/c32-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-33-13-3-7-22(28(18)33)30(24)40-31-23-8-4-14-34-12-2-6-19(29(23)34)16-25(27)31/h9-10,15-17H,1-8,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLHNVLQVRSVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)Cl)S(=O)(=O)[O-])CCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29ClN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Reddish-brown or purple powder; [MSDSonline]
Record name Texas Red
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CAS No.

934482-80-1, 82354-19-6
Record name Texas Red sulfonyl chloride
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Record name Sulforhodamine 101 acid chloride
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Record name TEXAS RED SULFONYL CHLORIDE
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Foundational & Exploratory

Texas Red Fluorescent Dye: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Texas Red, chemically known as Sulforhodamine 101 acid chloride, is a bright red fluorescent dye widely utilized in biological research for visualizing specific molecules within cells and tissues.[1][2] Its robust fluorescent properties and versatility in conjugation have established it as a staple in laboratories focused on cell biology, neuroscience, and drug development. This guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and a workflow for immunofluorescence staining.

Core Properties of this compound

This compound is a sulfonated xanthene dye that exhibits strong fluorescence in the red region of the visible spectrum.[3] Its key characteristics make it a reliable tool for various fluorescence-based assays.

Key Features:

  • Bright Fluorescence: this compound emits a strong red fluorescent signal upon excitation, making it suitable for the detection of low-abundance biomolecules.[2][4]

  • Photostability: It demonstrates good resistance to photobleaching, allowing for prolonged imaging and analysis without significant signal loss.

  • Versatility: The dye can be conjugated to a wide range of biomolecules, including antibodies, proteins, peptides, and nucleic acids.

  • Water Solubility: this compound is soluble in water and other polar solvents, facilitating its use in aqueous biological buffers.

Spectral and Physicochemical Data

The quantitative properties of this compound are summarized in the table below, providing essential information for experimental design and instrument setup.

PropertyValueReference(s)
Chemical Name Sulforhodamine 101 acid chloride
Molecular Formula C₃₁H₂₉ClN₂O₆S₂
Molecular Weight 625.15 g/mol
Excitation Maximum (λex) ~589-596 nm
Emission Maximum (λem) ~615 nm
Molar Extinction Coefficient ~85,000 cm⁻¹M⁻¹ at 596 nm
Appearance Dark purple powder

Experimental Protocols

This section provides detailed methodologies for common applications of this compound in a research setting.

Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a this compound-conjugated secondary antibody for the indirect immunofluorescent staining of a target protein in cultured cells.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody (specific to the target protein)

  • This compound-conjugated secondary antibody (reactive against the host species of the primary antibody)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

  • Fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in a suitable antibody dilution buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in antibody dilution buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI or Hoechst stain according to the manufacturer's instructions to visualize the nuclei.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~596 nm, Emission: ~615 nm) and the nuclear counterstain.

Antibody Conjugation with this compound

This protocol outlines the procedure for covalently labeling a primary antibody with this compound sulfonyl chloride.

Materials:

  • Purified antibody (at a concentration of 1-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)

  • This compound sulfonyl chloride

  • Anhydrous Dimethylformamide (DMF)

  • Sodium bicarbonate buffer (1 M, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Dialysis tubing or centrifugal filtration devices

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Dye Preparation: Immediately before use, dissolve this compound sulfonyl chloride in anhydrous DMF to a concentration of 10 mg/mL.

  • Reaction Setup:

    • Adjust the pH of the antibody solution to 8.5 by adding a small volume of 1 M sodium bicarbonate buffer.

    • Slowly add the dissolved this compound to the antibody solution while gently vortexing. A common starting molar ratio of dye to antibody is 10:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (the first colored peak).

    • Alternatively, purify the conjugate by dialysis against PBS at 4°C for 24-48 hours with several buffer changes, or by using centrifugal filtration devices.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 596 nm (for this compound).

  • Storage: Store the this compound-conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Fluorescence In Situ Hybridization (FISH) with a this compound-Labeled Probe

This protocol provides a general workflow for using a this compound-labeled DNA probe to detect a specific sequence in chromosomal preparations.

Materials:

  • Pre-prepared chromosome spreads on glass slides

  • 2x SSC (Saline-Sodium Citrate) buffer

  • Denaturation solution (e.g., 70% formamide in 2x SSC)

  • Ethanol series (70%, 85%, 100%)

  • This compound-labeled DNA probe

  • Hybridization buffer

  • DAPI counterstain

  • Antifade mounting medium

Procedure:

  • Slide Preparation: Age the chromosome spread slides by baking at 65°C for 2-4 hours.

  • Denaturation: Denature the chromosomal DNA by immersing the slides in denaturation solution at 70-75°C for 2-5 minutes.

  • Dehydration: Dehydrate the slides by passing them through a cold ethanol series (70%, 85%, 100%) for 2 minutes each, then air dry.

  • Probe Preparation: Denature the this compound-labeled DNA probe in hybridization buffer at 70-75°C for 5-10 minutes, then place on ice to prevent re-annealing.

  • Hybridization: Apply the denatured probe mixture to the denatured slide, cover with a coverslip, and seal the edges. Incubate in a humidified chamber at 37°C overnight.

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Wash the slides in a post-hybridization wash buffer (e.g., 0.4x SSC with 0.3% NP-40) at 72°C for 2 minutes.

    • Wash in 2x SSC with 0.1% NP-40 at room temperature for 1 minute.

  • Counterstaining: Apply DAPI counterstain to the slide for 10 minutes.

  • Mounting and Imaging: Mount the slide with antifade mounting medium and visualize using a fluorescence microscope with appropriate filters for this compound and DAPI.

Experimental Workflow Visualization

The following diagram illustrates the key steps in an indirect immunofluorescence staining protocol.

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Imaging start Start: Cultured Cells on Coverslip fixation Fixation (e.g., 4% PFA) start->fixation Wash permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization Wash blocking Blocking (e.g., 5% Normal Goat Serum) permeabilization->blocking Wash primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab This compound-Conjugated Secondary Antibody Incubation primary_ab->secondary_ab Wash counterstain Nuclear Counterstain (e.g., DAPI) secondary_ab->counterstain Wash mounting Mounting (Antifade Medium) counterstain->mounting imaging Fluorescence Microscopy mounting->imaging end End: Image Analysis imaging->end

Indirect Immunofluorescence Staining Workflow.

Tandem Dyes

This compound is also utilized as an acceptor molecule in tandem dyes, most notably PE-Texas Red. In this configuration, R-phycoerythrin (PE) is excited and transfers its energy to the this compound molecule, which then fluoresces. This tandem configuration allows for the use of common excitation sources (like a 488 nm laser for PE) to generate a longer wavelength emission, expanding the options for multicolor flow cytometry and other applications.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Texas Red

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Texas Red, a widely used red fluorescent dye. It includes detailed information on its excitation and emission characteristics, experimental protocols for its use and spectral measurement, and visualizations of key workflows and concepts. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques.

Core Spectroscopic Properties of this compound

This compound, chemically known as Sulforhodamine 101 acid chloride, is a bright, red-emitting fluorophore commonly employed in various biological applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry.[1] Its robust fluorescence and good photostability make it a reliable choice for labeling biomolecules such as antibodies, proteins, and nucleic acids.[1][2]

The key to utilizing this compound effectively lies in understanding its excitation and emission spectra. The excitation spectrum represents the range of wavelengths the fluorophore can absorb to become excited, while the emission spectrum shows the wavelengths of light emitted as the fluorophore returns to its ground state.

The peak of its absorption spectrum is at approximately 589-596 nm, and it fluoresces with a peak emission at around 615 nm.[1][3] This significant separation between the excitation and emission maxima, known as the Stokes shift, is advantageous as it allows for the effective separation of the excitation and emission signals, leading to improved signal-to-noise ratios in imaging experiments.

Below is a table summarizing the key quantitative spectral and physical properties of this compound.

PropertyValueReferences
Excitation Maximum (λex) 589 - 596 nm
Emission Maximum (λem) 603 - 615 nm
Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹ at 596 nm
Quantum Yield (Φ) 0.93
Molecular Weight 625.15 g/mol
Chemical Formula C₃₁H₂₉ClN₂O₆S₂
Synonyms Sulforhodamine 101 acid chloride
Solubility Soluble in water and other polar solvents (e.g., DMF, acetonitrile)

Visualizing Spectral Properties

The relationship between the absorption (excitation) and emission spectra, including the Stokes shift, is a fundamental concept in fluorescence. The following diagram illustrates this relationship for this compound.

Spectral_Properties cluster_spectra Spectral Characteristics of this compound cluster_wavelength Wavelength (nm) Excitation Excitation (Absorption) Emission Emission (Fluorescence) Excitation->Emission Energy Loss (Non-radiative) 595 ~595 nm 615 ~615 nm Stokes_Shift Stokes Shift

A diagram illustrating the relationship between the excitation and emission spectra of this compound, highlighting the Stokes Shift.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from measuring its spectral properties to its application in immunofluorescence.

Protocol 1: Measurement of Excitation and Emission Spectra

This protocol outlines the steps to determine the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Instrumentation:

  • A spectrofluorometer equipped with an excitation and an emission monochromator, a light source (e.g., Xenon arc lamp), and a sensitive detector (e.g., photomultiplier tube).

Materials:

  • This compound dye

  • Appropriate solvent (e.g., phosphate-buffered saline (PBS) or ethanol)

  • Quartz cuvette

Procedure:

  • Sample Preparation:

    • Prepare a dilute stock solution of this compound in the chosen solvent.

    • Further dilute the stock solution to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time to ensure stable output.

    • Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.

  • Measuring the Emission Spectrum:

    • Set the excitation monochromator to the known absorption maximum of this compound (e.g., 595 nm).

    • Scan the emission monochromator over a wavelength range that brackets the expected emission peak (e.g., 600 nm to 700 nm).

    • Record the fluorescence intensity at each emission wavelength. The resulting plot of intensity versus wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

  • Measuring the Excitation Spectrum:

    • Set the emission monochromator to the determined emission maximum (λem).

    • Scan the excitation monochromator over a wavelength range that includes the expected absorption peaks (e.g., 500 nm to 610 nm).

    • Record the fluorescence intensity at each excitation wavelength. The resulting plot of intensity versus wavelength is the excitation spectrum. The peak of this spectrum corresponds to the excitation maximum (λex).

  • Data Analysis:

    • Correct the spectra for instrument-specific variations in lamp intensity and detector response, if this is not done automatically by the instrument's software.

    • Identify the peak wavelengths for the excitation and emission spectra.

Protocol 2: Conjugation of this compound to an Antibody

This protocol provides a general procedure for labeling an antibody with this compound sulfonyl chloride.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound sulfonyl chloride

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against a suitable buffer like PBS.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound sulfonyl chloride in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 using the reaction buffer.

    • Slowly add a calculated amount of the this compound stock solution to the antibody solution while gently stirring. The molar ratio of dye to antibody will need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the dye.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to stop the labeling reaction by reacting with any unreacted dye molecules.

    • Incubate for 30-60 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS with a preservative like sodium azide).

    • The first colored fraction to elute will be the this compound-conjugated antibody.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (around 595 nm).

Workflow for Antibody Conjugation

The following diagram outlines the key steps in the antibody conjugation process.

Antibody_Conjugation_Workflow Start Start: Purified Antibody Buffer_Exchange Buffer Exchange (if needed) Start->Buffer_Exchange Conjugation Conjugation Reaction (Antibody + this compound) Buffer_Exchange->Conjugation Prepare_Dye Prepare this compound Stock Solution Prepare_Dye->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (Degree of Labeling) Purification->Characterization End End: Labeled Antibody Characterization->End Immunofluorescence_Workflow Start Start: Cultured Cells Fixation Cell Fixation Start->Fixation Permeabilization Permeabilization (for intracellular targets) Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab This compound-Conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Counterstain Nuclear Counterstaining (Optional) Secondary_Ab->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging End End: Image Acquisition Imaging->End

References

An In-Depth Technical Guide to the Core Principles of Texas Red Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of Texas Red fluorescence, a widely utilized tool in biological research and drug development. It delves into the photophysical properties of this fluorophore, offers detailed experimental protocols for its application, and presents visual representations of key processes to facilitate a deeper understanding.

Core Principles of this compound Fluorescence

This compound, chemically known as sulforhodamine 101 acid chloride, is a bright red fluorescent dye belonging to the rhodamine family.[1] Its utility in various biological applications stems from its favorable photophysical properties, including a high extinction coefficient, good quantum yield, and reasonable photostability.[2][3] The fluorophore is typically excited by laser lines in the yellow-orange region of the spectrum and emits in the red region, making it suitable for multicolor imaging experiments with spectrally distinct fluorophores like FITC (green) and DAPI (blue).

The fluorescence of this compound arises from its chemical structure, which contains a system of conjugated pi bonds. When a photon of an appropriate wavelength is absorbed by the molecule, an electron is promoted to a higher energy singlet state (S1). The molecule then rapidly relaxes to the lowest vibrational level of this excited state. The subsequent return of the electron to the ground state (S0) results in the emission of a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.

Figure 1. Jablonski Diagram for this compound Fluorescence S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation (Absorption) S1->S0 Fluorescence S1->S0 Non-radiative decay T1 Triplet State (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Figure 1. Jablonski Diagram for this compound Fluorescence

Quantitative Photophysical Properties

The performance of a fluorophore is defined by several key quantitative parameters. The table below summarizes the essential photophysical properties of this compound.

PropertyValueReference(s)
Excitation Maximum (λex) ~586 - 596 nm[4]
Emission Maximum (λem) ~603 - 615 nm
Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹ at 596 nm
Quantum Yield (Φ) 0.605 - 0.93
Fluorescence Lifetime (τ) ~4.2 ns in water

Note on Quantum Yield: The quantum yield of this compound can vary depending on the local environment and conjugation state. The reported values range from 0.605 in PBS to as high as 0.93. It is advisable to consider this variability in quantitative fluorescence studies.

Experimental Protocols

This compound is commonly used as a fluorescent label for antibodies, nucleic acids, and other biomolecules. Below are detailed protocols for two of its most frequent applications: antibody conjugation and immunofluorescence.

Protocol 1: Conjugation of this compound to an Antibody

This protocol outlines the steps for covalently linking this compound sulfonyl chloride to a primary antibody.

Materials:

  • Purified antibody (1-4 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.5)

  • This compound sulfonyl chloride

  • Anhydrous dimethylformamide (DMF)

  • Dialysis tubing or spin column for purification

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

Procedure:

  • Prepare the Antibody: Ensure the antibody is in an amine-free buffer at an appropriate concentration. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare this compound Solution: Immediately before use, dissolve this compound sulfonyl chloride in anhydrous DMF to a concentration of 5-10 mg/mL.

  • Reaction Setup: While gently vortexing the antibody solution, slowly add the this compound/DMF solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10-20 moles of dye per mole of antibody is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring, protected from light.

  • Purification: Remove unconjugated this compound by dialysis against PBS at 4°C with several buffer changes or by using a spin column.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of this compound (~595 nm).

  • Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Figure 2. Workflow for Antibody Conjugation with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Antibody in Amine-Free Buffer Antibody in Amine-Free Buffer Mix Antibody and this compound Mix Antibody and this compound Antibody in Amine-Free Buffer->Mix Antibody and this compound Dissolve this compound in DMF Dissolve this compound in DMF Dissolve this compound in DMF->Mix Antibody and this compound Incubate (1-2h, RT, dark) Incubate (1-2h, RT, dark) Mix Antibody and this compound->Incubate (1-2h, RT, dark) Purify (Dialysis/Spin Column) Purify (Dialysis/Spin Column) Incubate (1-2h, RT, dark)->Purify (Dialysis/Spin Column) Store Conjugate (4°C, dark) Store Conjugate (4°C, dark) Purify (Dialysis/Spin Column)->Store Conjugate (4°C, dark)

Figure 2. Workflow for Antibody Conjugation with this compound
Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a this compound-conjugated secondary antibody for the detection of a target antigen in fixed and permeabilized cells.

Materials:

  • Cultured cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal serum from the secondary antibody host species in PBS with 0.1% Triton X-100)

  • Primary antibody (unconjugated)

  • This compound-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking solution to its optimal concentration. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking solution. Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each in the dark.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

  • Mounting: Wash the cells once with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescence using a fluorescence microscope equipped with appropriate filters for this compound and the counterstain.

Figure 3. Immunofluorescence Staining Workflow Fix Cells (4% PFA) Fix Cells (4% PFA) Permeabilize (Triton X-100) Permeabilize (Triton X-100) Fix Cells (4% PFA)->Permeabilize (Triton X-100) Block (Normal Serum) Block (Normal Serum) Permeabilize (Triton X-100)->Block (Normal Serum) Primary Antibody Incubation Primary Antibody Incubation Block (Normal Serum)->Primary Antibody Incubation Wash Wash Primary Antibody Incubation->Wash This compound Secondary Ab Incubation This compound Secondary Ab Incubation Wash->this compound Secondary Ab Incubation Wash 2 Wash This compound Secondary Ab Incubation->Wash 2 Counterstain (DAPI) Counterstain (DAPI) Wash 2->Counterstain (DAPI) Mount & Image Mount & Image Counterstain (DAPI)->Mount & Image

Figure 3. Immunofluorescence Staining Workflow

Concluding Remarks

This compound remains a valuable and versatile fluorophore for a wide range of biological applications. Its bright red emission and well-characterized properties make it a reliable choice for fluorescence microscopy, flow cytometry, and other fluorescence-based assays. By understanding its core principles and following optimized experimental protocols, researchers can effectively leverage this compound to visualize and quantify biological processes with high sensitivity and specificity. For applications requiring even greater photostability or brightness, newer generation dyes with similar spectral properties, such as Alexa Fluor 594, are also available.

References

Texas Red: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Texas Red, a widely used red fluorescent dye. It covers the dye's historical discovery, detailed chemical and physical properties, experimental protocols for its application, and its role in visualizing key cellular signaling pathways.

Introduction and Historical Context

This compound, chemically known as sulforhodamine 101 acid chloride, is a bright, red-emitting fluorescent dye that has become an indispensable tool in various biological and biomedical research fields.[1] Its development was a significant advancement in fluorescence microscopy, offering a photostable alternative with a distinct emission spectrum, making it highly suitable for multicolor imaging.

The journey of this compound begins with the synthesis of rhodamine dyes in 1887 by the industrial chemist Ceresole. These dyes were noted for their red-shifted spectra and greater photostability compared to earlier fluorescein dyes. Over time, various derivatives of rhodamine were developed to improve their utility in biological labeling.

A significant breakthrough came in 1982 when Titus, Haugland, and their colleagues synthesized the sulfonyl chloride derivative of sulforhodamine 101.[2][3] This new compound, which they named this compound, was developed to be a hydrophilic, red-emitting fluorophore that could be efficiently coupled to proteins and other biomolecules.[3] A key advantage of this compound sulfonyl chloride is that upon reaction with primary amines on a target molecule, any excess, unreacted dye hydrolyzes to the highly water-soluble sulforhodamine 101. This property simplifies the purification process, as the unreacted dye can be easily washed away.[2] This innovation addressed some of the limitations of existing rhodamine derivatives, such as hydrophobicity and instability, and solidified this compound's place as a valuable fluorescent probe.

Physicochemical and Photophysical Properties

This compound is a sulfonated xanthene dye, and its chemical structure and properties are well-characterized. It is typically a dark purple powder in its solid form.

Quantitative Data Summary

The key photophysical and physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Chemical Formula C₃₁H₂₉ClN₂O₆S₂
Molar Mass 625.15 g/mol
Excitation Maximum (λex) ~588 - 596 nm
Emission Maximum (λem) ~601 - 615 nm
Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹ at 596 nm
Fluorescence Quantum Yield (Φ) ~0.61 in PBS
Fluorescence Lifetime (τ) ~4 ns
Solubility Soluble to 100 mM in ethanol. Soluble in polar solvents like water (with hydrolysis), DMSO, DMF, and acetonitrile.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the reactive form of this compound and its application in labeling antibodies and visualizing the actin cytoskeleton.

Synthesis of Sulforhodamine 101 Acid Chloride (this compound)

The synthesis of the reactive sulfonyl chloride form of this compound from sulforhodamine 101 (SR101) is a critical step for its use in bioconjugation.

Materials:

  • Sulforhodamine 101 (SR101)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous reaction vessel

  • Vacuum line

  • Nitrogen or Argon gas supply

Protocol:

  • Thoroughly dry the Sulforhodamine 101 powder under a high vacuum for at least 2 hours.

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), add the dried SR101 to an excess of phosphorus oxychloride in a suitable reaction vessel.

  • Stir the mixture at room temperature for approximately 21 hours. The reaction converts the sulfonic acid group of SR101 to the reactive sulfonyl chloride.

  • After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.

  • The resulting residue, which is the sulforhodamine 101 acid chloride (this compound), should be thoroughly dried under a high vacuum to remove any remaining traces of POCl₃.

  • The reactive this compound should be stored under desiccated conditions at -20°C to prevent hydrolysis.

Protocol for Labeling IgG Antibodies with this compound Sulfonyl Chloride

This protocol describes the covalent conjugation of this compound sulfonyl chloride to primary amines on an IgG antibody.

Materials:

  • Purified IgG antibody (1-5 mg/mL)

  • Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

  • This compound Sulfonyl Chloride

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Desalting column (e.g., Sephadex G-25) or dialysis tubing

  • Phosphate-Buffered Saline (PBS), pH 7.4

Protocol:

  • Prepare the antibody solution by dissolving 1-5 mg of the IgG in 1 mL of chilled conjugation buffer.

  • Immediately before use, prepare a stock solution of this compound sulfonyl chloride by dissolving 1 mg in 50 µL of anhydrous DMF or acetonitrile. Do not use DMSO as it can react with sulfonyl chlorides.

  • While gently vortexing the antibody solution on ice, slowly add the this compound stock solution. The molar ratio of dye to antibody may need to be optimized, but a starting point is a 10-20 fold molar excess of the dye.

  • Incubate the reaction mixture for 1 hour at room temperature with continuous, gentle stirring.

  • To separate the this compound-conjugated antibody from unreacted dye and the hydrolysis product (sulforhodamine 101), apply the reaction mixture to a desalting column pre-equilibrated with PBS.

  • Elute the protein-dye conjugate with PBS. The labeled antibody will be in the void volume and will appear as a purple solution. The unreacted, hydrolyzed dye will elute later as a pink fraction.

  • Alternatively, the reaction mixture can be dialyzed extensively against PBS at 4°C.

  • The degree of labeling can be determined spectrophotometrically.

  • Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide and storing at -20°C.

Protocol for Staining F-Actin with this compound-X Phalloidin

This protocol details the use of this compound-X phalloidin to visualize the filamentous actin (F-actin) cytoskeleton in fixed and permeabilized cells. Phalloidin is a bicyclic peptide from the Amanita phalloides mushroom that binds specifically to F-actin.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Solution: 0.1% Triton X-100 in PBS

  • Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS

  • This compound-X Phalloidin stock solution (e.g., in methanol)

  • Mounting medium with an antifade reagent

  • (Optional) DAPI or Hoechst stain for nuclear counterstaining

Protocol:

  • Wash the cells grown on coverslips twice with PBS.

  • Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.

  • Prepare the staining solution by diluting the this compound-X phalloidin stock solution in the blocking solution to the desired final concentration (typically 50-200 nM).

  • Incubate the cells with the this compound-X phalloidin staining solution for 20-60 minutes at room temperature, protected from light.

  • (Optional) A nuclear counterstain like DAPI can be included in the staining solution.

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the stained F-actin using a fluorescence microscope with appropriate filters for this compound (Excitation: ~595 nm, Emission: ~615 nm).

Application in Visualizing Signaling Pathways

This compound is a valuable tool for visualizing the outcomes of various signaling pathways, particularly those that result in changes to the cellular architecture. One prominent example is the use of this compound-phalloidin to study the dynamics of the actin cytoskeleton, which is regulated by a complex network of signaling pathways.

Rho GTPase Signaling and Actin Cytoskeleton Remodeling

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. Extracellular signals, transmitted through receptors like G protein-coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and integrins, activate guanine nucleotide exchange factors (GEFs), which in turn activate Rho GTPases.

Activated Rho GTPases then interact with a variety of downstream effector proteins to control the organization of actin filaments. For instance, activated Rac1 stimulates the Arp2/3 complex via WAVE proteins, leading to the formation of branched actin networks characteristic of lamellipodia. Activated Cdc42 promotes the formation of filopodia through its effectors like WASp and N-WASP, which also activate the Arp2/3 complex. RhoA, on the other hand, promotes the formation of contractile actin stress fibers and focal adhesions through its effectors ROCK and mDia.

The visualization of these distinct actin structures using this compound-phalloidin provides a powerful readout of the activity of these signaling pathways. For example, the appearance of lamellipodia and membrane ruffles is indicative of Rac1 activation, while the presence of prominent stress fibers suggests high RhoA activity.

Below is a DOT script and the corresponding diagram illustrating a simplified workflow for visualizing the effects of Rho GTPase signaling on the actin cytoskeleton using this compound-phalloidin.

Rho_GTPase_Signaling_Workflow cluster_stimulus Cellular Stimulus cluster_signaling Signaling Cascade cluster_cytoskeleton Cytoskeletal Response cluster_visualization Experimental Visualization Stimulus Extracellular Signal (e.g., Growth Factor) Receptor Receptor Activation (e.g., RTK) Stimulus->Receptor GEF GEF Activation Receptor->GEF RhoGTPase Rho GTPase Activation (RhoA, Rac1, Cdc42) GEF->RhoGTPase Effector Effector Protein Activation RhoGTPase->Effector Actin Actin Cytoskeleton Remodeling Effector->Actin FixPerm Cell Fixation & Permeabilization Actin->FixPerm Stain This compound-Phalloidin Staining FixPerm->Stain Microscopy Fluorescence Microscopy Stain->Microscopy Microscopy->Actin Visualize

Workflow for visualizing Rho GTPase-mediated actin remodeling.

The following DOT script and diagram illustrate the logical relationship in the Rho GTPase signaling pathway leading to distinct actin structures.

Rho_GTPase_Pathway cluster_input Upstream Signals cluster_core Rho GTPase Core Signaling cluster_output Downstream Actin Structures Extracellular Extracellular Signals (Growth factors, ECM) Receptors Transmembrane Receptors (RTKs, Integrins) Extracellular->Receptors GEFs GEFs Receptors->GEFs Activate Cdc42 Cdc42-GTP GEFs->Cdc42 Rac1 Rac1-GTP GEFs->Rac1 RhoA RhoA-GTP GEFs->RhoA GAPs GAPs Cdc42->GAPs Inactivated by Filopodia Filopodia (via WASp/N-WASP) Cdc42->Filopodia Rac1->GAPs Lamellipodia Lamellipodia (via WAVE, Arp2/3) Rac1->Lamellipodia RhoA->GAPs StressFibers Stress Fibers (via ROCK, mDia) RhoA->StressFibers

Simplified Rho GTPase signaling to the actin cytoskeleton.

Conclusion

This compound has proven to be a robust and versatile fluorescent dye for a wide range of applications in biological research and drug development. Its bright red fluorescence, high quantum yield, and the reactivity of its sulfonyl chloride derivative have made it a staple in techniques such as immunofluorescence, flow cytometry, and fluorescence in situ hybridization. The ability to visualize the intricate and dynamic processes within cells, such as the remodeling of the actin cytoskeleton in response to signaling cues, underscores the enduring utility of this compound in advancing our understanding of cellular biology. As microscopy techniques continue to evolve, the favorable photophysical properties of this compound and its derivatives will ensure its continued relevance in cutting-edge scientific discovery.

References

understanding Texas Red for immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Texas Red for Immunofluorescence

Introduction to this compound

This compound, or sulforhodamine 101 acid chloride, is a bright red-emitting fluorescent dye widely used in various biological research applications, particularly in fluorescence microscopy and immunofluorescence.[1][2] It belongs to the rhodamine family of dyes and is characterized by its strong fluorescence, good photostability, and distinct spectral properties that make it an excellent partner for multicolor imaging experiments.[2][3] The dye is commonly conjugated to primary or secondary antibodies to visualize the localization of specific antigens within cells and tissues.[1] Its sulfonyl chloride reactive group allows for covalent labeling of primary amino groups on proteins, such as antibodies, creating stable bioconjugates. One of the key advantages of this compound's chemistry is that its unreacted form readily hydrolyzes to a water-soluble sulfonate, which is easily washed away, reducing background noise.

Core Photophysical and Chemical Properties

The utility of a fluorophore is defined by its spectral characteristics, brightness, and stability. This compound is valued for its vibrant red fluorescence and is efficiently excited by common laser lines, such as the 561 nm or 594 nm lasers. Its emission in the red spectrum is advantageous due to lower autofluorescence from biological samples in this range. The brightness of a fluorophore is a product of its molar extinction coefficient (its efficiency in absorbing light) and its quantum yield (its efficiency in converting absorbed light into emitted fluorescence).

Table 1: Quantitative Properties of this compound

PropertyValueSource(s)
Excitation Maximum (λex)~589-596 nm
Emission Maximum (λem)~615-620 nm
Molar Extinction Coefficient~85,000 M⁻¹cm⁻¹ at 596 nm
Quantum Yield (Φ)~0.93
Molecular Weight~625 g/mol

Applications in Immunofluorescence

Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to detect and visualize specific antigens in cells or tissues. This compound is a workhorse fluorophore for this application due to its brightness and spectral properties.

  • Indirect Immunofluorescence: The most common application involves using an unlabeled primary antibody specific to the target antigen, followed by a secondary antibody that recognizes the primary antibody and is conjugated to this compound. This method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.

  • Multicolor Imaging: The emission spectrum of this compound has minimal overlap with green-emitting fluorophores like FITC or Alexa Fluor 488, making it an ideal candidate for dual-labeling experiments. This allows for the simultaneous visualization of multiple targets within the same sample.

  • Flow Cytometry: While more common in microscopy, this compound can be used in flow cytometry, typically excited by a dye laser tuned to 595-605 nm or a 561 nm laser. It is also used as the acceptor fluorophore in the PE-Texas Red tandem dye, which allows for excitation with a 488 nm laser.

Experimental Protocols

Antibody Conjugation using a Kit (Example Protocol)

This protocol is a generalized summary based on commercially available kits.

  • Antibody Preparation: The antibody to be labeled should be purified and in an amine-free buffer (e.g., PBS, MES, HEPES) at a concentration of 0.5-5 mg/mL. Buffers containing nucleophilic components like Tris or glycine should be avoided.

  • pH Adjustment: Add 1 µL of a modifier reagent (often included in kits) to every 10 µL of the antibody solution to adjust the pH to an optimal range (typically 6.5-8.5) for the conjugation reaction.

  • Conjugation: Pipette the pH-adjusted antibody directly onto the lyophilized this compound mix. Gently resuspend the mixture by pipetting up and down.

  • Incubation: Incubate the reaction in the dark at room temperature (20-25°C) for at least 3 hours. Longer incubation times, such as overnight, are also effective and do not negatively impact the conjugate.

  • Quenching: Add 1 µL of a quencher reagent for every 10 µL of antibody used to stop the reaction. The conjugate is ready for use after 30 minutes. Purification is typically not required for kit-based conjugations.

Indirect Immunofluorescence Staining of Cultured Cells

This is a standard protocol for staining adherent cells.

  • Sample Preparation: Culture cells on sterile glass coverslips or in imaging-appropriate microplates.

  • Fixation: Fix the cells by covering them with 4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Rinse the samples three times with PBS for 5 minutes each to remove the fixative.

  • Permeabilization (for intracellular antigens): If the target antigen is intracellular, incubate the cells in PBS containing 0.3% Triton X-100 for 10-15 minutes. This step is omitted for cell surface antigens.

  • Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer for 60 minutes. A common blocking buffer is 1X PBS containing 5% normal serum (from the same species as the secondary antibody) and 0.3% Triton X-100.

  • Primary Antibody Incubation: Dilute the primary antibody in an antibody dilution buffer (e.g., 1X PBS with 1% BSA and 0.3% Triton X-100) according to the manufacturer's recommendations. Aspirate the blocking solution and apply the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Rinse the samples three times in PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the antibody dilution buffer. Incubate the samples for 1-2 hours at room temperature in the dark to protect the fluorophore from photobleaching.

  • Final Washes: Wash the samples three times with PBS for 5 minutes each in the dark.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium. This medium helps to preserve the fluorescence signal during imaging.

  • Imaging: Visualize the samples using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~596 nm, Emission: ~615 nm).

Visualizing Core Concepts and Workflows

G cluster_prep Sample Preparation cluster_stain Immunostaining cluster_final Final Steps A 1. Cell Culture on Coverslip B 2. Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (e.g., Triton X-100) (for intracellular targets) B->C D 4. Blocking (e.g., Normal Serum) C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation (this compound Conjugate) E->F G 7. Washing Steps F->G H 8. Mounting with Antifade Medium G->H I 9. Fluorescence Microscopy H->I

Caption: Workflow for indirect immunofluorescence using a this compound conjugate.

G Principle of Fluorescence (Jablonski Diagram) S0 Ground State (S₀) S1_v Excited Vibrational Levels S0->S1_v Absorption (Excitation) ~596 nm S0->S1_v S1 Excited Singlet State (S₁) S1_v->S1 Vibrational Relaxation (non-radiative) S1->S0 Fluorescence (Emission) ~615 nm

Caption: Simplified Jablonski diagram illustrating the fluorescence of this compound.

Advantages and Disadvantages

While a powerful tool, it's important to understand the strengths and limitations of this compound.

Advantages:

  • Bright Emission: It is a very bright fluorophore, which allows for the detection of low-abundance antigens.

  • Good Photostability: this compound exhibits good resistance to photobleaching, allowing for longer exposure times during imaging compared to more sensitive dyes like fluorescein. However, it is still susceptible to photobleaching with prolonged exposure to high-intensity light.

  • Large Stokes Shift: The significant separation between its excitation and emission peaks minimizes spectral overlap and simplifies filter set selection.

  • Hydrophilic Nature: The hydrolyzed form of the dye is very water-soluble, which simplifies washout steps and can lead to lower non-specific background staining.

Disadvantages:

  • Photobleaching: While relatively stable, it can still photobleach under intense or prolonged illumination, which can be a concern for quantitative studies. The use of antifade reagents is highly recommended.

  • Susceptibility to Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, which can reduce conjugation efficiency if not handled properly.

  • Emergence of Newer Dyes: Modern alternatives like Alexa Fluor 594 and DyLight 594 have been developed to match the spectral properties of this compound but offer even greater photostability and brightness.

Conclusion

This compound remains a cornerstone fluorophore for immunofluorescence due to its bright red emission, good photostability, and well-characterized spectral properties. It is particularly effective for multicolor imaging in conjunction with blue or green emitting dyes. While newer generations of fluorophores may offer enhanced performance in specific areas like photostability, the reliability, extensive documentation, and cost-effectiveness of this compound ensure its continued relevance and widespread use in research, clinical, and drug development settings. Understanding its core properties and adhering to optimized protocols are key to generating high-quality, reproducible immunofluorescence data.

References

Texas Red: A Comprehensive Technical Guide for Advanced Molecular Biology Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Texas Red, a sulforhodamine 101 acid chloride, is a bright red fluorescent dye widely utilized in molecular biology for its robust performance and spectral characteristics.[1][2] This in-depth guide provides a technical overview of its properties, applications, and detailed protocols for its use in key molecular biology techniques.

Core Properties and Spectral Characteristics

This compound is valued for its strong fluorescence emission in the red spectrum, making it an excellent choice for various imaging and detection applications.[2][3] Its key spectral properties are summarized below, providing a quantitative basis for experimental design and comparison with other fluorophores.

PropertyValueReference
Excitation Maximum 586 - 596 nm[4]
Emission Maximum 603 - 615 nm
Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹ at 596 nm
Quantum Yield (Φ) ~0.93
Molecular Weight ~625 g/mol

Applications in Molecular Biology

The versatility of this compound allows for its use in a multitude of molecular biology applications. Its bright signal and good photostability make it a reliable tool for visualizing and quantifying biological molecules and processes. Key applications include:

  • Immunofluorescence (IF): this compound-conjugated antibodies are extensively used to detect and localize specific proteins within cells and tissues.

  • Fluorescence In Situ Hybridization (FISH): Labeled nucleic acid probes with this compound enable the visualization of specific DNA or RNA sequences within chromosomes and cells.

  • Flow Cytometry: this compound, often in tandem with R-phycoerythrin (PE) as PE-Texas Red, is used for multi-color analysis of cell populations.

  • Protein and Nucleic Acid Labeling: The sulfonyl chloride group of this compound reacts readily with primary amines on proteins and modified nucleic acids, allowing for stable conjugation.

Experimental Protocols

Detailed methodologies for the key applications of this compound are provided below. These protocols offer a starting point for experimental design and can be optimized based on specific research needs.

Protein Labeling with this compound-X, Succinimidyl Ester

This protocol outlines the general steps for conjugating this compound-X, a succinimidyl ester derivative, to a protein, typically an antibody. The succinimidyl ester reacts efficiently with primary amines on the protein to form a stable amide bond.

Materials:

  • Purified protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS) at 1-2 mg/mL.

  • This compound-X, succinimidyl ester

  • Anhydrous dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS). Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium salts.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound-X, succinimidyl ester in anhydrous DMSO to create a stock solution.

  • Reaction:

    • Add 1 M sodium bicarbonate to the protein solution to raise the pH to 8.0-8.5.

    • Slowly add the desired molar excess of the reactive this compound solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Storage Protein Purified Protein (Amine-free buffer) Mix Mix Protein and this compound (pH 8.0-8.5) Protein->Mix TexasRed This compound-X, SE (in DMSO) TexasRed->Mix Incubate Incubate 1-2h at RT (Protected from light) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Store Store Conjugate at 4°C Purify->Store

Caption: Workflow for Protein Conjugation with this compound-X.

Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a this compound-conjugated secondary antibody for indirect immunofluorescence to detect a specific antigen in cultured cells.

Materials:

  • Cultured cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody (specific to the target antigen)

  • This compound-conjugated secondary antibody (specific to the primary antibody host species)

  • Mounting medium with an antifade reagent

Procedure:

  • Cell Culture and Fixation:

    • Grow cells on sterile coverslips to the desired confluency.

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells in Blocking Buffer for 30-60 minutes to reduce nonspecific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to the recommended concentration.

    • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the coverslips and allow the mounting medium to cure.

  • Imaging:

    • Visualize the this compound fluorescence using a fluorescence microscope with appropriate filters.

G cluster_prep Cell Preparation cluster_staining Antibody Staining cluster_final Imaging Fix Fixation (e.g., 4% PFA) Permeabilize Permeabilization (e.g., Triton X-100) Fix->Permeabilize Block Blocking (e.g., 1% BSA) Permeabilize->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb This compound Secondary Ab Incubation PrimaryAb->SecondaryAb Mount Mount Coverslip (Antifade Medium) SecondaryAb->Mount Image Fluorescence Microscopy Mount->Image G cluster_prep Sample Preparation cluster_hyb Hybridization cluster_wash Washing & Staining cluster_image Analysis SlideDenature Denature Chromosomal DNA (70-75°C) Dehydrate Dehydrate in Ethanol Series SlideDenature->Dehydrate Hybridize Hybridize Overnight (37°C) Dehydrate->Hybridize ProbeDenature Denature this compound Probe (75°C) ProbeDenature->Hybridize PostHybWash Post-Hybridization Washes (Stringent) Hybridize->PostHybWash Counterstain Counterstain with DAPI PostHybWash->Counterstain Mount Mount Coverslip Counterstain->Mount Image Fluorescence Microscopy Mount->Image G cluster_prep Cell Preparation cluster_stain Staining cluster_analyze Analysis CellSuspension Single-Cell Suspension Wash1 Wash Cells CellSuspension->Wash1 FcBlock (Optional) Fc Block Wash1->FcBlock Stain Incubate with PE-Texas Red Antibody FcBlock->Stain Wash2 Wash Cells (x2) Stain->Wash2 Acquire Flow Cytometry Data Acquisition Wash2->Acquire

References

Texas Red in Microscopy: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Texas Red, a bright, red-emitting fluorophore, has been a stalwart tool in fluorescence microscopy for decades. Its robust photophysical properties and versatile conjugation chemistry have made it a popular choice for a wide range of applications, from immunofluorescence and histology to flow cytometry. This technical guide provides a comprehensive overview of the core principles of this compound, its mechanism of action, and practical guidance for its use in microscopy.

Core Principles and Mechanism of Action

This compound is the sulfonyl chloride derivative of sulforhodamine 101. As a member of the rhodamine family of dyes, its fluorescence arises from a conjugated xanthene core. The fundamental mechanism of fluorescence involves the absorption of a photon of light, which excites an electron from its ground state to a higher energy singlet state. This excited state is short-lived, and the electron quickly relaxes back to the ground state, releasing the absorbed energy as a photon of light with a longer wavelength (a phenomenon known as the Stokes shift).

The rigid chemical structure of this compound contributes to its high fluorescence quantum yield and good photostability. The sulfonyl chloride group allows for covalent conjugation to primary amines on proteins and other biomolecules, forming a stable sulfonamide bond. This enables the specific labeling of targets of interest within a biological sample.

G Mechanism of Fluorescence cluster_energy Energy Levels Ground_State Ground State (S0) Excited_State Excited Singlet State (S1) Ground_State->Excited_State Excitation Excited_State->Ground_State Emission Excited_State->Ground_State Internal Conversion Photon_Absorption Photon Absorption (e.g., 595 nm laser) Fluorescence_Emission Fluorescence Emission (~615 nm) Non_Radiative_Decay Non-Radiative Decay (Vibrational Relaxation)

A simplified Jablonski diagram illustrating the process of fluorescence.

Photophysical Properties

The selection of a fluorophore for microscopy is critically dependent on its photophysical properties. The key parameters for this compound are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λex) ~595 nm[1][2]
Emission Maximum (λem) ~615 nm[1][2]
Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹ at 596 nm[1]
Quantum Yield (Φ) 0.605 in PBS
Recommended Laser Lines 561 nm, 594 nm

Experimental Protocols

Antibody Conjugation with this compound

This protocol provides a general guideline for conjugating this compound sulfonyl chloride to an antibody.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound sulfonyl chloride

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M sodium bicarbonate, pH 9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • PBS

Procedure:

  • Prepare the Antibody: Dialyze the antibody against PBS to remove any amine-containing buffers (e.g., Tris). Adjust the antibody concentration to 1-2 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve this compound sulfonyl chloride in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Reaction:

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

    • Slowly add a 10- to 20-fold molar excess of the reactive dye to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the this compound-conjugated antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the first colored peak, which contains the labeled antibody.

  • Characterization:

    • Measure the absorbance of the conjugate at 280 nm and 595 nm to determine the degree of labeling.

  • Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

G Antibody Conjugation Workflow Start Start: Purified Antibody Prepare_Ab Prepare Antibody (Dialyze, Adjust Concentration) Start->Prepare_Ab React Conjugation Reaction (Add Dye to Antibody at pH 8.3) Prepare_Ab->React Prepare_Dye Prepare this compound (Dissolve in DMF/DMSO) Prepare_Dye->React Purify Purification (Size-Exclusion Chromatography) React->Purify Characterize Characterization (Spectrophotometry) Purify->Characterize Store Storage (4°C or -20°C) Characterize->Store End End: Labeled Antibody Store->End

A flowchart of the general workflow for conjugating an antibody with this compound.
Immunofluorescence Staining of Adherent Cells

This protocol outlines the steps for staining fixed and permeabilized adherent cells with a this compound-conjugated antibody.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • This compound-conjugated primary or secondary antibody

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Culture and Fixation:

    • Grow cells to the desired confluency on sterile coverslips in a petri dish.

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • If targeting an intracellular antigen, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the this compound-conjugated antibody to the predetermined optimal concentration in blocking buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~590 nm, emission ~620 nm).

Applications in Research and Drug Development

This compound's bright fluorescence and red-shifted emission make it a valuable tool in various microscopy applications.

  • Immunofluorescence: It is widely used to visualize the localization of specific proteins within cells and tissues. This is crucial for understanding cellular architecture, protein trafficking, and the effects of drug candidates on cellular targets.

  • Multi-color Imaging: Due to its distinct spectral properties, this compound can be used in combination with other fluorophores, such as FITC (green) and DAPI (blue), to simultaneously visualize multiple targets within the same sample.

  • Fluorescence In Situ Hybridization (FISH): this compound can be conjugated to nucleic acid probes to detect specific DNA or RNA sequences within cells, enabling the study of gene expression and chromosome organization.

  • Flow Cytometry: this compound-conjugated antibodies are used to label and quantify specific cell populations based on the expression of cell surface or intracellular markers.

Example: Visualizing a Signaling Pathway Component

In drug development, researchers often need to visualize the expression and localization of proteins involved in specific signaling pathways. For example, a this compound-conjugated antibody can be used to detect a key kinase in a cancer-related pathway.

G Detection of a Signaling Protein cluster_detection Immunofluorescence Detection Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Target Kinase (e.g., Akt) Receptor->Kinase Activates Downstream Downstream Effectors Kinase->Downstream Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Downstream->Cellular_Response Antibody Primary Ab Antibody->Kinase Binds to Texas_Red_Ab This compound-Secondary Ab Texas_Red_Ab->Antibody Binds to

Visualizing a target kinase in a signaling pathway using a this compound-conjugated secondary antibody.

Conclusion

This compound remains a highly effective and versatile fluorescent probe for a multitude of microscopy applications. Its bright red emission, good photostability, and straightforward conjugation chemistry make it an excellent choice for researchers in both academic and industrial settings. By understanding its core principles and following optimized protocols, scientists and drug development professionals can effectively leverage the power of this compound to visualize and unravel complex biological processes.

References

An In-depth Technical Guide to Sulforhodamine 101: Core Characteristics and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sulforhodamine 101 (SR101), also known as Texas Red, is a water-soluble, red fluorescent dye widely utilized in biological research.[1][2] Its primary application lies in the field of neuroscience, where it has been established as a preferential marker for astrocytes both in vivo and in vitro.[3][4][5] This guide provides a comprehensive overview of the fundamental properties of SR101, detailed experimental protocols, and its application in advanced imaging techniques.

Core Characteristics

Sulforhodamine 101 is an amphoteric rhodamine dye distinguished by its bright red fluorescence and utility as a polar tracer. It is generally considered membrane impermeant.

Chemical and Physical Properties

SR101 is supplied as a crystalline solid and is known for its solubility in water and various organic solvents. Its structural and physical data are summarized below.

PropertyValueCitations
Chemical Name 9-(2,4-Disulfophenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium inner salt
Synonyms SR101, this compound, Sulforhodamine 640
Molecular Formula C₃₁H₃₀N₂O₇S₂
Molecular Weight 606.71 g/mol
CAS Number 60311-02-6
Appearance Crystalline solid
Purity ≥95% (HPLC)
Storage Store at +4°C or -20°C as a solid

Solubility Data

SolventMaximum Concentration / SolubilityCitations
Water 50 mM (30.34 mg/mL)
DMSO 25 mg/mL to 50 mM
Ethanol 20 mM (12.13 mg/mL)
Dimethyl formamide ~20 mg/mL

Spectral Properties

SR101 exhibits strong absorption in the yellow-orange region of the spectrum and emits bright red fluorescence. These properties make it compatible with common laser lines and filter sets used in fluorescence microscopy.

Spectral PropertyValue (in Ethanol unless specified)Citations
Excitation Maximum (λex) ~586 nm
Emission Maximum (λem) ~605 nm / 606 nm
Molar Absorptivity (ε) 110,000 - 139,000 cm⁻¹M⁻¹ at 576 nm
Fluorescence Quantum Yield (Φ) 0.9 (in ethanol), 0.605 (in PBS)

Applications in Neurobiology

The most prominent application of SR101 is as a selective marker for astrocytes. Upon application to brain tissue, it is preferentially taken up by protoplasmic astrocytes, allowing for their high-contrast visualization using two-photon microscopy. This specificity has been confirmed through immunohistochemistry and in transgenic mouse models. The uptake mechanism is not fully understood but is thought to involve diffusion through gap junctions, creating an astrocyte syncytium.

It is important to note that while highly selective, SR101 is not exclusively an astrocyte marker. Studies have shown it can also label oligodendrocytes, and its staining intensity can vary between different brain regions. Furthermore, at certain concentrations, SR101 can exhibit bioactive effects, including the induction of neuronal hyperexcitability and seizure-like activity. Therefore, careful titration of concentration and appropriate controls are crucial.

Experimental Protocols

Below are detailed methodologies for the application of SR101 for staining glial cells in brain tissue.

Protocol 1: In Vivo Staining of Cortical Astrocytes in Rodents

This protocol is adapted from methods for two-photon imaging of astrocytes in the intact rodent brain.

Materials:

  • Sulforhodamine 101 (SR101)

  • Artificial cerebrospinal fluid (ACSF), sterile-filtered

  • Surgical tools for craniotomy

  • Two-photon microscope

Methodology:

  • Animal Preparation: Anesthetize the rodent according to approved institutional protocols. Perform a craniotomy over the cortical region of interest to expose the dura mater.

  • SR101 Solution Preparation: Prepare a stock solution of SR101 in DMSO. Just before application, dilute the stock solution in sterile ACSF to a final working concentration. For topical application, concentrations can range from 250 nM to 300 µM.

  • Dye Application:

    • Topical Application: Carefully apply the SR101 working solution directly onto the exposed cortical surface. Allow the dye to incubate for a brief period (typically 5-20 minutes).

    • Intracortical Injection: For deeper staining, use a micropipette to inject a small bolus of the SR101 solution into the brain parenchyma.

  • Washing: Gently wash the cortical surface with fresh ACSF to remove excess dye.

  • Imaging: Place the animal under a two-photon microscope. Use an excitation wavelength around 800-900 nm for two-photon excitation of SR101. Astrocytes should be brightly labeled, allowing for visualization of their morphology and association with blood vessels.

G Workflow: In Vivo Astrocyte Labeling with SR101 cluster_prep Preparation cluster_application Application cluster_imaging Imaging prep_animal 1. Anesthesia & Craniotomy prep_dye 2. Prepare SR101 in ACSF (e.g., 100 µM) apply_topical 3a. Topical Application (5-20 min) prep_dye->apply_topical apply_inject 3b. Intracortical Injection prep_dye->apply_inject wash 4. Wash with ACSF apply_topical->wash image 5. Two-Photon Microscopy (Ex: ~840 nm) wash->image

Workflow for in vivo astrocyte labeling with SR101.

Protocol 2: Staining Astrocytes in Acute Brain Slices

This method is suitable for in vitro electrophysiology and imaging experiments.

Materials:

  • Sulforhodamine 101 (SR101)

  • Carbogenated ACSF (95% O₂, 5% CO₂)

  • Vibratome or tissue slicer

  • Incubation chamber

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated ACSF.

  • SR101 Incubation: Transfer the slices to an incubation chamber containing carbogenated ACSF heated to 34-37°C. Add SR101 to a final concentration of 0.5-1 µM.

  • Incubation Period: Incubate the slices in the SR101-containing ACSF for 20-30 minutes.

  • Recovery/Wash: Transfer the slices to a holding chamber with fresh, dye-free carbogenated ACSF for at least 30 minutes before imaging or recording. This allows for washout of excess dye and recovery of the tissue.

  • Imaging: Mount a slice in a recording chamber on a confocal or two-photon microscope for visualization.

Advanced Application: Dual-Cell Calcium Imaging

A powerful application of SR101 is its use in conjunction with green-fluorescent calcium indicators (e.g., Oregon Green BAPTA-1 AM) to simultaneously monitor calcium dynamics in both astrocytes and neurons. Because SR101 selectively labels astrocytes, it allows for the unambiguous differentiation of signals from the two cell types.

G Logic: SR101 in Dual-Cell Calcium Imaging cluster_loading Dye Loading cluster_cells Cell Population cluster_result Resulting Signal load_ca Bulk Load Green Ca2+ Indicator (e.g., OGB-1 AM) neurons Neurons load_ca->neurons astrocytes Astrocytes load_ca->astrocytes load_sr101 Apply Red SR101 load_sr101->astrocytes neuron_signal Green Fluorescence (Ca2+ Signal) neurons->neuron_signal astro_signal Green (Ca2+) + Red (SR101) = Yellow/Orange Signal astrocytes->astro_signal

SR101 enables separation of astrocyte and neuron signals.

References

An In-depth Technical Guide to Texas Red Dye for Cellular Staining

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Texas Red remains a widely utilized fluorescent dye for visualizing specific cellular targets. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in cell staining applications.

Core Properties of this compound

This compound, chemically known as sulforhodamine 101 acid chloride, is a bright red-fluorescent dye belonging to the rhodamine family.[1] It is frequently used to label antibodies, proteins, and other biomolecules for various detection and imaging purposes in fluorescence microscopy, immunofluorescence, and flow cytometry.[2][3] The dye is valued for its brightness, which allows for the detection of even weakly expressed antigens.[1]

Key advantages of this compound include its good solubility in water and other polar solvents, which simplifies the preparation of staining solutions and conjugation to biomolecules.[1] The sulfonyl chloride reactive group of this compound readily conjugates with primary amines on proteins. A significant benefit of this chemistry is that any unreacted dye hydrolyzes to the highly water-soluble sulforhodamine 101, which is easily washed away, leading to lower background fluorescence.

While this compound exhibits good photostability, for applications requiring even greater brightness and resistance to photobleaching, newer alternatives such as Alexa Fluor 594 and DyLight 594 have been developed with similar spectral characteristics.

Quantitative Data Summary

The spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Excitation Maximum ~586 - 596 nm
Emission Maximum ~603 - 615 nm
Molar Extinction Coefficient ~85,000 cm⁻¹M⁻¹
Quantum Yield ~0.93
Molecular Weight ~625.15 g/mol
Chemical Formula C₃₁H₂₉ClN₂O₆S₂

Experimental Protocols

Below are detailed methodologies for antibody conjugation and a general protocol for immunofluorescent staining of cultured cells.

Protocol for Labeling IgG Antibodies with this compound Sulfonyl Chloride

This protocol is adapted from the method described by Titus, et al. (1982).

Materials:

  • IgG antibody to be labeled

  • This compound Sulfonyl Chloride

  • Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

  • Phosphate-Buffered Saline (PBS): 20 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Desalting column or dialysis tubing (10-14 kDa MWCO)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Prepare the Antibody: Dissolve 1-5 mg of the IgG antibody in 1 mL of chilled conjugation buffer. Keep the solution on ice.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound sulfonyl chloride in anhydrous DMF to a concentration of 1 mg/mL.

  • Conjugation Reaction: While rapidly mixing the antibody solution, add 50 µL of the this compound stock solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.

  • Purification: Separate the labeled antibody from the unreacted dye using either a desalting column equilibrated with PBS or by dialysis against PBS at 4°C. The this compound-conjugated protein will appear as a purple band.

General Protocol for Immunofluorescent Staining of Adherent Cells

This protocol provides a general workflow for staining adherent cells grown on coverslips.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

  • Primary Antibody (specific to the target antigen)

  • This compound-conjugated Secondary Antibody (directed against the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI) (optional)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Washing: Gently rinse the coverslips with PBS to remove culture medium.

  • Fixation: Incubate the coverslips in 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens): If the target protein is intracellular, incubate the coverslips in Permeabilization Buffer for 10-15 minutes.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Blocking: Incubate the coverslips in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Final Wash: Perform a final wash with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~596 nm, Emission: ~615 nm).

Visualizations

The following diagrams illustrate the fluorescence principle and a typical experimental workflow.

Fluorescence_Principle cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0 This compound (Ground State) S1 This compound (Excited State) S0->S1 Excitation (~596 nm) Photon Absorption S1->S0 Emission (~615 nm) Fluorescence

Principle of this compound Fluorescence.

Immunofluorescence_Workflow Start Start: Adherent Cells on Coverslip Fixation Cell Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) (for intracellular targets) Fixation->Permeabilization Blocking Blocking (e.g., BSA or Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb This compound-Conjugated Secondary Antibody Incubation PrimaryAb->SecondaryAb Mounting Wash and Mount on Slide SecondaryAb->Mounting Imaging Fluorescence Microscopy Imaging Mounting->Imaging

Immunofluorescence Staining Workflow.

References

Methodological & Application

Application Notes and Protocols: Texas Red Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red®, a red fluorescent dye, is a derivative of sulforhodamine 101, widely utilized in various biological applications for the fluorescent labeling of proteins, particularly antibodies. Its bright fluorescence and well-separated emission spectrum make it an excellent candidate for multicolor immunofluorescence microscopy, flow cytometry, and other immunoassays. This document provides a detailed protocol for the conjugation of this compound® to antibodies, purification of the conjugate, and determination of the degree of labeling.

This compound® and its derivatives, such as this compound®-X, succinimidyl ester, react efficiently with primary amines (e.g., lysine residues) on the antibody to form a stable covalent bond.[1][2] The resulting fluorescently labeled antibody can be used to specifically detect target antigens in a variety of applications.

Pre-Conjugation Considerations

Successful antibody conjugation begins with the quality and preparation of the antibody. The following table summarizes the key requirements for the antibody and its buffer.

ParameterRecommended ConditionsNotes
Antibody Purity Affinity-purifiedImpure proteins will not label well and can interfere with the conjugation reaction.[2]
Antibody Concentration 0.5-5 mg/mLOptimal results are often achieved with concentrations of 1-4 mg/mL.[3][4]
Buffer Composition 10-50 mM Amine-free buffer (e.g., MES, MOPS, HEPES, PBS)Avoid buffers containing primary amines like Tris or glycine, as they compete with the antibody for reaction with the dye.
pH 6.5 - 8.5The reaction of succinimidyl esters with amines is most efficient at a slightly alkaline pH.
Additives Azide (0.02-0.1%), BSA (0.1-0.5%), Glycerol (up to 50%)These additives generally have little to no effect on conjugation efficiency. However, for optimal results, it is best to use an antibody in a buffer free of these components.

Experimental Workflow

The overall process of this compound antibody conjugation involves preparing the antibody, reacting it with the this compound dye, and then purifying the resulting conjugate.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_storage Storage antibody_prep Antibody Preparation (Buffer Exchange/Concentration) conjugation Conjugation Reaction (Antibody + this compound) antibody_prep->conjugation Add Modifier (if required) dye_prep This compound Reagent Preparation dye_prep->conjugation purification Purification (Removal of free dye) conjugation->purification Add Quencher (if required) dol_analysis Degree of Labeling (DOL) Determination purification->dol_analysis storage Storage of Conjugate dol_analysis->storage

Caption: Workflow for this compound antibody conjugation.

Experimental Protocols

Materials
  • Purified antibody in a suitable buffer

  • This compound®-X, succinimidyl ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification column (e.g., gel filtration column)

  • Phosphate-buffered saline (PBS)

Protocol for Antibody Conjugation

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

  • Antibody Preparation :

    • If the antibody is in a buffer containing primary amines, perform a buffer exchange into an amine-free buffer like PBS.

    • Adjust the antibody concentration to 2 mg/mL in a suitable buffer.

  • Reaction Setup :

    • To 0.5 mL of the 2 mg/mL antibody solution, add 50 µL of 1 M sodium bicarbonate to raise the pH to ~8.3.

    • Allow the vial of this compound®-X, succinimidyl ester to warm to room temperature.

    • Add 10 µL of anhydrous DMSO to the reactive dye and mix gently to dissolve.

  • Conjugation Reaction :

    • Transfer the antibody solution to the vial containing the dissolved this compound® dye.

    • Mix gently by inverting the vial a few times.

    • Incubate the reaction for 1-3 hours at room temperature, protected from light. Longer incubation times, such as overnight, generally do not have a negative effect.

  • Quenching the Reaction :

    • After the incubation period, add a quencher reagent to stop the reaction. For example, add 1 µL of quencher for every 10 µL of antibody solution used. Mix gently and incubate for 30 minutes.

Purification of the Conjugated Antibody

It is crucial to remove any unconjugated this compound® dye, as its presence can lead to high background fluorescence in subsequent applications.

  • Column Preparation :

    • Equilibrate a gel filtration column (e.g., a desalting column) with PBS according to the manufacturer's instructions.

  • Purification :

    • Apply the quenched reaction mixture to the top of the equilibrated column.

    • Elute the conjugate with PBS. The labeled antibody will typically elute first as a colored band, while the smaller, unconjugated dye molecules will be retained on the column and elute later.

    • Collect the fractions containing the purified, labeled antibody.

Characterization of the Conjugate

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL is typically between 2 and 10 for antibodies.

  • Spectrophotometric Measurement :

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for this compound® (~595 nm, A595).

  • Calculation :

    • The concentration of the antibody can be calculated using the following formula: Antibody Concentration (M) = [A280 - (A595 x CF)] / εantibody where:

      • CF is the correction factor for the dye's absorbance at 280 nm (for this compound®, this is approximately 0.18).

      • εantibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is ~210,000 M-1cm-1).

    • The concentration of the dye can be calculated using the following formula: Dye Concentration (M) = A595 / εdye where:

      • εdye is the molar extinction coefficient of this compound® at 595 nm (~80,000 M-1cm-1).

    • The DOL is then calculated as the molar ratio of the dye to the antibody: DOL = Dye Concentration (M) / Antibody Concentration (M)

Signaling Pathway Diagram (Illustrative)

While antibody conjugation itself is a chemical process and not a signaling pathway, the resulting conjugate is often used to visualize such pathways. Below is an example of a generic signaling pathway that could be studied using a this compound-conjugated antibody.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene

Caption: A generic cell signaling pathway.

Storage of Conjugated Antibodies

Proper storage is essential to maintain the functionality of the fluorescently labeled antibody.

Storage DurationTemperatureConditions
Short-term 4°CStore in the dark. Enzyme-conjugated antibodies should not be frozen.
Long-term -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. Adding a cryoprotectant like 50% glycerol can prevent freezing at -20°C. Store in dark vials or wrap in foil to protect from light.

Note: Do not use frost-free freezers as the temperature cycling can damage the antibody.

Troubleshooting

ProblemPossible CauseSolution
Low DOL - Antibody concentration is too low. - pH of the reaction is not optimal. - Presence of primary amines in the buffer.- Concentrate the antibody. - Ensure the pH is between 8.0 and 8.5. - Perform buffer exchange into an amine-free buffer.
High Background in Staining - Incomplete removal of free dye. - Non-specific binding of the antibody.- Repeat the purification step. - Include appropriate blocking steps in your staining protocol.
Loss of Antibody Activity - Conjugation reaction blocked the antigen-binding site. - Improper storage conditions.- This is a rare occurrence. Consider using a different labeling chemistry that targets other sites on the antibody. - Review and adhere to recommended storage conditions.

References

Application Notes and Protocols: Labeling Proteins with Texas Red

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red® is a bright, red-emitting fluorescent dye widely used in biological research for labeling proteins, antibodies, and other biomolecules.[1][2] Its strong fluorescence and photostability make it an excellent choice for various applications, including fluorescence microscopy, immunofluorescence, flow cytometry, and live-cell imaging.[1][2][3] this compound® and its derivatives are available with different reactive moieties to enable covalent attachment to specific functional groups on proteins, primarily primary amines and free thiols. This document provides detailed protocols for labeling proteins using two common derivatives: this compound®-X, succinimidyl ester for targeting primary amines, and this compound™ Maleimide for targeting free sulfhydryl groups.

The this compound®-X derivative includes a seven-atom aminohexanoyl spacer ("X") that separates the fluorophore from its point of attachment on the protein. This spacer helps to minimize potential interactions between the dye and the biomolecule, which can reduce quenching and steric hindrance, leading to brighter and more reliable conjugates.

Characteristics of this compound®

PropertyValueReference
Excitation Maximum~595 nm
Emission Maximum~615 nm
Reactive GroupsSuccinimidyl Ester (amine-reactive), Maleimide (thiol-reactive)
ApplicationsFluorescence Microscopy, Flow Cytometry, Immunofluorescence, Live-cell Imaging

Selecting the Right this compound® Derivative

The choice of this compound® derivative depends on the available functional groups on the target protein and the desired site of labeling.

DerivativeTarget Functional GroupChemical ReactionKey Considerations
This compound®-X, Succinimidyl Ester Primary amines (-NH₂) on lysine residues and the N-terminus.Forms a stable amide bond.- Reaction is performed at a pH of 7.5-8.5. - Avoid buffers containing primary amines (e.g., Tris, glycine).
This compound™ Maleimide Free sulfhydryl groups (-SH) on cysteine residues.Forms a stable thioether bond.- Reaction is performed at a neutral pH (7.0-7.5). - Disulfide bonds may need to be reduced to generate free thiols.

Experimental Protocols

Protocol 1: Labeling Proteins with this compound®-X, Succinimidyl Ester

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • This compound®-X, succinimidyl ester

  • Anhydrous dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate solution, pH ~8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, exchange it with PBS via dialysis or gel filtration.

    • The protein concentration should ideally be 2 mg/mL. Lower concentrations may result in less efficient labeling.

  • Reaction Setup:

    • For labeling ~1 mg of an IgG antibody (MW ~145,000), dissolve it in 0.5 mL of PBS.

    • Add 50 µL of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.

    • Warm a vial of this compound®-X, succinimidyl ester to room temperature.

    • Add 10 µL of DMSO to the reactive dye and mix well to dissolve.

  • Labeling Reaction:

    • Add the dissolved reactive dye to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Prepare a purification column according to the manufacturer's instructions to separate the labeled protein from the unreacted dye.

    • Apply the reaction mixture to the top of the column.

    • Elute the protein-dye conjugate with PBS. The labeled protein will appear as a colored band that separates from the smaller, unreacted dye molecules.

    • Collect the fractions containing the labeled protein.

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA to a final concentration of 1-10 mg/mL, aliquot, and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Recommended Molar Ratios of Dye to Protein:

ProteinMolar Ratio (Dye:Protein)
IgG Antibodies2-4 moles of dye per mole of antibody
Other ProteinsOptimization may be required. Lower molecular weight proteins generally require fewer dye molecules, while higher molecular weight proteins may require more.
Protocol 2: Labeling Proteins with this compound™ Maleimide

This protocol is for labeling proteins with available free sulfhydryl groups.

Materials:

  • Protein of interest with free thiol groups

  • This compound™ Maleimide

  • Anhydrous dimethylformamide (DMF) or DMSO

  • Degassed buffer, pH 7.0-7.5 (e.g., PBS, HEPES, Tris)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a degassed, thiol-free buffer at a pH of 7.0-7.5. A protein concentration of 1-10 mg/mL is recommended.

    • If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.

  • Reactive Dye Preparation:

    • Dissolve the this compound™ Maleimide in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 1-10 mg in 100 µL).

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved maleimide dye to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a purification column as described in Protocol 1.

  • Storage:

    • Store the purified conjugate under the same conditions as described in Protocol 1.

Experimental Workflow Diagrams

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product Protein in\nAmine-Free Buffer Protein in Amine-Free Buffer Mix and Incubate\n(1 hr, RT, dark) Mix and Incubate (1 hr, RT, dark) Protein in\nAmine-Free Buffer->Mix and Incubate\n(1 hr, RT, dark) Dissolve\nthis compound SE Dissolve This compound SE Dissolve\nthis compound SE->Mix and Incubate\n(1 hr, RT, dark) Column\nChromatography Column Chromatography Mix and Incubate\n(1 hr, RT, dark)->Column\nChromatography Labeled Protein Labeled Protein Column\nChromatography->Labeled Protein

Caption: Workflow for labeling proteins with this compound®-X, Succinimidyl Ester (SE).

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product Protein with\nFree Thiols Protein with Free Thiols Mix and Incubate\n(2 hrs RT or O/N 4°C, dark) Mix and Incubate (2 hrs RT or O/N 4°C, dark) Protein with\nFree Thiols->Mix and Incubate\n(2 hrs RT or O/N 4°C, dark) Dissolve\nthis compound Maleimide Dissolve This compound Maleimide Dissolve\nthis compound Maleimide->Mix and Incubate\n(2 hrs RT or O/N 4°C, dark) Column\nChromatography Column Chromatography Mix and Incubate\n(2 hrs RT or O/N 4°C, dark)->Column\nChromatography Labeled Protein Labeled Protein Column\nChromatography->Labeled Protein

Caption: Workflow for labeling proteins with this compound™ Maleimide.

Applications of this compound®-Labeled Proteins

This compound® conjugated proteins are utilized in a wide array of research applications.

  • Immunofluorescence: Labeled antibodies are used to detect the localization of specific antigens within cells and tissues.

  • Cellular Imaging: Labeled proteins, such as phalloidin for actin filaments, are used to visualize cellular structures.

  • Flow Cytometry: Labeled antibodies are used to identify and quantify specific cell populations based on surface or intracellular markers.

  • Live-Cell Imaging: The photostability of this compound® allows for real-time tracking of labeled proteins and cellular processes.

  • Drug Development: Labeled proteins can be used to study drug-target interactions and cellular uptake.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency - Incorrect buffer (contains amines for SE reaction). - Low protein concentration. - Inactive reactive dye.- Use an amine-free buffer for succinimidyl ester reactions. - Concentrate the protein to the recommended level. - Use fresh, properly stored reactive dye.
Precipitation of Protein - High degree of labeling. - Dye solubility issues.- Reduce the molar ratio of dye to protein. - Ensure the reactive dye is fully dissolved in DMSO or DMF before adding to the aqueous protein solution.
Poor Separation of Labeled Protein and Free Dye - Inappropriate purification column or method.- Use a size-exclusion chromatography column appropriate for the molecular weight of your protein. For very dilute samples, consider dialysis.

References

Application Notes: Texas Red Staining Protocol for Fixed Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red® is a red fluorescent dye commonly used in histology and cell biology for staining and visualizing specific cellular components. Its bright fluorescence and distinct emission spectrum make it an excellent choice for immunofluorescence and other fluorescence microscopy applications. When conjugated to secondary antibodies or phalloidin, this compound allows for the precise localization of proteins of interest or filamentous actin (F-actin), respectively. These application notes provide detailed protocols for using this compound-conjugated reagents for staining fixed cells, offering guidance on sample preparation, staining procedures, and data interpretation.

This compound has an excitation maximum at approximately 589 nm and an emission maximum at around 615 nm. This positions its fluorescence in the red region of the visible spectrum, making it compatible with multi-color imaging experiments where spectral overlap with green and blue fluorophores needs to be minimized. For optimal imaging, it is crucial to use a fluorescence microscope equipped with the appropriate filter sets.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound staining. Note that optimal conditions may vary depending on the specific cell type, target antigen, and experimental setup.

Table 1: this compound Spectral Properties and Recommended Filter Sets

ParameterWavelength/Specification
Excitation Maximum~589 nm
Emission Maximum~615 nm
Recommended Excitation Filter542-582 nm
Recommended Dichroic Mirror593 nm cut-on
Recommended Emission Filter604-644 nm

Table 2: Recommended Starting Concentrations and Incubation Times

ReagentRecommended Concentration/DilutionIncubation TimeIncubation Temperature
Primary Antibody Varies by antibody (typically 1-10 µg/mL)1-2 hours or overnightRoom Temperature or 4°C
This compound-conjugated Secondary Antibody 1:200 - 1:1000 dilution (typically 1-5 µg/mL)1 hourRoom Temperature (in the dark)
This compound-X Phalloidin 1:40 - 1:200 dilution of methanolic stock30-60 minutesRoom Temperature (in the dark)

Experimental Protocols

Protocol 1: Immunofluorescence Staining of a Target Protein using a this compound-conjugated Secondary Antibody

This protocol outlines the steps for labeling a specific protein within fixed cells using a primary antibody followed by a this compound-conjugated secondary antibody.

Materials:

  • Cells cultured on glass coverslips or in imaging-compatible plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS

  • Primary Antibody (specific to the target protein)

  • This compound-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI) (optional)

  • Antifade Mounting Medium

Procedure:

  • Cell Preparation:

    • Wash the cells briefly with PBS.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.[1]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton™ X-100 for 10 minutes to allow antibodies to access intracellular antigens.[1]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[1]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in Blocking Buffer. A typical starting dilution is 1:200 to 1:1000.[2]

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[1]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish.

  • Imaging:

    • Image the stained cells using a fluorescence microscope equipped with appropriate filters for this compound. Store the slides at 4°C in the dark.

Protocol 2: Staining of Filamentous Actin (F-actin) with this compound-X Phalloidin

This protocol is for the visualization of the actin cytoskeleton using this compound-X phalloidin, which binds specifically to F-actin.

Materials:

  • Cells cultured on glass coverslips or in imaging-compatible plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • Permeabilization Solution: 0.1% Triton X-100 in PBS

  • This compound-X Phalloidin stock solution (in methanol or DMSO)

  • Staining Solution: 1% BSA in PBS

  • Nuclear Counterstain (e.g., DAPI) (optional)

  • Antifade Mounting Medium

Procedure:

  • Cell Preparation:

    • Wash the cells twice with pre-warmed PBS.

  • Fixation:

    • Fix the cells with 3.7% methanol-free formaldehyde solution in PBS for 10 minutes at room temperature.

    • Wash the cells two to three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.

    • Wash the cells two to three times with PBS.

  • Phalloidin Staining:

    • Dilute the this compound-X phalloidin methanolic stock solution into PBS containing 1% BSA. A common dilution is 1:40, which involves diluting 5 µL of the stock into 200 µL of PBS with BSA for each coverslip.

    • Incubate the cells with the phalloidin staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells two to three times with PBS.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI if desired.

    • Wash with PBS.

  • Mounting:

    • Mount the coverslips using an antifade mounting medium.

  • Imaging:

    • Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for this compound. Store slides at 4°C in the dark.

Visualization of Workflows and Pathways

G Experimental Workflow for Immunofluorescence Staining cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps cell_prep Wash Cells with PBS fixation Fix with 4% PFA (10-20 min) cell_prep->fixation wash1 Wash 3x with PBS fixation->wash1 permeabilization Permeabilize with 0.1% Triton X-100 (10 min) wash1->permeabilization wash2 Wash 3x with PBS permeabilization->wash2 blocking Block with 1% BSA (1 hour) wash2->blocking primary_ab Incubate with Primary Antibody (1-2h RT or O/N 4°C) blocking->primary_ab wash3 Wash 3x with PBS primary_ab->wash3 secondary_ab Incubate with this compound Secondary Antibody (1 hour, in dark) wash3->secondary_ab wash4 Wash 3x with PBS secondary_ab->wash4 counterstain Counterstain with DAPI (optional) wash4->counterstain wash5 Wash 2x with PBS counterstain->wash5 mount Mount with Antifade Medium wash5->mount image Image with Fluorescence Microscope mount->image

Caption: Workflow for immunofluorescence staining.

G Simplified ErbB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor (e.g., EGF) receptor ErbB Receptor ligand->receptor Binding & Activation ras RAS receptor->ras Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription Translocation response Cellular Response (Proliferation, Survival) transcription->response

Caption: Simplified ErbB signaling pathway.

Troubleshooting

Table 3: Common Problems and Solutions in this compound Staining

ProblemPossible CauseSuggested Solution
Weak or No Signal - Primary antibody concentration too low.- Secondary antibody not compatible with primary.- Photobleaching of the fluorophore.- Insufficient permeabilization.- Increase primary antibody concentration or incubation time.- Ensure secondary antibody is raised against the host species of the primary.- Minimize exposure to light; use an antifade mounting medium.- Increase Triton X-100 concentration or incubation time.
High Background - Primary or secondary antibody concentration too high.- Inadequate blocking.- Insufficient washing.- Autofluorescence of the cells or tissue.- Titrate antibodies to determine the optimal concentration.- Increase blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody host species).- Increase the number and duration of wash steps.- Include an unstained control to assess autofluorescence. Consider using a quencher if necessary.
Non-specific Staining - Secondary antibody cross-reactivity.- Aggregates of the fluorescent conjugate.- Use a cross-adsorbed secondary antibody.- Centrifuge the antibody solution before use to pellet any aggregates.
Patchy or Uneven Staining - Cells dried out during the procedure.- Uneven application of reagents.- Keep the sample in a humidified chamber during incubations.- Ensure the entire coverslip is covered with reagent.

References

Utilizing Texas Red in Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of Texas Red, a bright red fluorescent dye, in flow cytometry. This compound is a valuable tool for identifying and quantifying cell populations, analyzing the cell cycle, and assessing apoptosis. Its spectral properties make it suitable for inclusion in multicolor flow cytometry panels, though careful consideration of instrument configuration and compensation is crucial.

Spectral Properties and Instrument Configuration

This compound is a rhodamine derivative characterized by its excitation and emission spectra in the red region of the visible spectrum. This allows for its use in conjunction with commonly used blue and green fluorochromes.

Table 1: Quantitative Properties of this compound

PropertyValueReference
Excitation Maximum~595 nm[1][2]
Emission Maximum~615 nm[1][2]
Recommended Laser561 nm (Yellow-Green) or 594 nm (Helium-Neon)
Common Filter SetExcitation: 561/14 nm, Emission: 615/25 nm

Note: Optimal laser and filter combinations may vary depending on the specific flow cytometer configuration. It is recommended to consult your instrument's manual or a technical specialist.

Antibody Conjugation with this compound

While pre-conjugated antibodies are widely available, researchers may need to conjugate a primary antibody of interest to this compound. The following protocol provides a general guideline for antibody conjugation. Commercial kits are also available and may offer a more streamlined process.

Protocol 1: this compound Antibody Conjugation

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound-X, succinimidyl ester

  • Anhydrous dimethylformamide (DMF)

  • Dialysis tubing or spin column (e.g., Sephadex G-25)

  • Dialysis buffer (e.g., PBS)

  • Reaction tubes

  • Pipettes and tips

Procedure:

  • Prepare the Antibody: Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris, will interfere with the conjugation reaction.

  • Prepare this compound Solution: Immediately before use, dissolve this compound-X, succinimidyl ester in anhydrous DMF to a concentration of 5 mg/mL.

  • Conjugation Reaction: a. Add 5 µL of the 5 mg/mL this compound-X/DMF solution for each milligram of antibody. b. Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: a. Remove unconjugated this compound by dialysis against PBS at 4°C. Change the dialysis buffer several times over 24 hours. b. Alternatively, use a spin column (e.g., Sephadex G-25) to separate the conjugated antibody from the free dye, which can prevent dilution of the antibody.[3]

  • Storage: Store the this compound-conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification antibody Purified Antibody (1-2 mg/mL) mix Mix Antibody and this compound antibody->mix texas_red This compound-X, SE in DMF texas_red->mix incubate Incubate 1 hr at RT (dark) mix->incubate purify Dialysis or Spin Column incubate->purify storage Store at 4°C purify->storage

Figure 1: Workflow for conjugating a primary antibody to this compound.

Immunophenotyping using this compound-Conjugated Antibodies

Immunophenotyping involves identifying and quantifying cell populations based on the expression of specific cell surface or intracellular markers.

Protocol 2: Cell Surface Staining for Immunophenotyping

Materials:

  • Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

  • This compound-conjugated primary antibody

  • Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • 12 x 75 mm flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension with a concentration of 1 x 10⁶ cells/mL.

  • Staining: a. Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into a flow cytometry tube. b. Add the predetermined optimal concentration of the this compound-conjugated antibody. c. Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: a. Add 2 mL of staining buffer to the tube. b. Centrifuge at 300-400 x g for 5 minutes. c. Decant the supernatant. d. Repeat the wash step twice.

  • Resuspension: Resuspend the cell pellet in 500 µL of staining buffer.

  • Acquisition: Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for this compound detection.

G start Single-Cell Suspension stain Add this compound-conjugated Antibody start->stain incubate Incubate 20-30 min at 4°C stain->incubate wash1 Wash with Staining Buffer (x2) incubate->wash1 resuspend Resuspend in Staining Buffer wash1->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

Figure 2: Experimental workflow for cell surface immunophenotyping.

Cell Cycle Analysis

Flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content. While DNA dyes like propidium iodide (PI) or DAPI are primarily used for this, a this compound-conjugated antibody against a proliferation marker like Ki-67 can be used in conjunction with a DNA dye to provide more detailed information.

Protocol 3: Cell Cycle Analysis with Ki-67 and PI

Materials:

  • Single-cell suspension

  • This compound-conjugated anti-Ki-67 antibody

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Staining Buffer

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Fixation: a. Harvest and wash 1-2 x 10⁶ cells with PBS. b. Resuspend the cell pellet in 500 µL of PBS. c. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise. d. Incubate at -20°C for at least 2 hours (or overnight).

  • Intracellular Staining: a. Centrifuge the fixed cells at 850 x g for 5 minutes. b. Decant the ethanol and wash the cells twice with staining buffer. c. Resuspend the cell pellet in 100 µL of staining buffer. d. Add the this compound-conjugated anti-Ki-67 antibody. e. Incubate for 30 minutes at room temperature in the dark. f. Wash the cells once with staining buffer.

  • DNA Staining: a. Resuspend the cell pellet in 500 µL of PI staining solution. b. Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze the cells on a flow cytometer. This compound fluorescence (Ki-67) should be measured in the appropriate channel, and PI fluorescence in the channel designated for it (typically excited by a 488 nm laser and detected around 617 nm).

Apoptosis Detection

Apoptosis, or programmed cell death, can be detected using flow cytometry. A common method involves staining for phosphatidylserine (PS) externalization with Annexin V and for membrane integrity with a viability dye like Propidium Iodide (PI). A this compound-conjugated antibody against an apoptosis-related protein (e.g., cleaved Caspase-3) can be used in a multiparametric panel.

Protocol 4: Apoptosis Detection with Annexin V and a this compound-Conjugated Antibody

Materials:

  • Single-cell suspension

  • FITC-conjugated Annexin V

  • This compound-conjugated antibody against an apoptotic marker

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. Include a negative control (untreated cells).

  • Staining: a. Wash 1-5 x 10⁵ cells with cold PBS. b. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. c. Add 5 µL of FITC-Annexin V and the predetermined optimal concentration of the this compound-conjugated antibody. d. Incubate for 15 minutes at room temperature in the dark.

  • Viability Staining: a. Add 400 µL of 1X Annexin V Binding Buffer. b. Add 5 µL of PI (100 µg/mL stock).

  • Acquisition: Analyze the cells immediately on a flow cytometer.

Table 2: Interpretation of Apoptosis Assay Results

Annexin V-FITCPIThis compound-AntibodyCell Population
NegativeNegativeVariesLive cells
PositiveNegativeVariesEarly apoptotic cells
PositivePositiveVariesLate apoptotic/necrotic cells
NegativePositiveVariesNecrotic cells

Multicolor Flow Cytometry and Compensation

When using this compound in a multicolor panel, spectral overlap with other fluorochromes, particularly those with emissions in the orange-red spectrum (e.g., PE), must be corrected through a process called compensation.

Key Considerations for Compensation:

  • Single-Stained Controls: For each fluorochrome in the panel, including this compound, a single-stained control sample (cells or compensation beads) must be prepared.

  • Brightness: The positive signal in the compensation control should be at least as bright as the signal expected in the experimental samples.

  • Autofluorescence: An unstained control is necessary to determine the background fluorescence of the cells.

  • Tandem Dyes: If using tandem dyes like PE-Texas Red, a specific compensation control for that exact tandem dye must be used.

G cluster_controls Compensation Controls cluster_experiment Experimental Sample cluster_analysis Analysis unstained Unstained Cells compensation Calculate Compensation Matrix unstained->compensation fitc FITC-Stained Control fitc->compensation pe PE-Stained Control pe->compensation texas_red This compound-Stained Control texas_red->compensation multi_stain Multicolor Stained Sample apply_comp Apply Compensation to Data multi_stain->apply_comp compensation->apply_comp gating Gate on Populations of Interest apply_comp->gating

Figure 3: Logical workflow for setting up compensation in multicolor flow cytometry.

By following these protocols and considering the principles of multicolor panel design and compensation, researchers can effectively utilize this compound as a reliable fluorochrome for a variety of flow cytometry applications.

References

Application Notes and Protocols for Texas Red in Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Texas Red for FISH

This compound is a versatile and widely used red fluorescent dye that has found significant application in fluorescence in situ hybridization (FISH). As a sulforhodamine 101 acid chloride derivative, it offers bright red fluorescence, making it an excellent choice for visualizing specific DNA or RNA sequences within their cellular and tissue contexts.[1] Its spectral properties allow for clear separation from commonly used green and blue fluorophores, rendering it highly suitable for multicolor FISH experiments. This is particularly valuable in cancer diagnostics and research, where the simultaneous detection of multiple genetic markers is often required.

This compound can be conjugated to various biomolecules, including nucleic acid probes, making it a reliable tool for detecting gene amplifications, deletions, and translocations.[1] Its stability and resistance to photobleaching ensure robust and reproducible results in demanding imaging applications.[1]

Spectral Properties and Comparison of Red Fluorophores for FISH

The choice of fluorophore is critical for the success of a FISH experiment. The following table summarizes the key quantitative spectral properties of this compound and compares it with other commonly used red fluorophores. This data is essential for selecting the appropriate filters for microscopy and for designing multiplexing experiments.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~595~615~85,000Not widely reported
Alexa Fluor 594 59061792,0000.66
Cy3.5 581596150,0000.15
DyLight 594 59361880,000Not widely reported

Note: Spectral properties can vary slightly depending on the conjugation and local environment.

Key Applications of this compound in FISH

This compound-labeled probes are instrumental in a variety of research and diagnostic applications, including:

  • Oncology: Detecting amplification of oncogenes such as HER2 in breast cancer is a prime application.[1][2] In these assays, a this compound-labeled probe targeting the HER2 gene is often used in conjunction with a probe for the centromeric region of chromosome 17 labeled with a green fluorophore (e.g., FITC) to determine the gene-to-chromosome ratio.

  • Genetics and Cytogenetics: Identifying chromosomal abnormalities, including aneuploidies, translocations, and deletions associated with various genetic disorders.

  • Developmental Biology: Visualizing the spatial and temporal expression patterns of specific genes during embryonic development.

  • Infectious Disease: Detecting and identifying viral or bacterial nucleic acids within host cells and tissues.

Experimental Workflow for FISH using a this compound-labeled Probe

The following diagram illustrates a typical workflow for a FISH experiment utilizing a this compound-labeled probe.

FISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_detection Detection & Analysis Sample_Collection Sample Collection (e.g., FFPE tissue, cultured cells) Sectioning_Spreading Sectioning / Spreading Sample_Collection->Sectioning_Spreading Deparaffinization_Rehydration Deparaffinization & Rehydration (for FFPE) Sectioning_Spreading->Deparaffinization_Rehydration Permeabilization Permeabilization (e.g., Pepsin, Proteinase K) Deparaffinization_Rehydration->Permeabilization Denaturation Denaturation (Sample & Probe) Permeabilization->Denaturation Probe_Prep Probe Preparation (this compound-labeled) Probe_Prep->Denaturation Hybridization Hybridization (Overnight at 37°C) Denaturation->Hybridization Post_Hyb_Washes Post-Hybridization Washes Hybridization->Post_Hyb_Washes Counterstaining Counterstaining (e.g., DAPI) Post_Hyb_Washes->Counterstaining Mounting Mounting Counterstaining->Mounting Imaging Fluorescence Microscopy (this compound & DAPI filters) Mounting->Imaging Analysis Image Analysis Imaging->Analysis

Caption: General workflow for FISH using a this compound-labeled probe.

Detailed Protocols

Protocol 1: FISH on Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections

This protocol is optimized for the detection of specific DNA sequences in FFPE tissue sections, a common application in cancer diagnostics.

Materials:

  • FFPE tissue sections (4-5 µm thick) on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 85%, 70%)

  • Deionized water

  • 10X SSC buffer (3 M NaCl, 0.3 M Sodium Citrate, pH 7.0)

  • Pretreatment solution (e.g., 1M Sodium Thiocyanate)

  • Protease solution (e.g., Pepsin or Proteinase K)

  • 10% neutral buffered formalin

  • This compound-labeled DNA probe

  • Hybridization buffer

  • DAPI counterstain in antifade mounting medium

  • Rubber cement

  • Coplin jars

  • Water bath

  • Hot plate

  • Humidified chamber

  • Fluorescence microscope with appropriate filters for this compound and DAPI

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 10 minutes. Repeat twice with fresh xylene.

    • Rehydrate the tissue sections by immersing the slides in a series of decreasing ethanol concentrations: 100% (2x 5 min), 95% (1x 2 min), 85% (1x 2 min), and 70% (1x 2 min).

    • Rinse slides in deionized water for 5 minutes.

  • Pretreatment:

    • Immerse slides in a pre-warmed pretreatment solution (e.g., 1M Sodium Thiocyanate at 80°C) for 10-30 minutes. The exact time may need to be optimized based on the tissue type and fixation.

    • Rinse slides in deionized water for 3 minutes.

  • Protease Digestion:

    • Incubate slides in a protease solution (e.g., Pepsin at 37°C) for a time optimized for the specific tissue (typically 10-30 minutes).

    • Wash slides in 2x SSC for 5 minutes.

  • Post-Fixation:

    • Incubate slides in 10% neutral buffered formalin for 10 minutes at room temperature.

    • Wash slides in 2x SSC for 5 minutes.

    • Dehydrate the slides in an ethanol series (70%, 85%, 95%, 100%) for 2 minutes each and air dry.

  • Denaturation and Hybridization:

    • Apply 10-15 µL of the this compound-labeled probe in hybridization buffer to the target area on the slide.

    • Cover with a coverslip and seal the edges with rubber cement.

    • Co-denature the probe and the target DNA on a hot plate at 75-90°C for 5-10 minutes.

    • Transfer the slides to a humidified chamber and hybridize overnight at 37°C.

  • Post-Hybridization Washes:

    • Carefully remove the rubber cement and coverslip.

    • Wash the slides in 0.4x SSC at 72°C for 2 minutes.

    • Wash the slides in 2x SSC with 0.05% Tween-20 at room temperature for 30 seconds.

  • Counterstaining and Mounting:

    • Apply DAPI in an antifade mounting medium to the slide.

    • Cover with a fresh coverslip.

  • Visualization:

    • Visualize the signals using a fluorescence microscope equipped with appropriate filters for this compound (red signal) and DAPI (blue nuclei).

Protocol 2: FISH on Cultured Cells

This protocol is suitable for detecting specific nucleic acid sequences in cultured cells grown on slides or coverslips.

Materials:

  • Cultured cells on slides or coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS

  • 0.5% Triton X-100 in PBS

  • 20% Glycerol in PBS

  • Liquid nitrogen

  • 0.1 N HCl

  • 2x SSC

  • This compound-labeled probe

  • Hybridization buffer

  • DAPI counterstain in antifade mounting medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Fixation and Permeabilization:

    • Wash cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash with PBS.

  • Pre-Hybridization Treatment:

    • Incubate cells in 20% glycerol in PBS for 30 minutes at room temperature.

    • Flash freeze the cells by briefly immersing the coverslip in liquid nitrogen for 30 seconds, then thaw. Repeat once.

    • Incubate in 0.1 N HCl for 5 minutes at room temperature.

    • Rinse three times with 2x SSC for 1 minute each.

  • Hybridization:

    • Pre-warm the hybridization buffer to 37°C.

    • Dilute the this compound-labeled probe in the hybridization buffer.

    • Denature the probe mixture by heating at 70°C for 5 minutes and then placing it on ice.

    • Apply the probe mixture to the cells, cover with a coverslip, and seal.

    • Denature the cellular DNA by placing the slide on a hot plate at 78°C for 5 minutes in a humid environment.

    • Hybridize overnight in a humidified chamber at 37°C.

  • Post-Hybridization Washes:

    • Wash the slides twice in a pre-warmed probe wash buffer (e.g., 50% formamide in 2x SSC) at 37°C for 30 minutes each.

    • Wash twice with 5x SSCT (SSC with Tween-20) at room temperature for 5 minutes each.

  • Counterstaining and Visualization:

    • Counterstain the nuclei with DAPI in an antifade mounting medium.

    • Visualize using a fluorescence microscope with the appropriate filter sets for this compound and DAPI.

Application Example: HER2 Gene Amplification in Breast Cancer

A common and clinically significant application of this compound in FISH is the detection of HER2 (also known as ERBB2) gene amplification in breast cancer tissue. Amplification of the HER2 gene is a predictive marker for response to HER2-targeted therapies like trastuzumab.

In a typical dual-color FISH assay for HER2 amplification, a probe targeting the HER2 gene is labeled with this compound (red signal), and a control probe for the centromere of chromosome 17 (CEP17) is labeled with a green fluorophore (e.g., FITC). The ratio of the red signals (HER2) to the green signals (CEP17) is then calculated to determine if the HER2 gene is amplified.

Signaling Pathway Visualization: VEGF Signaling in Angiogenesis

FISH can be utilized to study the expression of genes involved in critical signaling pathways. For example, detecting the expression of Vascular Endothelial Growth Factor (VEGF) or its receptors (VEGFR) can provide insights into the process of angiogenesis (new blood vessel formation), which is crucial in development and disease, including cancer.

VEGF_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration

Caption: Simplified VEGF signaling pathway leading to angiogenesis.

Troubleshooting Common Issues in this compound FISH

IssuePossible CauseSuggested Solution
Weak or No Signal - Inefficient probe labeling- Insufficient probe concentration- Over-fixation of the sample- Incomplete denaturation- Verify probe labeling efficiency- Increase probe concentration- Optimize fixation and protease digestion times- Ensure correct denaturation temperature and time
High Background - Non-specific probe binding- Insufficient washing- Autofluorescence of the tissue- Increase the stringency of post-hybridization washes- Include blocking agents in the hybridization buffer- Use appropriate filters to minimize autofluorescence or consider using a fluorophore with a longer wavelength
Uneven Signal - Uneven probe distribution- Air bubbles under the coverslip- Inconsistent sample preparation- Ensure the probe solution is spread evenly- Carefully apply the coverslip to avoid bubbles- Standardize all sample preparation steps

By following these detailed protocols and considering the specific properties of this compound, researchers can effectively utilize this powerful fluorophore for a wide range of fluorescence in situ hybridization applications.

References

Application Notes and Protocols for Multiplex Imaging with Texas Red and Other Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing multiplex immunofluorescence imaging using Texas Red in conjunction with other fluorophores. Detailed protocols, data tables for fluorophore selection, and workflow diagrams are included to facilitate the design and execution of multiplex imaging experiments for robust and reproducible results.

Introduction to Multiplex Imaging

Multiplex immunofluorescence (mIF) is a powerful technique that allows for the simultaneous detection of multiple molecular targets within a single tissue section or cell sample. By using a panel of antibodies labeled with spectrally distinct fluorophores, researchers can gain insights into the spatial relationships and co-expression of different proteins, providing a deeper understanding of complex biological systems. This is particularly valuable in fields such as oncology, immunology, and neuroscience for studying the tumor microenvironment, immune cell infiltration, and neuronal circuits.

This compound is a bright and photostable red-emitting fluorophore commonly used in immunofluorescence applications.[1] Its spectral properties make it a suitable candidate for multiplex imaging when combined with fluorophores that have minimal spectral overlap. Careful selection of fluorophores, appropriate filter sets, and optimized staining protocols are crucial for successful multiplex imaging.

Fluorophore Selection for Multiplexing with this compound

The key to successful multiplex imaging is the selection of fluorophores with minimal spectral overlap. This minimizes bleed-through (crosstalk) between detection channels, ensuring that the signal detected in one channel originates from a single fluorophore. When pairing fluorophores with this compound (Excitation/Emission: ~595 nm/~615 nm), it is essential to choose dyes in the blue, green, and far-red regions of the spectrum.[1]

Below is a table summarizing the spectral properties of this compound and a selection of compatible fluorophores for a four-color multiplex panel.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Color
DAPI 35846133,000~0.9 (intercalated with DNA)Blue
FITC (Fluorescein) 49451873,0000.92Green
This compound 59561585,0000.93Red
Cy5 649670250,0000.28Far-Red

Note: Molar extinction coefficient and quantum yield are important indicators of a fluorophore's brightness. These values can be influenced by the local environment.

Spectral Compatibility of Fluorophores

The following diagram illustrates the concept of selecting spectrally distinct fluorophores to minimize emission overlap.

DAPI DAPI (461 nm) FITC FITC (518 nm) Minimal_Overlap Minimal Overlap (Ideal for Multiplexing) DAPI->Minimal_Overlap Well-separated from FITC TexasRed This compound (615 nm) FITC->Minimal_Overlap Well-separated from this compound Significant_Overlap Significant Overlap (Requires Spectral Unmixing) FITC->Significant_Overlap Cy5 Cy5 (670 nm) TexasRed->Minimal_Overlap Well-separated from Cy5

Figure 1: Spectral Compatibility of Fluorophores.

Experimental Protocols

Two primary approaches for multiplex immunofluorescence staining are simultaneous and sequential protocols. The choice of protocol depends on the antibodies being used (species of origin, isotype) and the potential for cross-reactivity.

Simultaneous Multiplex Immunofluorescence Protocol

This method is suitable when using primary antibodies raised in different species, which allows for the use of species-specific secondary antibodies conjugated to different fluorophores.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum and 1% Bovine Serum Albumin in PBS)

  • Primary antibodies (from different host species)

  • Fluorophore-conjugated secondary antibodies (species-specific)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Sample Preparation:

    • For cultured cells on coverslips: Wash cells 3 times with PBS.

    • For tissue sections: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) sections or fix cryosections. Perform antigen retrieval if necessary.

  • Fixation: Incubate samples in Fixation Buffer for 15 minutes at room temperature.

  • Washing: Wash samples 3 times with PBS for 5 minutes each.

  • Permeabilization: If targeting intracellular antigens, incubate samples in Permeabilization Buffer for 10 minutes at room temperature.

  • Washing: Wash samples 3 times with PBS for 5 minutes each.

  • Blocking: Incubate samples in Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation: Prepare a cocktail of all primary antibodies diluted in Blocking Buffer. Incubate samples with the primary antibody cocktail overnight at 4°C in a humidified chamber.

  • Washing: Wash samples 3 times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation: Prepare a cocktail of all fluorophore-conjugated secondary antibodies diluted in Blocking Buffer. Incubate samples with the secondary antibody cocktail for 1 hour at room temperature, protected from light.

  • Washing: Wash samples 3 times with PBST for 5 minutes each, protected from light.

  • Counterstaining: Incubate samples with DAPI solution for 5 minutes at room temperature, protected from light.

  • Washing: Wash samples 2 times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope equipped with appropriate filter sets for each fluorophore.

Sequential Multiplex Immunofluorescence Protocol

This method is often used when primary antibodies are from the same host species. It involves iterative cycles of staining, imaging, and antibody stripping or fluorophore inactivation.[2] The following is a general protocol using antibody stripping.

Materials:

  • Same as for the simultaneous protocol.

  • Antibody Stripping Buffer (e.g., a low pH glycine-HCl buffer or a commercial stripping solution).

Procedure:

  • First Round of Staining (Target 1):

    • Perform steps 1-6 of the simultaneous protocol.

    • Incubate with the first primary antibody overnight at 4°C.

    • Wash with PBST.

    • Incubate with the corresponding fluorophore-conjugated secondary antibody for 1 hour at room temperature.

    • Wash with PBST.

    • Counterstain with DAPI and wash.

    • Mount and acquire images for the first target.

  • Antibody Stripping:

    • Remove the coverslip and wash the sample extensively with PBS.

    • Incubate the sample in Antibody Stripping Buffer according to the manufacturer's instructions (e.g., 30 minutes at 50°C).

    • Wash thoroughly with PBS to remove all traces of the stripping buffer.

  • Blocking: Repeat the blocking step (step 6 of the simultaneous protocol).

  • Subsequent Rounds of Staining (Targets 2, 3, etc.):

    • Repeat the primary and secondary antibody incubation, washing, mounting, and imaging steps for each subsequent target, using a different fluorophore for each.

  • Image Registration and Analysis: After acquiring all images, use image analysis software to register and overlay the images from each round of staining to create a final multiplex image.

Multiplex Immunofluorescence Workflow

The diagram below outlines the general workflow for a multiplex immunofluorescence experiment, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Sample_Prep Cell Culture or Tissue Sectioning Fixation Fixation Sample_Prep->Fixation Permeabilization Permeabilization (if required) Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Mounting Mounting Secondary_Ab->Mounting Image_Acquisition Image Acquisition Mounting->Image_Acquisition Data_Analysis Image Registration & Data Analysis Image_Acquisition->Data_Analysis

Figure 2: Multiplex Immunofluorescence Experimental Workflow.

Application Example: Visualizing the PI3K/Akt Signaling Pathway

Multiplex imaging is ideal for studying complex signaling pathways where the localization and interaction of multiple proteins are of interest. The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][4] Dysregulation of this pathway is implicated in cancer.

A multiplex panel could be designed to visualize key components of this pathway, for example:

  • Phospho-Akt (p-Akt): To identify activated Akt.

  • PTEN: A tumor suppressor that negatively regulates the pathway.

  • A downstream target: Such as phospho-S6 (p-S6) to assess pathway output.

  • A cell lineage marker: To identify specific cell types (e.g., cytokeratin for epithelial cells).

PI3K/Akt Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Activation Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth Promotion PTEN PTEN PTEN->PIP3 Inhibition

Figure 3: Simplified PI3K/Akt Signaling Pathway.

Data Analysis and Considerations

  • Image Acquisition: Use a fluorescence microscope with high-quality filter sets designed for multiplexing to minimize bleed-through. Acquire images for each channel sequentially to further reduce crosstalk.

  • Spectral Unmixing: If there is significant spectral overlap between fluorophores, spectral unmixing algorithms can be used to computationally separate the signals from each dye. This requires acquiring a reference spectrum for each fluorophore used in the experiment.

  • Image Registration: For sequential staining protocols, it is crucial to accurately align the images from each round of staining. Image analysis software can be used for this purpose.

  • Controls: Appropriate controls are essential for validating the results of a multiplex immunofluorescence experiment. These include:

    • Secondary antibody only controls: To check for non-specific binding of the secondary antibodies.

    • Single-stain controls: To verify the specificity of each primary-secondary antibody pair and to create a spectral library for unmixing.

    • Isotype controls: To ensure that the observed staining is not due to non-specific binding of the primary antibody.

By carefully considering these factors and following the detailed protocols provided, researchers can successfully implement multiplex imaging with this compound and other fluorophores to gain deeper insights into complex biological processes.

References

Visualizing the Cellular Skeleton: Texas Red Phalloidin Staining for Actin Filaments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a dynamic and fundamental component of eukaryotic cells, playing a critical role in a vast array of cellular processes including cell motility, shape determination, intracellular transport, and signal transduction.[1][2] Visualizing the intricate network of filamentous actin (F-actin) is crucial for understanding these processes in both normal physiology and disease states. Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, is a high-affinity probe that specifically binds to F-actin, making it an invaluable tool for fluorescent labeling.[3] When conjugated to a bright and photostable fluorophore like Texas Red, it provides a robust method for imaging the actin cytoskeleton with high contrast and specificity.[1]

This compound is a red-fluorescent dye that is well-suited for fluorescence microscopy, with an excitation maximum around 591 nm and an emission maximum around 608 nm. Its bright fluorescence and good photostability make it an excellent choice for visualizing actin filaments in fixed and permeabilized cells, tissues, and for multicolor imaging experiments.

Applications

This compound phalloidin staining is a versatile technique with broad applications in biological research and drug development:

  • Cytoskeletal Organization: Studying the arrangement and dynamics of the actin cytoskeleton in various cell types and under different experimental conditions.

  • Cell Motility and Migration: Analyzing the role of actin filaments in cell movement, wound healing, and cancer cell invasion.

  • Cell Shape and Morphology: Investigating how the actin cytoskeleton contributes to the structural integrity and morphology of cells.

  • Intracellular Trafficking: Examining the involvement of actin filaments in the transport of vesicles and organelles within the cell.

  • Signal Transduction: Visualizing the reorganization of the actin cytoskeleton in response to extracellular signals and its role in signaling pathways.

  • Drug Discovery: Assessing the effects of pharmacological agents on the actin cytoskeleton to identify potential therapeutic compounds.

Quantitative Data Summary

For reproducible and accurate results, it is essential to use the appropriate instrumentation and reagents. The following tables summarize key quantitative data for this compound phalloidin.

ParameterValueReference
Excitation Maximum~591 nm
Emission Maximum~608 nm
Recommended Filter SetThis compound
ReagentRecommended Concentration/DilutionIncubation Time
Formaldehyde Fixation 3-4% in PBS (methanol-free recommended)10-30 minutes at room temperature
Permeabilization (Triton X-100) 0.1% in PBS3-5 minutes at room temperature
This compound Phalloidin Staining Solution 1:100 to 1:1000 dilution of stock solution20-90 minutes at room temperature
Blocking (optional) 1% BSA in PBS20-30 minutes at room temperature

Experimental Protocols

This section provides a detailed protocol for staining F-actin in cultured cells using this compound phalloidin.

Materials
  • This compound Phalloidin conjugate (stock solution, typically in methanol or DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Formaldehyde, 3-4% in PBS (methanol-free is recommended)

  • Triton X-100, 0.1% in PBS

  • Bovine Serum Albumin (BSA), 1% in PBS (optional, for blocking)

  • Mounting medium with an antifade reagent

  • Glass coverslips and microscope slides

  • Cultured cells grown on coverslips

Staining Protocol for Adherent Cells
  • Cell Preparation: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove culture medium.

  • Fixation: Fix the cells by incubating them with 3-4% formaldehyde in PBS for 10-30 minutes at room temperature. Methanol-free formaldehyde is recommended to better preserve the actin filament structure.

  • Washing: Aspirate the fixation solution and wash the cells two to three times with PBS.

  • Permeabilization: Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 3-5 minutes at room temperature. This step is crucial to allow the phalloidin conjugate to access the intracellular actin filaments.

  • Washing: Wash the cells two to three times with PBS.

  • (Optional) Blocking: To reduce non-specific background staining, you can incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.

  • Staining: Dilute the this compound phalloidin stock solution to the desired working concentration (typically 1:100 to 1:1000) in PBS. To further minimize non-specific binding, 1% BSA can be added to the staining solution. Apply the staining solution to the coverslips and incubate for 20-90 minutes at room temperature in the dark to prevent photobleaching.

  • Washing: After incubation, rinse the cells two to three times with PBS for 5 minutes each wash to remove unbound phalloidin.

  • Mounting: Carefully mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.

  • Imaging: Visualize the stained actin filaments using a fluorescence microscope equipped with a this compound filter set.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for this compound Phalloidin Staining

G cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging start Start: Adherent Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fix with 3-4% Formaldehyde wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilize with 0.1% Triton X-100 wash2->perm wash3 Wash with PBS perm->wash3 block Optional: Block with 1% BSA wash3->block stain Incubate with this compound Phalloidin block->stain wash4 Wash with PBS stain->wash4 mount Mount Coverslip wash4->mount image Fluorescence Microscopy mount->image end End: Image Analysis image->end

Caption: Workflow for F-actin staining.

Simplified Signaling Pathway Involving Actin Reorganization

G cluster_pathway Actin Dynamics Signaling ligand Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ligand->receptor pi3k PI3K receptor->pi3k rac Rac/Rho GTPases pi3k->rac arp23 Arp2/3 Complex rac->arp23 actin Actin Polymerization (Lamellipodia/Stress Fibers) arp23->actin response Cellular Response (e.g., Migration) actin->response

Caption: Signal-induced actin changes.

References

Application Notes and Protocols for Secondary Antibodies Conjugated to Texas Red

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of secondary antibodies conjugated to Texas Red, a bright red fluorescent dye commonly used in immunofluorescence microscopy and other fluorescence-based applications. Adherence to these guidelines will help ensure optimal staining results with high signal-to-noise ratios.

Introduction to this compound

This compound is a sulforhodamine 101 acid chloride-derived fluorophore that emits a bright red fluorescence. It is a popular choice for immunofluorescence due to its high quantum yield and relatively good photostability. This compound is optimally excited by laser lines at 561 nm or 594 nm and has a maximum emission at approximately 615 nm.[1][2][3] These spectral characteristics make it suitable for multiplexing experiments with other fluorophores that have distinct emission spectra.

Key Properties of this compound:

  • Excitation Maximum: ~595 nm[2][4]

  • Emission Maximum: ~615 nm

  • Color: Red

  • Applications: Immunofluorescence (IF), Immunohistochemistry (IHC), Flow Cytometry, Western Blotting

Recommended Filter Sets for this compound Microscopy

To ensure optimal detection of the this compound signal while minimizing background fluorescence, it is crucial to use a filter set specifically designed for its spectral properties.

Filter ComponentWavelength (nm)Purpose
Excitation Filter 542 - 582Passes light in the optimal excitation range for this compound.
Dichroic Mirror 585 or 593Reflects excitation light towards the sample and transmits emitted light towards the detector.
Emission Filter 604 - 644Allows only the emitted fluorescence from this compound to pass to the detector, blocking other wavelengths.

Experimental Protocol: Immunofluorescence Staining

This protocol provides a general guideline for indirect immunofluorescence staining of cells or tissue sections. Optimization of incubation times, antibody concentrations, and washing steps may be necessary for specific experimental conditions.

Materials and Reagents
  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS, ice-cold Methanol, or Acetone)

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 5% normal serum from the host species of the secondary antibody in PBS)

  • Primary Antibody (specific to the target antigen)

  • This compound-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI or Hoechst) (optional)

  • Antifade Mounting Medium

Staining Procedure

The following workflow outlines the key steps for immunofluorescence staining.

Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_final Final Steps Sample_Prep Cell Seeding or Tissue Sectioning Fixation Fixation Sample_Prep->Fixation Permeabilization Permeabilization (if required) Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab This compound Secondary Antibody Incubation (in the dark) Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Counterstain Nuclear Counterstaining (optional) Wash2->Counterstain Wash3 Wash Counterstain->Wash3 Mounting Mounting with Antifade Medium Wash3->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Immunofluorescence Staining Workflow.

Detailed Steps:

  • Sample Preparation:

    • Adherent Cells: Grow cells on sterile coverslips or in chamber slides.

    • Suspension Cells: Cytospin cells onto slides.

    • Frozen Tissue Sections: Cut 4-8 µm thick sections using a cryostat and mount on coated slides.

    • Paraffin-Embedded Tissue Sections: Deparaffinize and rehydrate sections through a series of xylene and ethanol washes. Antigen retrieval may be required.

  • Fixation:

    • Incubate samples in fixation solution. Common fixatives include 4% paraformaldehyde in PBS for 15 minutes at room temperature or ice-cold methanol or acetone for 5-10 minutes at -20°C.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • If the target protein is intracellular, incubate the samples with a permeabilization buffer, such as 0.1-0.25% Triton X-100 in PBS, for 10 minutes. Note that acetone fixation often does not require a separate permeabilization step.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • To prevent non-specific antibody binding, incubate the samples in blocking buffer for 1 hour at room temperature. The blocking serum should be from the same species as the host of the secondary antibody.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the samples with the diluted primary antibody, typically for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer. The optimal concentration should be determined by titration, but a starting range of 1-10 µg/mL is common.

    • Crucially, from this point onwards, all steps should be performed in the dark to protect the fluorophore from photobleaching.

    • Incubate the samples with the diluted secondary antibody for 1 hour at room temperature.

    • Wash three times with PBS for 5 minutes each in the dark.

  • Counterstaining (Optional):

    • To visualize cell nuclei, incubate with a nuclear stain like DAPI (0.1-1 µg/ml) for 1-5 minutes.

    • Rinse briefly with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a drop of antifade mounting medium. This is critical for preserving the fluorescent signal during imaging.

  • Imaging:

    • Examine the samples using a fluorescence microscope equipped with the appropriate filter set for this compound.

Antibody Dilution and Incubation Parameters
StepReagentRecommended Dilution/ConcentrationIncubation TimeIncubation Temperature
Blocking Normal Serum / BSA5% / 1-5%1 hourRoom Temperature
Primary Antibody Primary AntibodyTitrate for optimal signal-to-noise (typically 0.5-5 µg/ml)1-2 hours or overnightRoom Temperature or 4°C
Secondary Antibody This compound-conjugated Secondary AntibodyTitrate for optimal signal-to-noise (typically 1-10 µg/ml)1 hourRoom Temperature

Troubleshooting

High background and weak or no signal are common issues in immunofluorescence. The following diagram illustrates potential causes and solutions.

Troubleshooting cluster_high_bg High Background cluster_weak_signal Weak or No Signal cluster_solutions Solutions High_Ab_Conc Antibody concentration too high Titrate_Ab Titrate antibody concentrations High_Ab_Conc->Titrate_Ab Insufficient_Blocking Insufficient blocking Optimize_Blocking Increase blocking time or change blocking agent Insufficient_Blocking->Optimize_Blocking Insufficient_Washing Insufficient washing Increase_Washes Increase number or duration of washes Insufficient_Washing->Increase_Washes Secondary_Ab_Nonspecific Secondary antibody non-specific binding Use_Cross_Adsorbed_Ab Use cross-adsorbed secondary antibody Secondary_Ab_Nonspecific->Use_Cross_Adsorbed_Ab Low_Ab_Conc Antibody concentration too low Low_Ab_Conc->Titrate_Ab Inactive_Antibody Primary or secondary antibody inactive Check_Ab_Storage Check antibody storage conditions Inactive_Antibody->Check_Ab_Storage Antigen_Masked Antigen masked by fixation Antigen_Retrieval Perform antigen retrieval Antigen_Masked->Antigen_Retrieval Photobleaching Fluorophore photobleached Minimize_Light_Exposure Minimize light exposure and use antifade mountant Photobleaching->Minimize_Light_Exposure

Caption: Troubleshooting Common Immunofluorescence Issues.

Common Problems and Solutions:

ProblemPotential CauseRecommended Solution
High Background Antibody concentration too high.Perform a titration to determine the optimal antibody concentration.
Insufficient blocking.Increase the blocking incubation time or try a different blocking agent (e.g., serum from the secondary antibody host species).
Inadequate washing.Increase the number and/or duration of the washing steps.
Non-specific binding of the secondary antibody.Use a cross-adsorbed secondary antibody to minimize cross-reactivity. Include a secondary antibody-only control.
Weak or No Signal Low primary or secondary antibody concentration.Increase the antibody concentration or incubation time.
Incompatible primary and secondary antibodies.Ensure the secondary antibody is specific for the host species and isotype of the primary antibody.
Antigen is masked by fixation.Optimize the fixation protocol or perform antigen retrieval.
Photobleaching of the fluorophore.Minimize exposure of the sample to light and use an antifade mounting medium.
Incorrect filter set.Verify that the microscope filter set is appropriate for this compound.

By following these detailed protocols and troubleshooting guidelines, researchers can effectively utilize this compound-conjugated secondary antibodies to generate high-quality, reliable immunofluorescence data.

References

Quantifying Protein Expression with Texas Red: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red, a bright red-fluorescent dye, is a powerful tool for quantifying protein expression in various biological applications.[1][2][3] Its strong fluorescence, photostability, and ability to be conjugated to biomolecules like antibodies make it a reliable choice for researchers.[1][3] This document provides detailed application notes and protocols for utilizing this compound in protein quantification studies, with a focus on immunofluorescence, flow cytometry, and western blotting.

This compound is a sulforhodamine 101 acid chloride dye that emits a vibrant red fluorescence. It can be excited by various laser lines, with an excitation peak at approximately 595 nm and an emission peak around 615 nm. This makes it suitable for multiplexing with other fluorophores in multicolor imaging experiments. Its good photostability allows for reliable and reproducible imaging over extended periods.

Key Applications

This compound and its conjugates are versatile and can be used in a variety of techniques to quantify protein expression:

  • Immunofluorescence: this compound-labeled antibodies are widely used to detect and quantify the expression and subcellular localization of specific proteins in fixed cells and tissue sections.

  • Flow Cytometry: In flow cytometry, this compound conjugates can be used to label and quantify cell populations based on the expression of specific surface or intracellular proteins.

  • Western Blotting: While less common than chemiluminescent methods, fluorescently labeled secondary antibodies, including those with this compound or spectrally similar dyes, can be used for quantitative western blotting, allowing for the detection of multiple proteins on the same blot.

Data Presentation

Quantitative data obtained from experiments using this compound should be meticulously recorded and presented for clear interpretation and comparison.

ParameterValueReference
Excitation Maximum ~595 nm
Emission Maximum ~615 nm
Extinction Coefficient ~85,000 cm⁻¹M⁻¹
Quantum Yield ~0.93
ApplicationTypical Quantitative Readout
Immunofluorescence Mean Fluorescence Intensity (MFI), Corrected Total Cell Fluorescence (CTCF)
Flow Cytometry Mean Fluorescence Intensity (MFI), Percentage of Positive Cells
Western Blotting Integrated Density of Protein Bands

Experimental Protocols

Protocol 1: Antibody Conjugation to this compound

This protocol outlines the general steps for conjugating an antibody to this compound using a commercially available kit. Always refer to the specific manufacturer's instructions for optimal results.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS)

  • This compound conjugation kit (containing this compound mix, modifier reagent, and quencher reagent)

  • Micropipettes and tips

  • Microcentrifuge tubes

Procedure:

  • Antibody Preparation: Ensure the antibody is at an optimal concentration (typically 0.5-5 mg/ml) in an amine-free buffer at a pH of 6.5-8.5. Buffers containing primary amines (like Tris) or thiols should be avoided.

  • Modifier Addition: Add 1 µl of the Modifier reagent for every 10 µl of the antibody to be labeled and mix gently.

  • Conjugation Reaction:

    • Pipette the antibody-modifier mixture directly onto the lyophilized this compound mix.

    • Resuspend gently by pipetting up and down a few times.

    • Incubate the reaction for 3 hours at room temperature (20-25°C) in the dark. Longer incubation times are also acceptable.

  • Quenching: Add 1 µl of the Quencher reagent for every 10 µl of antibody used and mix gently.

  • Final Product: The this compound-conjugated antibody is ready for use after 30 minutes. No purification is required.

  • Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a preservative or storing in aliquots at -20°C.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a general procedure for immunofluorescent staining of adherent cells using a this compound-conjugated antibody.

Materials:

  • Cultured cells grown on coverslips or in chamber slides

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)

  • This compound-conjugated primary or secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the this compound-conjugated antibody in the blocking buffer to the predetermined optimal concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter set for this compound (Excitation: ~595 nm, Emission: ~615 nm).

    • Quantify the fluorescence intensity using image analysis software.

Protocol 3: Flow Cytometry Analysis

This protocol describes the staining of cells in suspension for flow cytometric analysis using a this compound-conjugated antibody.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA)

  • Fc block (optional, to prevent non-specific binding to Fc receptors)

  • This compound-conjugated antibody

  • FACS tubes

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Wash the cells with Flow Cytometry Staining Buffer.

    • Resuspend the cells to a concentration of 1 x 10⁶ cells/100 µL.

  • Fc Blocking (Optional):

    • Incubate the cells with an Fc blocking reagent for 15 minutes at room temperature to minimize non-specific antibody binding.

  • Staining:

    • Add the predetermined optimal amount of the this compound-conjugated antibody to the cell suspension.

    • Vortex gently and incubate for 30 minutes at room temperature in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifugation.

  • Resuspension:

    • Resuspend the cells in 200-400 µL of Flow Cytometry Staining Buffer for analysis.

  • Data Acquisition and Analysis:

    • Analyze the stained cells on a flow cytometer equipped with a laser that can excite this compound (e.g., 561 nm or 594 nm).

    • Quantify the mean fluorescence intensity (MFI) and the percentage of positive cells.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging & Analysis cell_culture Cell Culture fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA/Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab This compound Secondary Ab mounting Mounting secondary_ab->mounting wash1->secondary_ab imaging Fluorescence Microscopy mounting->imaging quantification Image Quantification imaging->quantification

Caption: Immunofluorescence Staining Workflow.

signaling_pathway ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression

Caption: Hypothetical Signaling Pathway.

data_analysis_workflow start Acquire Images preprocess Image Pre-processing (Background Subtraction) start->preprocess segmentation Cell Segmentation (e.g., based on DAPI) preprocess->segmentation measurement Measure Fluorescence Intensity (this compound Channel) segmentation->measurement data_extraction Extract Quantitative Data (MFI, CTCF) measurement->data_extraction statistical_analysis Statistical Analysis data_extraction->statistical_analysis end Generate Plots & Tables statistical_analysis->end

Caption: Image Analysis Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background with Texas Red Staining

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth solutions for researchers, scientists, and drug development professionals experiencing high background fluorescence when using Texas Red or similar fluorophores in immunofluorescence (IF), immunohistochemistry (IHC), and immunocytochemistry (ICC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background with this compound staining?

High background fluorescence can obscure your specific signal and lead to incorrect data interpretation. The primary causes include:

  • Non-Specific Antibody Binding: Both primary and secondary antibodies can bind to unintended targets in the tissue or cells.[1][2][3]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites allows antibodies to adhere randomly.[1][4]

  • Autofluorescence: Tissues and cells can have endogenous molecules that fluoresce naturally, especially after certain fixation methods.

  • Over-fixation: Excessive fixation, particularly with aldehyde-based fixatives like formalin, can increase tissue autofluorescence.

  • Suboptimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody is a frequent cause of high background.

  • Inadequate Washing: Insufficient washing between steps fails to remove unbound antibodies.

  • Sample Drying: Allowing the tissue or cells to dry out at any stage can cause non-specific antibody binding and high background.

  • Filter Bleed-Through: When performing multi-color imaging, fluorescence from another channel may "bleed through" into the this compound channel if the filter sets are not optimal.

Detailed Troubleshooting Guide

Issue 1: High Background Across the Entire Sample

Q: My entire slide is showing a high, uniform background. What should I check first?

A: This issue often points to problems with your antibodies or blocking procedure.

1. Optimize Antibody Concentrations: The most common culprit is an excessively high concentration of the primary or secondary antibody. It is crucial to titrate your antibodies to find the optimal dilution that provides the best signal-to-noise ratio.

  • Action: Perform a dilution series for both your primary and secondary antibodies. Start with the manufacturer's recommended dilution and test several concentrations above and below that point.

2. Verify Secondary Antibody Specificity: Your secondary antibody may be binding non-specifically.

  • Action: Run a "secondary antibody only" control (omit the primary antibody). If you still observe staining, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody that has been tested against the species of your sample tissue to reduce cross-reactivity.

3. Enhance Your Blocking Step: Insufficient blocking will leave non-specific sites open for antibodies to bind.

  • Action: Increase the blocking incubation time (e.g., from 30 minutes to 1 hour). You can also change your blocking agent. Normal serum from the species in which the secondary antibody was raised is highly recommended.

Issue 2: Punctate or Granular Background Staining

Q: I'm observing speckled or granular background. What could be causing this?

A: This pattern often results from endogenous fluorescent molecules or antibody aggregates.

1. Address Autofluorescence: Certain tissues contain endogenous molecules like lipofuscin, collagen, and NADH that autofluoresce. Aldehyde fixatives (e.g., formaldehyde) can also induce autofluorescence.

  • Action 1: Include an unstained control sample in your experiment to assess the baseline level of autofluorescence.

  • Action 2: Use a quenching agent. Reagents like Sudan Black B or commercial solutions can help reduce autofluorescence, particularly from lipofuscin. Sodium borohydride treatment can sometimes reduce aldehyde-induced autofluorescence.

  • Action 3: If possible, perfuse tissues with PBS before fixation to remove red blood cells, which contain heme groups that autofluoresce.

2. Prevent Antibody Aggregation: Antibodies can form aggregates that appear as bright speckles.

  • Action: Centrifuge your primary and secondary antibody solutions before use to pellet any aggregates.

Issue 3: High Background in Multi-Color Experiments

Q: In my multi-color experiment, I see a signal in the this compound channel that seems to come from another fluorophore. What is happening?

A: This phenomenon is known as spectral bleed-through or crosstalk, where the emission from one fluorophore is detected by the filter set of another.

  • Action 1: Ensure your microscope's filter sets are appropriate for this compound and any other fluorophores you are using. The excitation and emission filters should be specific to each dye to minimize spectral overlap.

  • Action 2: When planning your experiment, choose fluorophores with well-separated excitation and emission spectra.

  • Action 3: Image each channel sequentially to prevent bleed-through during image acquisition.

Experimental Protocols & Data

Protocol 1: Optimizing Antibody Dilution

This protocol outlines a method for determining the optimal antibody concentration to maximize the signal-to-noise ratio.

  • Prepare Samples: Prepare multiple identical slides or wells with your cells or tissue sections.

  • Primary Antibody Titration:

    • Keep the secondary antibody concentration constant.

    • Prepare a dilution series of your primary antibody. A good starting point is to test dilutions on either side of the manufacturer's recommendation (e.g., 1:200, 1:500, 1:1000, 1:2000).

    • Incubate each slide with a different dilution.

  • Secondary Antibody Titration:

    • Using the optimal primary antibody dilution determined above, prepare a dilution series for your this compound-conjugated secondary antibody.

  • Imaging and Analysis: Image all samples using identical microscope settings. The optimal dilution will show bright, specific staining with minimal background.

Table 1: Recommended Starting Dilutions for Immunofluorescence
Antibody TypeConcentration Range (µg/mL)Dilution RangeNotes
Primary Antibody 0.5 - 10 µg/mL1:100 - 1:2000Highly dependent on antigen abundance and antibody affinity. Always titrate.
Secondary Antibody 1 - 5 µg/mL1:200 - 1:1000Higher concentrations can increase background.
Protocol 2: Enhanced Blocking Procedure
  • Rehydration & Permeabilization: Rehydrate your samples as required by your standard protocol. If staining intracellular targets, permeabilize the cells (e.g., with 0.1-0.2% Triton X-100 in PBS).

  • Blocking:

    • Prepare a blocking buffer. A common and effective buffer is 5% normal goat serum (if using a goat-raised secondary) and 1% BSA in PBS.

    • Incubate the samples in the blocking buffer for at least 1 hour at room temperature in a humidified chamber.

    • Gently blot away the excess blocking solution before adding the primary antibody. Do not wash.

  • Antibody Incubation: Dilute both primary and secondary antibodies in a buffer containing a lower concentration of the blocking agent (e.g., 1% BSA in PBS) to maintain the blocking effect.

Table 2: Common Blocking Agents
Blocking AgentConcentrationUse Case
Normal Serum 5-10%Recommended standard. Use serum from the same species as the secondary antibody host.
Bovine Serum Albumin (BSA) 1-5%A common protein blocker. Can be combined with normal serum.
Commercial Blockers Per ManufacturerFormulated to block non-specific binding from multiple sources.

Visual Troubleshooting Guides

Troubleshooting Workflow for High Background

TroubleshootingWorkflow Start High Background Observed Check_Controls Step 1: Review Controls (No Primary, Unstained) Start->Check_Controls Secondary_Issue Staining in 'No Primary' Control? Check_Controls->Secondary_Issue Autofluorescence_Issue Fluorescence in 'Unstained' Control? Check_Controls->Autofluorescence_Issue Fix_Secondary Troubleshoot Secondary Ab: - Use pre-adsorbed secondary - Titrate secondary Ab concentration Secondary_Issue->Fix_Secondary Yes Optimize_Protocol Step 2: Optimize Protocol Secondary_Issue->Optimize_Protocol No Fix_Autofluorescence Address Autofluorescence: - Use quenching agent (e.g., Sudan Black B) - Change fixative Autofluorescence_Issue->Fix_Autofluorescence Yes Autofluorescence_Issue->Optimize_Protocol No Fix_Secondary->Optimize_Protocol Fix_Autofluorescence->Optimize_Protocol Titrate_Primary Titrate Primary Antibody (Decrease Concentration) Optimize_Protocol->Titrate_Primary Improve_Blocking Improve Blocking Step (Increase time, change agent) Optimize_Protocol->Improve_Blocking Improve_Washing Increase Washing Steps (Longer duration, more changes) Optimize_Protocol->Improve_Washing Result Reduced Background Titrate_Primary->Result Improve_Blocking->Result Improve_Washing->Result

Caption: A logical workflow for diagnosing and resolving high background staining.

Mechanism of Non-Specific Antibody Binding

NonSpecificBinding cluster_0 Ideal Staining (High Specificity) cluster_1 Non-Specific Binding (High Background) P_Ab1 Primary Ab Antigen1 Target Antigen P_Ab1->Antigen1 Specific Binding S_Ab1 This compound Secondary Ab S_Ab1->P_Ab1 P_Ab2 Primary Ab NonTarget Non-Target Site (Hydrophobic/Charged) P_Ab2->NonTarget Non-Specific Binding S_Ab2 This compound Secondary Ab TissueFc Endogenous Fc Receptor S_Ab2->TissueFc Cross-Reactivity

References

Technical Support Center: Optimizing Texas Red Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments utilizing Texas Red and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

This compound is a red fluorescent dye with an excitation maximum at approximately 595 nm and an emission maximum at around 615 nm.[1][2][3] It is well-suited for excitation by lasers in the 561 nm or 594 nm range.[4][5]

Q2: What are the most common causes of a low signal-to-noise ratio with this compound?

A low signal-to-noise ratio is often a result of either a weak specific signal or high background fluorescence. Common culprits include:

  • High Background:

    • Non-specific binding of primary or secondary antibodies.

    • Autofluorescence of the tissue or cells.

    • Suboptimal antibody concentrations.

    • Inadequate blocking or washing steps.

  • Weak Signal:

    • Low antibody concentration.

    • Photobleaching of the fluorophore.

    • Incompatible mounting media.

    • Suboptimal imaging settings.

Q3: Are there brighter and more photostable alternatives to this compound?

Yes, several alternatives to this compound are available that may offer improved brightness and photostability. These include Alexa Fluor™ 594, DyLight™ 594, and CF®594.

FluorophoreExcitation Max (nm)Emission Max (nm)Key Advantages
This compound ~595~615Bright red fluorescence.
Alexa Fluor™ 594 ~590~617Brighter and more photostable than this compound.
DyLight™ 594 ~593~618High fluorescence intensity and photostability.
CF®594 ~593~614Excellent photostability and brightness.

Q4: How can I reduce autofluorescence in my samples?

Autofluorescence can be a significant source of background noise. To mitigate it:

  • Use a proper fixative: Avoid glutaraldehyde, which can increase autofluorescence. If its use is necessary, a wash with 0.1% sodium borohydride in PBS can help.

  • Spectral unmixing: If your imaging system supports it, spectral unmixing can computationally separate the this compound signal from the autofluorescence spectrum.

  • Use a counterstain: Dyes like Sudan Black B can quench autofluorescence, particularly from lipofuscin.

  • Choose the right fluorophore: For highly autofluorescent samples, consider using fluorophores that emit in the far-red or near-infrared regions, as autofluorescence is often weaker at longer wavelengths.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can obscure your specific signal. Follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow for High Background

High_Background_Workflow start High Background Observed check_no_primary Run 'No Primary Antibody' Control start->check_no_primary background_persists Background Persists? check_no_primary->background_persists secondary_issue Issue is likely with Secondary Antibody or Autofluorescence background_persists->secondary_issue Yes primary_issue Issue is likely with Primary Antibody background_persists->primary_issue No optimize_secondary Optimize Secondary Ab Concentration secondary_issue->optimize_secondary check_autofluorescence Check for Autofluorescence on Unstained Sample secondary_issue->check_autofluorescence solution Problem Resolved optimize_secondary->solution check_autofluorescence->solution background_reduced Background Reduced? optimize_primary Optimize Primary Ab Concentration primary_issue->optimize_primary optimize_blocking Optimize Blocking Buffer & Incubation Time primary_issue->optimize_blocking optimize_washing Increase Wash Steps/Duration primary_issue->optimize_washing optimize_primary->solution optimize_blocking->solution optimize_washing->solution

Caption: A flowchart for troubleshooting high background fluorescence.

Detailed Steps:

  • Optimize Antibody Concentrations: High antibody concentrations are a frequent cause of non-specific binding.

    • Primary Antibody: Titrate your primary antibody to find the lowest concentration that still provides a strong specific signal.

    • Secondary Antibody: Dilute your this compound-conjugated secondary antibody. For many applications, a concentration range of 5-20 µg/ml is a good starting point.

  • Improve Blocking: Inadequate blocking can lead to non-specific antibody binding to reactive sites on the tissue or cell.

    • Choice of Blocking Buffer: Use a blocking buffer containing normal serum from the same species as the secondary antibody. For example, if you are using a goat anti-rabbit secondary, use normal goat serum. A common concentration is 5-10% serum in your antibody dilution buffer.

    • Blocking Incubation: Increase the blocking time to at least 1 hour at room temperature.

  • Enhance Washing Steps: Insufficient washing will not adequately remove unbound antibodies.

    • Increase the number of washes after both primary and secondary antibody incubations.

    • Increase the duration of each wash.

    • Include a mild detergent like Tween 20 (at 0.05%) in your wash buffer to reduce non-specific interactions.

Issue 2: Weak or No Signal

A faint or absent signal can be equally frustrating. Here’s how to boost your this compound signal.

Troubleshooting Workflow for Weak Signal

Weak_Signal_Workflow start Weak or No Signal check_controls Check Positive & Negative Controls start->check_controls controls_ok Controls Working? check_controls->controls_ok protocol_issue Issue with Experimental Protocol or Reagents controls_ok->protocol_issue No imaging_issue Issue with Imaging Setup controls_ok->imaging_issue Yes increase_ab_conc Increase Primary/Secondary Antibody Concentration protocol_issue->increase_ab_conc increase_incubation Increase Incubation Times protocol_issue->increase_incubation check_mounting_media Use Antifade Mounting Medium protocol_issue->check_mounting_media solution Problem Resolved increase_ab_conc->solution increase_incubation->solution check_mounting_media->solution check_filters Verify Correct Filter Sets for this compound imaging_issue->check_filters increase_exposure Increase Exposure Time/Gain imaging_issue->increase_exposure check_filters->solution increase_exposure->solution

Caption: A flowchart for troubleshooting a weak or absent fluorescent signal.

Detailed Steps:

  • Optimize Antibody Incubation:

    • Increase the incubation time for the primary antibody, for example, overnight at 4°C.

    • Ensure the secondary antibody incubation is sufficient, typically 1-2 hours at room temperature.

  • Prevent Photobleaching: this compound, like all fluorophores, is susceptible to photobleaching.

    • Use an Antifade Mounting Medium: Mount your coverslips with a mounting medium containing an antifade reagent like n-propyl gallate or DABCO. Several commercial antifade mounting media are available that are compatible with this compound.

    • Limit Light Exposure: Minimize the exposure of your sample to the excitation light before and during imaging.

    • Image Promptly: Image your slides soon after staining and mounting.

  • Check Imaging System:

    • Correct Filters: Ensure you are using the appropriate filter set for this compound (Excitation: ~595 nm, Emission: ~615 nm).

    • Increase Exposure/Gain: Carefully increase the camera exposure time or gain to enhance the signal. Be mindful that this can also increase background noise.

Experimental Protocols

Optimized Immunofluorescence Protocol for this compound

This protocol provides a general framework for immunofluorescent staining of cultured cells. Optimization of antibody concentrations, incubation times, and blocking steps is recommended for each specific experimental system.

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS with 0.1% Tween 20)

  • Primary Antibody (diluted in blocking buffer)

  • This compound-conjugated Secondary Antibody (diluted in blocking buffer)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture and Fixation:

    • Grow cells on coverslips to the desired confluency.

    • Wash briefly with PBS.

    • Fix with 4% paraformaldehyde for 10-20 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.

  • Primary Antibody Incubation:

    • Incubate with the diluted primary antibody in a humidified chamber for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash three times with PBS containing 0.1% Tween 20 for 5-10 minutes each.

  • Secondary Antibody Incubation:

    • Incubate with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Final Washes:

    • Wash three times with PBS containing 0.1% Tween 20 for 5-10 minutes each in the dark.

    • Perform a final rinse with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

    • Store slides at 4°C in the dark. For best results, allow the mounting medium to cure overnight before imaging.

References

Texas Red Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming common solubility challenges encountered when working with Texas Red and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound dye not dissolving properly?

A1: The solubility of this compound can be influenced by several factors, including the specific derivative you are using, the choice of solvent, and the presence of moisture. The sulfonyl chloride form of this compound is known for its lower solubility in aqueous solutions and susceptibility to hydrolysis, which can complicate conjugation.[1] Derivatives such as this compound-X succinimidyl ester have been developed with improved solubility in common laboratory solvents.[2][3][4]

Q2: What are the recommended solvents for dissolving this compound?

A2: The optimal solvent depends on the this compound derivative.

  • This compound Sulfonyl Chloride: This form is soluble in polar organic solvents like anhydrous dimethylformamide (DMF) or acetonitrile.[5] It is unstable in water and aqueous solutions with a higher pH can accelerate hydrolysis.

  • This compound-X Succinimidyl Ester: This derivative is readily soluble in dimethyl sulfoxide (DMSO).

  • This compound Maleimide: This derivative is also soluble in DMSO.

Q3: Can I dissolve this compound in water?

A3: While this compound and its hydrolyzed form, sulforhodamine 101, are water-soluble, directly dissolving the reactive forms, particularly this compound sulfonyl chloride, in water is not recommended as it leads to rapid hydrolysis, rendering the dye unable to conjugate to your molecule of interest. For aqueous applications, it is best to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous reaction buffer.

Q4: What is dye aggregation and how can I prevent it?

A4: Dye aggregation occurs when individual dye molecules clump together in solution, which can lead to precipitation, reduced fluorescence, and inaccurate quantification. Aggregation is more likely at high concentrations and in aqueous solutions. To prevent aggregation, it is recommended to prepare fresh solutions, use the recommended solvents, and if necessary, gently sonicate the solution. Storing stock solutions at low temperatures (-20°C or -80°C) can also help.

Q5: How should I store my this compound stock solutions?

A5: Stock solutions of this compound derivatives, typically prepared in anhydrous DMSO or DMF, should be stored at -20°C or -80°C, protected from light and moisture to prevent degradation and maintain reactivity. For this compound maleimide in DMSO, it is recommended to use the solution within 12 months when stored properly.

Troubleshooting Guides

Issue 1: Precipitate forms when diluting a this compound stock solution into an aqueous buffer.
Possible Cause Troubleshooting Step
Dye Aggregation The concentration of the dye in the aqueous buffer may be too high, leading to aggregation and precipitation. Try diluting the stock solution further into the buffer. Gentle vortexing or sonication after dilution may also help to break up small aggregates.
Low Solubility in Buffer The specific buffer conditions (e.g., pH, salt concentration) may not be optimal for maintaining the solubility of the this compound conjugate. Consider testing different buffer formulations or adding a small percentage of an organic co-solvent (e.g., DMSO, DMF) to the final solution, if compatible with your experiment.
Reaction with Buffer Components Some buffer components can react with the dye, leading to precipitation. Ensure your buffer is free from primary amines (e.g., Tris) if you are using an amine-reactive this compound derivative.
Issue 2: Low or no fluorescence signal after labeling.
Possible Cause Troubleshooting Step
Hydrolysis of the Dye If using this compound sulfonyl chloride, it may have hydrolyzed due to moisture in the solvent or a prolonged incubation in an aqueous environment before conjugation. Use anhydrous solvents and prepare the dye solution immediately before use.
Inefficient Conjugation The pH of the reaction buffer may not be optimal for the conjugation reaction. For amine-reactive dyes, a pH of 8.3-9.0 is often recommended. Ensure all components of the reaction are at the correct concentrations.
Precipitation of Labeled Product The final labeled product may have precipitated out of solution. Try to centrifuge the sample and check for a pellet. If a pellet is present, you may need to optimize the final buffer conditions to improve the solubility of the conjugate.

Data Presentation

Table 1: Solubility of this compound Derivatives

This compound Derivative Solvent Reported Solubility/Concentration Notes
This compound (general)Water, DMF, AcetonitrileVery solubleGeneral statement, quantitative data not specified.
This compound in DMFDMF0.009 mg/mLThis is a concentration from a specific product, not necessarily the maximum solubility.
This compound-X Succinimidyl EsterDMSOSolubleSpecific quantitative solubility not provided, but widely used as a solvent for stock solutions.
This compound MaleimideDMSOSolubleUsed to prepare stock solutions, indicating good solubility.
This compound-DHPEChloroformSolubleA lipid derivative with different solubility properties.

Experimental Protocols

Protocol 1: Preparation of a this compound-X Succinimidyl Ester Stock Solution
  • Allow the vial of this compound-X succinimidyl ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the vial until the dye is completely dissolved.

  • For storage, aliquot the stock solution into smaller volumes and store at -20°C, protected from light.

Protocol 2: Preparation of a this compound Sulfonyl Chloride Stock Solution
  • Ensure you are working in a dry environment and using anhydrous solvents.

  • Add anhydrous DMF or acetonitrile to the vial of this compound sulfonyl chloride to your target concentration (e.g., 10 mg/mL).

  • Mix well until fully dissolved.

  • This solution is highly sensitive to moisture and should be used immediately for conjugation reactions. Do not store this stock solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_storage Storage start Select this compound Derivative solvent Choose Appropriate Anhydrous Solvent (e.g., DMSO, DMF) start->solvent dissolve Dissolve Dye to Create Concentrated Stock Solution solvent->dissolve dilute Dilute Stock into Aqueous Reaction Buffer dissolve->dilute react Incubate with Target Molecule dilute->react purify Purify Conjugate react->purify store Store Conjugate Appropriately (-20°C, protected from light) purify->store

Caption: Experimental workflow for dissolving and using this compound.

troubleshooting_workflow start Problem: this compound Solubility Issue check_derivative Which this compound derivative are you using? start->check_derivative sulfonyl_chloride Sulfonyl Chloride: Prone to hydrolysis and lower aqueous solubility. check_derivative->sulfonyl_chloride Sulfonyl Chloride succinimidyl_ester Succinimidyl Ester/Maleimide: Generally better solubility in organic solvents. check_derivative->succinimidyl_ester Succinimidyl Ester or Maleimide check_solvent What solvent are you using? check_conditions Are you using anhydrous solvents and avoiding moisture? check_solvent->check_conditions DMSO/DMF use_dmso_dmf Use anhydrous DMSO or DMF for stock solutions. check_solvent->use_dmso_dmf Not DMSO/DMF check_concentration Is precipitation occurring upon dilution in aqueous buffer? check_conditions->check_concentration Yes avoid_water Avoid water for initial dissolution. check_conditions->avoid_water No reduce_concentration Reduce final concentration in aqueous buffer. check_concentration->reduce_concentration Yes sonicate Gently sonicate to aid dissolution. check_concentration->sonicate Still an issue sulfonyl_chloride->check_solvent succinimidyl_ester->check_solvent prepare_fresh Prepare stock solution immediately before use. avoid_water->prepare_fresh

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Optimizing Texas Red Antibody Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Texas Red antibody concentrations for their experiments. Find answers to common issues, detailed protocols, and troubleshooting advice to ensure high-quality, reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound-conjugated antibodies.

High Background Staining

Q1: I am observing high background fluorescence in my this compound staining. What are the common causes and how can I reduce it?

High background fluorescence can obscure your specific signal, leading to inaccurate results. Common causes include excessive antibody concentration, inadequate blocking, and autofluorescence.

Common Causes and Solutions for High Background:

CauseSolution
Excessive Antibody Concentration The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[1][2] It is crucial to perform an antibody titration to determine the optimal concentration that maximizes the specific signal while minimizing background.[1][2]
Inadequate Blocking Insufficient blocking of non-specific binding sites can lead to high background.[1] The blocking step is essential for minimizing non-specific interactions that cause background noise and false-positive results. Increase the blocking incubation time or try a different blocking buffer. Using a blocking buffer containing normal serum from the same species as the secondary antibody is recommended.
Insufficient Washing Failure to remove unbound antibodies can contribute to high background. Increase the number and duration of wash steps to more effectively remove unbound antibodies.
Autofluorescence Some cells and tissues have endogenous fluorophores that can cause background fluorescence. Aldehyde-based fixatives like formalin can also induce autofluorescence. To mitigate this, you can treat your samples with a quenching agent like sodium borohydride.
Non-Specific Antibody Binding The primary or secondary antibody may bind to unintended targets. This can be due to hydrophobic interactions, ionic interactions, or binding to Fc receptors. Ensure your blocking buffer is optimized to minimize these interactions.

Weak or No Signal

Q2: My this compound signal is very weak or completely absent. What could be the problem?

A weak or absent signal can be frustrating. This issue can stem from problems with the antibody, the experimental protocol, or the target protein itself.

Common Causes and Solutions for Weak or No Signal:

CauseSolution
Suboptimal Antibody Concentration The antibody concentration may be too low to detect the target antigen. Perform an antibody titration to determine the optimal dilution.
Incorrect Antibody Storage or Handling Improper storage of the antibody can lead to a loss of activity. Always store antibodies according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Damaged Epitope The fixation or antigen retrieval process may have damaged the epitope your antibody is supposed to recognize. Over-fixation can mask the epitope. You may need to optimize your fixation time and method or try a different antigen retrieval technique.
Low Target Protein Expression The target protein may be expressed at very low levels in your sample. In such cases, signal amplification techniques may be necessary.
Incompatible Secondary Antibody Ensure your secondary antibody is designed to recognize the species of your primary antibody.
Photobleaching This compound, while relatively stable, can still be susceptible to photobleaching, especially with prolonged exposure to the excitation light. Minimize light exposure and use an anti-fade mounting medium.

Non-Specific Staining

Q3: I see staining in unexpected locations in my sample. How can I troubleshoot non-specific staining?

Non-specific staining occurs when the antibody binds to unintended targets, leading to misleading results.

Common Causes and Solutions for Non-Specific Staining:

CauseSolution
Cross-Reactivity of Antibody The primary antibody may be cross-reacting with other proteins that share similar epitopes. Check the antibody datasheet for any known cross-reactivities.
Fc Receptor Binding If you are working with tissues or cells that express Fc receptors (e.g., immune cells), your antibodies may bind non-specifically to these receptors. Use an Fc receptor blocking agent or a blocking buffer containing serum from the same species as your secondary antibody.
Endogenous Biotin or Enzymes If using a detection system involving biotin (like streptavidin-biotin) or enzymes (like HRP or AP), endogenous biotin or enzyme activity in your tissue can cause non-specific signals. Use appropriate blocking steps for these endogenous molecules if they are part of your detection method.
Antibody Aggregates Aggregates of the fluorescently-labeled secondary antibody can appear as speckles of non-specific staining. Centrifuge the antibody solution before use to pellet any aggregates.

Experimental Protocols

Protocol: Antibody Titration for Optimal Concentration

Determining the optimal antibody concentration is a critical step for achieving a high signal-to-noise ratio. This is done through a titration experiment where a series of antibody dilutions are tested.

Materials:

  • Your fixed and permeabilized cells or tissue sections on slides or coverslips

  • Primary antibody (this compound conjugated)

  • Antibody dilution buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Positive and negative control samples

Procedure:

  • Prepare a Series of Antibody Dilutions: Prepare a range of dilutions for your this compound-conjugated antibody. A good starting point is to test dilutions ranging from 1:50 to 1:1000, but this can vary depending on the antibody. For an antibody with a manufacturer's recommended starting dilution of 1:200, you could test the following dilutions: 1:50, 1:100, 1:200, 1:400, and 1:800.

  • Prepare Replicate Samples: Have replicate samples (slides or coverslips) for each antibody dilution to be tested.

  • Blocking: Perform your standard blocking step on all samples to minimize non-specific binding.

  • Primary Antibody Incubation: Incubate each replicate sample with a different dilution of the primary antibody. Ensure all other conditions, such as incubation time and temperature, are kept constant. A common incubation condition is overnight at 4°C.

  • Washing: Wash all samples thoroughly with your wash buffer to remove any unbound primary antibody.

  • Secondary Antibody Incubation (for indirect immunofluorescence): If you are using an unconjugated primary antibody and a this compound-conjugated secondary antibody, incubate all samples with the same concentration of the secondary antibody.

  • Final Washes and Mounting: Perform the final wash steps and mount your samples using a suitable mounting medium.

  • Imaging: Image all samples using the exact same microscope settings (e.g., laser power, exposure time, gain).

  • Analysis: Analyze the images to identify the antibody dilution that provides the brightest specific signal with the lowest background fluorescence. This is your optimal antibody concentration.

Frequently Asked Questions (FAQs)

Q4: What is this compound and what are its spectral properties?

This compound is a bright, red-fluorescent dye commonly used for labeling antibodies and other proteins for applications like fluorescence microscopy and flow cytometry. It is known for its good photostability.

  • Excitation Maximum: ~595 nm

  • Emission Maximum: ~615 nm

Q5: How should I choose a blocking buffer?

The choice of blocking buffer is crucial for reducing non-specific background staining. A common and effective blocking agent is normal serum from the same species in which the secondary antibody was raised, typically used at a concentration of 5-10%. Other blocking agents include bovine serum albumin (BSA) and non-fat dry milk. However, milk-based blockers are not recommended for studying phosphorylated proteins.

Q6: Can I use this compound in multicolor imaging experiments?

Yes, this compound is often used in multicolor experiments with other fluorophores that have distinct emission spectra, such as FITC (green) or DAPI (blue).

Q7: What is the difference between direct and indirect immunofluorescence?

  • Direct Immunofluorescence: The primary antibody that recognizes the target antigen is directly conjugated to a fluorophore like this compound. This method is faster as it involves fewer steps.

  • Indirect Immunofluorescence: An unconjugated primary antibody binds to the target antigen, and then a fluorophore-conjugated secondary antibody that recognizes the primary antibody is used for detection. This method can provide signal amplification as multiple secondary antibodies can bind to a single primary antibody.

Q8: How can I calculate the signal-to-noise ratio?

The signal-to-noise ratio can be calculated by comparing the fluorescence intensity of your specifically stained target (signal) to the fluorescence intensity of the background. For quantitative analysis, you can measure the mean fluorescence intensity of the positive signal and divide it by the mean fluorescence intensity of the background in a negative control sample.

Visualizations

Troubleshooting_Workflow cluster_start cluster_problem cluster_solutions cluster_end Start Experiment Start Problem Problem with Staining? Start->Problem High_Background High Background Problem->High_Background Yes Weak_Signal Weak/No Signal Non_Specific Non-Specific Staining Good_Result Good Result Problem->Good_Result No Optimize_Ab Optimize Antibody Concentration (Titrate) High_Background->Optimize_Ab Improve_Blocking Improve Blocking (Time, Reagent) High_Background->Improve_Blocking Enhance_Washing Enhance Washing High_Background->Enhance_Washing Weak_Signal->Optimize_Ab Check_Antibody Check Antibody (Storage, Compatibility) Weak_Signal->Check_Antibody Optimize_Protocol Optimize Protocol (Fixation, Antigen Retrieval) Weak_Signal->Optimize_Protocol Non_Specific->Optimize_Ab Non_Specific->Improve_Blocking Use_Controls Use Proper Controls (Positive, Negative, Isotype) Non_Specific->Use_Controls Optimize_Ab->Good_Result Improve_Blocking->Good_Result Enhance_Washing->Good_Result Check_Antibody->Good_Result Optimize_Protocol->Good_Result Use_Controls->Good_Result

Caption: A logical workflow for troubleshooting common issues in immunofluorescence.

Antibody_Titration_Workflow Start Start: Prepare Samples (Cells/Tissue) Prepare_Dilutions Prepare Serial Dilutions of Primary Antibody Start->Prepare_Dilutions Blocking Block All Samples Prepare_Dilutions->Blocking Incubation Incubate Each Sample with a Different Dilution Blocking->Incubation Washing Wash to Remove Unbound Antibody Incubation->Washing Mounting Mount Samples Washing->Mounting Imaging Image All Samples (Constant Settings) Mounting->Imaging Analysis Analyze Signal vs. Background Imaging->Analysis Optimal_Conc Determine Optimal Concentration Analysis->Optimal_Conc

References

Technical Support Center: Preventing Non-specific Binding of Texas Red Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with non-specific binding of Texas Red conjugates in immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding and high background with this compound conjugates?

Non-specific binding of this compound conjugates can stem from several factors, leading to high background fluorescence and obscuring the specific signal. The primary causes include:

  • Hydrophobic and Ionic Interactions: Antibodies and other proteins can non-specifically adhere to tissues and other surfaces through hydrophobic and ionic forces.

  • Fc Receptor Binding: The Fc region of antibodies can bind to Fc receptors present on various cell types, leading to non-specific signal.

  • Endogenous Biotin or Enzymes: If using a biotin-streptavidin detection system, endogenous biotin in tissues like the kidney and liver can cause high background. Similarly, endogenous peroxidases or phosphatases can generate signal if not properly quenched.

  • Cross-Reactivity of Antibodies: The primary or secondary antibody may cross-react with off-target proteins in the sample.

  • Excess Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.

  • Autofluorescence: Some tissues and cells naturally fluoresce, a phenomenon known as autofluorescence. This is particularly noticeable in the red spectrum where this compound emits. Common sources of autofluorescence include collagen, elastin, lipofuscin, and red blood cells. Fixation with aldehydes like formaldehyde can also induce autofluorescence.

  • Issues with Blocking: Inadequate or inappropriate blocking can fail to saturate all non-specific binding sites.

Q2: How can I prevent non-specific binding of my this compound-conjugated secondary antibody?

Preventing non-specific binding is crucial for achieving a high signal-to-noise ratio. Here are several effective strategies:

  • Proper Blocking: This is the most critical step to prevent non-specific binding. Incubate your sample with a blocking buffer before adding the primary antibody. Common blocking agents include normal serum and bovine serum albumin (BSA).

  • Use of Normal Serum: The most recommended blocking agent is normal serum from the same species as the secondary antibody. For example, if you are using a goat anti-mouse secondary antibody, you should block with normal goat serum. This is because the serum contains immunoglobulins that will bind to non-specific sites, preventing the secondary antibody from doing so.

  • Bovine Serum Albumin (BSA): BSA is another widely used blocking agent. It is a general protein blocker that can saturate non-specific binding sites.

  • Addition of Detergents: Including a non-ionic detergent like Triton X-100 or Tween 20 in your blocking and wash buffers can help to reduce non-specific hydrophobic interactions.

  • Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong specific signal with minimal background.

  • Use Cross-Adsorbed Secondary Antibodies: These antibodies have been pre-adsorbed against immunoglobulins from other species to minimize cross-reactivity.

  • Perform Adequate Washing: Thorough washing steps between antibody incubations are essential to remove unbound antibodies.

Q3: What is autofluorescence and how can I reduce it when using this compound?

Autofluorescence is the natural fluorescence emitted by certain biological structures. Since this compound emits in the red spectrum, where autofluorescence can be prominent, it's important to address this issue.

Methods to Reduce Autofluorescence:

  • Use of Quenching Agents: Several chemical treatments can reduce autofluorescence.

    • Sodium Borohydride: Treatment with sodium borohydride can help reduce aldehyde-induced autofluorescence.

    • Sudan Black B: This reagent is effective at quenching lipofuscin-based autofluorescence.

    • Commercial Reagents: Various commercial kits are available that are specifically designed to quench autofluorescence.

  • Perfusion: Before fixation, perfuse the tissue with phosphate-buffered saline (PBS) to remove red blood cells, which are a major source of autofluorescence.

  • Choice of Fixative: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence. Consider using alternative fixatives like cold methanol or acetone if compatible with your antigen. If using aldehydes, keep the fixation time to a minimum.

  • Spectral Unmixing: If your imaging system has the capability, spectral unmixing can be used to computationally separate the this compound signal from the autofluorescence signal.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Staining Inadequate blockingIncrease blocking incubation time. Optimize the concentration of the blocking agent. Switch to a different blocking agent (e.g., from BSA to normal serum).
Antibody concentration too highTitrate the primary and secondary antibodies to find the optimal dilution.
Insufficient washingIncrease the number and duration of wash steps. Add a non-ionic detergent (e.g., 0.05% Tween 20) to the wash buffer.
Cross-reactivity of secondary antibodyUse a pre-adsorbed secondary antibody. Run a secondary antibody-only control to confirm non-specific binding.
Weak or No Signal Primary and secondary antibodies are incompatibleEnsure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).
Insufficient antibody concentration or incubation timeIncrease the concentration of the primary and/or secondary antibody. Increase the incubation time.
Antigen retrieval issueIf using paraffin-embedded tissue, ensure proper antigen retrieval has been performed.
PhotobleachingMinimize exposure of the sample to light. Use an anti-fade mounting medium.
Autofluorescence Endogenous fluorophores in the tissuePerfuse tissue with PBS before fixation to remove red blood cells. Treat with a quenching agent like Sudan Black B for lipofuscin.
Fixation-induced fluorescenceMinimize fixation time with aldehyde fixatives. Consider using alternative fixatives like cold methanol or acetone. Treat with sodium borohydride after fixation.

Quantitative Data Summary

The choice of blocking agent can significantly impact the signal-to-noise ratio in immunofluorescence experiments. While the optimal blocking buffer is often empirically determined, the following table provides a general comparison of commonly used agents.

Blocking Agent Typical Concentration Advantages Disadvantages Signal-to-Noise Ratio
Normal Serum 5-10% (v/v)Highly effective at preventing non-specific binding of the secondary antibody.Must be from the same species as the secondary antibody. Can be more expensive than other options.Generally provides a high signal-to-noise ratio.
Bovine Serum Albumin (BSA) 1-5% (w/v)Inexpensive and readily available. A good general protein blocker.May contain endogenous biotin and immunoglobulins that can cross-react with certain secondary antibodies.Can be effective, but may lead to higher background compared to normal serum in some cases.
Non-fat Dry Milk 1-5% (w/v)Inexpensive.Contains phosphoproteins, which can interfere with the detection of phosphorylated targets. Also contains biotin.Variable; not recommended for all applications.
Commercial Blocking Buffers Varies by manufacturerOptimized formulations, often protein-free, reducing cross-reactivity.Can be more expensive.Often provide a high and consistent signal-to-noise ratio.

Experimental Protocols

Protocol 1: Standard Blocking with Normal Serum

This protocol is recommended for most immunofluorescence applications to minimize non-specific binding of secondary antibodies.

  • Prepare the Blocking Buffer: Dilute normal serum from the host species of your this compound-conjugated secondary antibody to a final concentration of 5% (v/v) in PBS. For example, if using a goat anti-mouse secondary, use 5% normal goat serum in PBS. Add a non-ionic detergent such as Triton X-100 to a final concentration of 0.1-0.3%.

  • Sample Preparation: After fixation and permeabilization (if required), wash the sample three times for 5 minutes each with PBS.

  • Blocking Step: Incubate the sample with the blocking buffer for at least 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Primary Antibody Incubation: Gently aspirate the blocking buffer (do not wash). Dilute the primary antibody in the same blocking buffer and incubate according to the manufacturer's instructions.

  • Washing: Wash the sample three times for 5 minutes each with PBS containing 0.05% Tween 20.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the sample three times for 5 minutes each with PBS containing 0.05% Tween 20, protected from light.

  • Mounting: Mount the coverslip using an anti-fade mounting medium.

Protocol 2: Reducing Autofluorescence with Sodium Borohydride

This protocol can be used to reduce autofluorescence induced by aldehyde fixation.

  • Sample Fixation: Fix the sample with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the sample three times for 5 minutes each with PBS.

  • Sodium Borohydride Treatment: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Incubate the sample in this solution for 3 x 10 minutes at room temperature.

  • Washing: Wash the sample three times for 5 minutes each with PBS.

  • Proceed with Staining: Continue with your standard immunofluorescence protocol, starting from the blocking step (Protocol 1).

Visualizations

Texas Red signal quenching and how to avoid it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Texas Red applications. This guide provides detailed troubleshooting advice and protocols to help you overcome signal quenching and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, or sulforhodamine 101 acid chloride, is a bright, red-emitting fluorescent dye commonly used in various biological applications, including fluorescence microscopy, immunofluorescence, and flow cytometry.[1][2] It is known for its good photostability and is conjugated to molecules like antibodies, proteins, and nucleic acids to visualize specific targets in cells and tissues.[1][2][3] Its excitation maximum is around 595-596 nm, and its emission maximum is approximately 615 nm.

Q2: What is fluorescence signal quenching?

Fluorescence signal quenching is any process that decreases the fluorescence intensity of a given substance. A primary cause of quenching in fluorescence microscopy is photobleaching , which is the photochemical destruction of a fluorophore upon exposure to excitation light. This fading can compromise the quality of images and the reliability of quantitative data, especially when imaging low-abundance targets.

Q3: What are the main causes of this compound signal quenching?

The primary cause of signal loss with this compound is photobleaching from prolonged or high-intensity exposure to excitation light. Other factors can include:

  • Suboptimal Environmental Conditions: Incorrect pH or the use of mounting media without antifade protection can accelerate signal loss.

  • Inappropriate Storage: Storing stained samples in the light can cause the fluorophore to fade before imaging.

  • Photochemical Reactions: The interaction of the excited fluorophore with molecular oxygen can lead to the generation of reactive oxygen species that permanently destroy the fluorophore.

Troubleshooting Guide

Problem 1: The this compound signal is weak or absent from the beginning.
Possible Cause Recommended Solution
Low Protein Expression: The target antigen may be expressed at low levels in your sample. Confirm protein expression using an alternative method like Western Blot if possible. Consider using a signal amplification technique.
Incorrect Antibody Dilution: The primary or secondary antibody may be too dilute. Consult the manufacturer's datasheet for the recommended dilution and optimize the concentration.
Incompatible Secondary Antibody: Ensure the secondary antibody is designed to target the host species of your primary antibody (e.g., use an anti-mouse secondary for a primary antibody raised in mouse).
Inadequate Fixation/Permeabilization: The fixation or permeabilization protocol may be masking the epitope or insufficiently permeabilizing the cells. Consult the antibody datasheet for the recommended protocol and use fresh fixative solutions.
Incorrect Filter/Laser Settings: Ensure the excitation and emission filters on your microscope are appropriate for this compound (Ex: ~595 nm, Em: ~615 nm).
Problem 2: The this compound signal fades rapidly during imaging.
Possible Cause Recommended Solution
Photobleaching: This is the most common cause. Minimize the sample's exposure time to excitation light. Use a lower laser power or insert neutral-density filters. Only expose the sample to the excitation light when actively acquiring an image.
Lack of Antifade Reagent: The mounting medium is critical for preserving the signal. Always mount coverslips using a high-quality commercial antifade mounting medium.
Sample Storage: Store stained slides flat, protected from light, and at 4°C. Image samples as soon as possible after staining for the best results.
Fluorophore Choice: For experiments requiring very high photostability, consider alternatives like Alexa Fluor 594, which are engineered for greater brightness and resistance to photobleaching.

Data & Reagents

Comparison of Red Fluorophores

For demanding applications, alternative dyes may offer enhanced performance. Newer derivatives have been designed to be brighter and more photostable than traditional this compound.

FluorophoreExcitation Max (nm)Emission Max (nm)Key Feature
This compound 596615Good brightness and stability.
Alexa Fluor 594 590617Generally brighter and more photostable than this compound.
DyLight 594 593618An alternative with high photostability.
CF®594 593614An alternative with high photostability.
Efficacy of Commercial Antifade Reagents for this compound

Using an antifade mounting medium is one of the most effective ways to prevent photobleaching.

Antifade ReagentManufacturerPhotobleaching Resistance for this compoundCuring Time
ProLong Diamond Thermo Fisher Scientific+++ (Excellent)24 hours
ProLong Glass Thermo Fisher Scientific+++ (Excellent)24 hours
SlowFade Diamond Thermo Fisher Scientific+++ (Excellent)None (view immediately)
SlowFade Gold Thermo Fisher Scientific+++ (Excellent)None (view immediately)
VECTASHIELD Vector LaboratoriesHighNone (view immediately)

(Performance ratings are based on publicly available data from manufacturers. "+++" indicates the highest level of protection.)

Key Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining

This protocol provides a general framework. Always consult antibody-specific datasheets for optimal conditions.

  • Cell Preparation: Grow cells on sterile glass coverslips in a petri dish until the desired confluency is reached.

  • Fixation: Aspirate media and wash cells 2x with ice-cold Phosphate-Buffered Saline (PBS). Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash cells 3x with PBS for 5 minutes each.

  • Permeabilization: If targeting intracellular proteins, permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash 3x with PBS. Block non-specific binding by incubating in a blocking buffer (e.g., 1% BSA, 10% normal serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendation. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash cells 3x with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.

  • Final Washes: Wash 3x with PBS for 5 minutes each, protected from light.

  • Mounting: Proceed immediately to Protocol 2 for mounting.

Protocol 2: Mounting Coverslips with Antifade Reagent
  • Prepare Slide: Place a clean microscope slide on a flat surface.

  • Apply Antifade Medium: Add a single drop of antifade mounting medium (e.g., ProLong Diamond, SlowFade Diamond) to the center of the slide.

  • Mount Coverslip: Use fine-tipped forceps to carefully pick up the coverslip with the cells facing down. Touch one edge of the coverslip to the drop of mounting medium and slowly lower it onto the slide to avoid trapping air bubbles.

  • Remove Excess Medium: Gently aspirate or blot away any excess mounting medium from the edges of the coverslip.

  • Curing/Sealing (if applicable): If using a curing mountant, allow the slide to cure in the dark for the recommended time (e.g., 24 hours at room temperature). For long-term storage, seal the edges of the coverslip with clear nail polish.

  • Storage: Store slides flat at 4°C in a slide box, protected from light.

Visual Guides

cluster_0 Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing Destroyed Photodestruction T1->Destroyed Reaction with O₂

A simplified diagram of the photobleaching process.

Start Problem: Weak or Fading this compound Signal Q1 Signal weak from the start? Start->Q1 Q2 Signal fades during imaging? Q1->Q2 No Sol1_group Check: - Protein Expression - Antibody Dilution - Fixation/Permeabilization - Secondary Antibody - Microscope Filters Q1->Sol1_group Yes Sol2_group Action: - Use Antifade Mountant - Minimize Light Exposure - Reduce Laser Power - Store Slides Properly Q2->Sol2_group Yes End End

Troubleshooting workflow for poor this compound signal.

Start Start: Cell Prep Fix Fixation Start->Fix Block Blocking Step Fix->Block Ab1 Primary Antibody Inc. Block->Ab1 Ab2 Secondary Antibody Inc. Ab1->Ab2 Mount Mounting Ab2->Mount Tip1 Protect from light Ab2->Tip1 Image Imaging Mount->Image Tip2 Use Antifade Medium Mount->Tip2 Tip3 Minimize Exposure Image->Tip3

Key steps in an IF protocol to minimize signal quenching.

References

Technical Support Center: Correcting for Spectral Bleed-Through with Texas Red

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address spectral bleed-through issues when using Texas Red in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through?

A1: Spectral bleed-through, also known as crosstalk or spillover, is an artifact in multicolor fluorescence imaging where the fluorescence emission from one fluorophore is detected in the detection channel of another.[1][2] This occurs because the emission spectra of fluorophores are often broad and can overlap.[1][3] For example, the signal from a green fluorophore might be inadvertently detected by the filter set designated for a red fluorophore.[1]

Q2: Why is this compound prone to causing or being affected by spectral bleed-through?

A2: this compound has a broad emission spectrum. While its peak emission is around 615 nm, its emission tail can extend into the detection channels of other red and far-red dyes. Conversely, fluorophores with emission spectra in the orange-to-red range can bleed into the this compound detection channel. Careful selection of fluorophores and filter sets is crucial to minimize this overlap.

Q3: What are the consequences of uncorrected spectral bleed-through?

A3: Uncorrected spectral bleed-through can lead to inaccurate experimental results, including false positives, incorrect colocalization analysis, and flawed quantitative measurements of fluorescence intensity. It can obscure the true localization and expression levels of the molecules of interest.

Q4: How can I correct for spectral bleed-through involving this compound?

A4: There are two primary methods to correct for spectral bleed-through:

  • Compensation: This is a mathematical correction that subtracts the unwanted signal from other fluorophores in your panel from the this compound channel (and vice-versa). This requires running single-color controls to determine the amount of spillover.

  • Spectral Unmixing: This is a more advanced technique used with spectral imaging systems. The system measures the entire emission spectrum at each pixel and then uses algorithms to separate the contributions of each individual fluorophore based on their unique spectral signatures.

Troubleshooting Guides

Problem: I am seeing a signal in my this compound channel even when I am only exciting a green or yellow fluorophore (e.g., FITC, PE).

  • Cause: This is a classic case of spectral bleed-through, where the emission from the green or yellow fluorophore is broad enough to be detected by the filters in your this compound channel.

  • Solution 1: Sequential Scanning (Confocal Microscopy): If you are using a confocal microscope, acquire images sequentially. Excite and detect your green/yellow fluorophore in one scan, and then excite and detect this compound in a separate scan. This physically prevents the emission from one fluorophore from being detected while imaging another.

  • Solution 2: Compensation Controls: If sequential scanning is not possible or sufficient, you must perform compensation. This involves imaging samples stained with only the green/yellow fluorophore to quantify how much of its signal is detected in the this compound channel. This value is then used to subtract the bleed-through from your multicolor images.

  • Solution 3: Optimize Filter Selection: Ensure your filter sets are optimal for separating the fluorophores in your panel. Use narrow bandpass filters where possible to minimize the detection of off-target emissions.

Problem: My colocalization analysis shows a high degree of overlap between this compound and another red fluorophore, but I suspect it's an artifact.

  • Cause: Significant spectral overlap between two red fluorophores can create artificial colocalization.

  • Solution 1: Spectral Unmixing: This is the most robust solution for separating highly overlapping fluorophores. A spectral microscope will capture the full emission spectrum and computationally separate the signals from each dye.

  • Solution 2: Choose Fluorophores with Greater Spectral Separation: If a spectral microscope is unavailable, consider replacing one of the red fluorophores with a dye that has a more distinct emission spectrum. For example, pair this compound with a far-red dye like Cy5.

  • Solution 3: Fluorescence Minus One (FMO) Controls: FMO controls can help determine the extent of signal spread from other channels into the channel of interest. Prepare a sample containing all fluorophores except the one being measured in a particular channel to visualize the background spread.

Data Presentation

Table 1: Spectral Properties of this compound and Common Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound~596~615
Alexa Fluor 594~590~617
PE (Phycoerythrin)~496, 564~578
FITC (Fluorescein)~494~520
Cy5~649~670

Experimental Protocols

Protocol 1: Performing Compensation for this compound in Flow Cytometry

This protocol outlines the steps to create and use compensation controls in a flow cytometry experiment involving this compound.

  • Prepare Single-Stain Controls:

    • For each fluorophore in your experiment (including this compound), prepare a separate sample of cells or compensation beads stained with only that single fluorophore.

    • You will also need an unstained sample to set the baseline fluorescence.

    • Crucially, the fluorophore used in the control must be the exact same one used in the experiment. For tandem dyes like PE-Texas Red, the specific lot of the tandem dye must be used for the compensation control.

  • Set Voltages and Gains:

    • Begin with the unstained sample to set the forward scatter (FSC) and side scatter (SSC) parameters and to ensure the cell population is on scale.

    • Adjust the detector voltages so that the negative population is visible and the positive population in your brightest single-stained control is on scale and not saturated.

  • Acquire Compensation Data:

    • Run each single-stain control and record the data. The software will measure the signal of the single fluorophore in its primary detector and the amount of signal that "spills over" into other detectors. For example, for the PE control, you will measure the strong signal in the PE detector and the weaker spillover signal in the this compound detector.

  • Calculate the Compensation Matrix:

    • Most flow cytometry software has an automated compensation wizard. Use this tool to select your single-stain control files.

    • The software will calculate a compensation matrix that defines the percentage of signal to be subtracted from each channel to correct for spillover from all other fluorophores.

  • Apply Compensation and Analyze Data:

    • Apply the calculated compensation matrix to your multicolor experimental samples.

    • Visually inspect the compensated data to ensure that the median fluorescence intensity of the negative population is the same as the positive population in the spillover channels.

Protocol 2: Linear Spectral Unmixing for this compound in Confocal Microscopy

This protocol provides a general workflow for spectral unmixing. Specific steps will vary depending on the microscope software.

  • Generate a Reference Spectrum Library:

    • For each fluorophore in your experiment, prepare a slide with a sample stained with only that single fluorophore.

    • On the spectral confocal microscope, for each single-color sample, acquire a "lambda stack" or "spectral image." This involves scanning your sample and collecting the fluorescence emission across a range of wavelengths at each pixel.

    • From this lambda stack, the software will generate a reference spectrum, which is the unique emission signature of that fluorophore under your specific experimental conditions (e.g., laser power, objective).

    • Save these reference spectra to a library.

  • Acquire a Spectral Image of Your Multicolor Sample:

    • Using the same settings as for the reference spectra, acquire a lambda stack of your fully stained experimental sample. This image will contain a mixture of the emission spectra from all the fluorophores present.

  • Perform Linear Unmixing:

    • In the microscope software, open the spectral unmixing tool.

    • Load the lambda stack from your multicolor sample.

    • Select the reference spectra from your library for all the fluorophores present in your sample.

    • The software will then apply a linear unmixing algorithm. This algorithm assumes that the signal in each pixel is a linear sum of the contributions from each fluorophore. It calculates the proportional contribution of each fluorophore to the total signal in every pixel.

    • The output will be a set of images, where each image represents the signal from a single fluorophore, now separated from the others.

  • Validate Unmixed Images:

    • Carefully inspect the unmixed images for any remaining bleed-through or artifacts.

    • Ensure that the unmixed signals are biologically plausible.

Mandatory Visualizations

cluster_0 Fluorophore Excitation & Emission cluster_1 Detection Channels FITC FITC Emission FITC_Channel FITC Channel FITC->FITC_Channel Correct Signal TexasRed_Channel This compound Channel FITC->TexasRed_Channel Spectral Bleed-through TexasRed This compound Emission TexasRed->TexasRed_Channel Correct Signal Wavelength Wavelength (nm)

Caption: Diagram illustrating spectral bleed-through.

cluster_workflow Compensation Workflow A Prepare Single-Stained Controls (e.g., this compound only, PE only) B Acquire Data for Each Control A->B C Calculate Spillover Matrix (Automated Software) B->C E Apply Compensation Matrix C->E informs D Acquire Multicolor Sample Data D->E F Analyze Compensated Data E->F

Caption: Workflow for performing compensation.

cluster_unmixing Spectral Unmixing Workflow A Acquire Reference Spectra (Single-Stained Samples) B Create Spectral Library A->B D Apply Linear Unmixing Algorithm B->D informs C Acquire Lambda Stack (Multicolor Sample) C->D E Generate Separated Images D->E

Caption: Workflow for spectral unmixing.

References

Technical Support Center: Texas Red Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Texas Red live-cell imaging experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound for live-cell imaging?

This compound is a bright red-fluorescent dye widely used in cellular imaging.[1][2] Its key advantages include:

  • Bright Signal: this compound exhibits strong fluorescence, making it suitable for detecting even weakly expressed targets.[3][4]

  • Photostability: It is known for its relative resistance to photobleaching, allowing for longer imaging periods compared to some other fluorophores.[3]

  • Versatility: It can be conjugated to a variety of biomolecules, including antibodies, proteins, and nucleic acids, enabling a wide range of applications in live-cell imaging such as tracking molecules and monitoring cellular processes.

Q2: What are the excitation and emission wavelengths for this compound?

The optimal excitation and emission wavelengths for this compound can vary slightly depending on the source, but they are generally in the following ranges:

  • Excitation Peak: ~586-596 nm

  • Emission Peak: ~603-615 nm

It is commonly excited by 561 nm or 594 nm laser lines.

Q3: What are some common alternatives to this compound for live-cell imaging?

Several alternatives to this compound are available, often offering improved brightness and photostability. These include:

  • Alexa Fluor 594

  • DyLight 594

  • CF®594

  • CAL Fluor Red 610

These alternatives have similar spectral properties to this compound, making them compatible with existing filter sets.

Troubleshooting Guide

This guide addresses common problems encountered during this compound live-cell imaging experiments in a question-and-answer format.

Problem 1: Weak or No Fluorescent Signal

Q: I am not seeing any signal from my this compound-labeled cells. What could be the issue?

A: A weak or absent signal can stem from several factors. Consider the following troubleshooting steps:

  • Incorrect Microscope Settings: Ensure you are using the correct excitation and emission filters for this compound. A standard TRITC or this compound filter set is appropriate.

  • Low Antibody Concentration: The concentration of your this compound-conjugated antibody or probe may be too low. Titrate the concentration to find the optimal level.

  • Insufficient Incubation Time: The incubation time for your labeling reagent may be too short. Optimize the incubation period to allow for sufficient labeling.

  • Photobleaching: Excessive exposure to excitation light can cause the fluorophore to fade. Minimize light exposure by reducing illumination intensity and exposure times.

  • Cell Health: Unhealthy or dying cells may not label properly. Ensure your cells are viable and in optimal condition throughout the experiment.

Problem 2: High Background Fluorescence

Q: My images have high background, making it difficult to distinguish the signal. How can I reduce it?

A: High background can obscure your signal and is often caused by non-specific binding or autofluorescence. Here are some solutions:

  • Excess Antibody: The concentration of the labeling reagent may be too high, leading to non-specific binding. Reduce the antibody concentration.

  • Inadequate Washing: Insufficient washing after labeling can leave unbound fluorophores in the medium. Increase the number and duration of wash steps.

  • Autofluorescence: Some cell types or culture media exhibit natural fluorescence. Consider using a phenol red-free medium to reduce background from the media.

  • Blocking: For immunofluorescence applications, use a suitable blocking agent to minimize non-specific antibody binding.

Problem 3: Phototoxicity and Cell Death

Q: My cells appear stressed or are dying after imaging. How can I minimize phototoxicity?

A: Phototoxicity is a significant challenge in live-cell imaging, caused by the damaging effects of excitation light on cells. To mitigate this:

  • Minimize Light Exposure: Use the lowest possible laser power and shortest exposure times that still provide an adequate signal. Avoid continuous illumination and use intermittent imaging.

  • Optimize Wavelength: Longer wavelength light is generally less phototoxic to cells.

  • Use Antifade Reagents: Consider using a live-cell compatible antifade reagent to reduce the formation of damaging free radicals.

  • Maintain Optimal Cell Culture Conditions: Ensure cells are in a healthy environment with proper temperature, CO2, and humidity during imaging. Using a stage-top incubator is highly recommended for long-term experiments.

Problem 4: Rapid Photobleaching

Q: The this compound signal fades very quickly during my time-lapse experiment. What can I do to improve its photostability?

A: Photobleaching is the irreversible loss of fluorescence due to light exposure. While this compound is relatively stable, you can take steps to further reduce photobleaching:

  • Reduce Excitation Intensity: Lowering the laser power is the most direct way to decrease the rate of photobleaching.

  • Decrease Exposure Time: Use the shortest possible exposure time for your camera.

  • Increase the Interval Between Acquisitions: For time-lapse experiments, increase the time between image captures if the biological process allows.

  • Use an Antifade Mounting Medium: For fixed-cell imaging, an antifade mounting medium can help preserve the signal. For live-cell imaging, specific live-cell antifade reagents are available.

  • Consider More Photostable Alternatives: If photobleaching remains a significant issue, consider using more photostable alternatives like Alexa Fluor 594.

Quantitative Data

The following table summarizes the key photophysical properties of this compound and some common alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
This compound 589 - 596615~85,000~0.93
Alexa Fluor 594 59061792,0000.66
DyLight 594 59361880,000Not Reported
CF®594 593614115,000Not Reported

Note: Extinction coefficients and quantum yields are approximate and can vary with environmental conditions.

Experimental Protocols

1. General Cell Preparation and Labeling Protocol for this compound Conjugates

This protocol provides a general guideline. Optimization for specific cell types and this compound conjugates is recommended.

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging. Allow cells to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Staining Solution: Prepare a fresh staining solution by diluting the this compound conjugate in an appropriate buffer or serum-free medium to the desired final concentration. The optimal concentration should be determined empirically but often ranges from 1-10 µg/mL for antibody conjugates.

  • Cell Labeling:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer.

    • Add the staining solution to the cells and incubate for the desired period (e.g., 15-60 minutes) at 37°C, protected from light. The optimal incubation time will vary depending on the conjugate and cell type.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove unbound conjugate and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed complete culture medium (preferably phenol red-free) to the cells. You are now ready to proceed with imaging on a fluorescence microscope equipped with a suitable environment chamber.

2. Live-Cell Imaging Protocol

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • If using a stage-top incubator, ensure it has reached the correct temperature (37°C) and CO2 level (5%).

    • Place the sample on the microscope stage and allow it to equilibrate for at least 10-15 minutes.

  • Locating Cells: Use brightfield or phase-contrast imaging to locate the cells of interest to minimize phototoxicity from the fluorescence excitation source.

  • Image Acquisition Settings:

    • Select the appropriate filter set for this compound (e.g., excitation ~590 nm, emission ~615 nm).

    • Start with the lowest possible excitation light intensity and a short exposure time.

    • Adjust the gain or camera sensitivity to achieve a good signal-to-noise ratio.

    • For time-lapse imaging, determine the minimum number of time points and the longest possible interval between acquisitions that will still capture the dynamics of the biological process.

  • Acquisition: Begin your imaging experiment. Monitor cell health periodically using brightfield or DIC imaging.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Live-Cell Imaging Start Start Imaging Problem Problem Encountered? Start->Problem WeakSignal Weak/No Signal Problem->WeakSignal Yes HighBackground High Background Problem->HighBackground Yes Phototoxicity Phototoxicity/ Cell Death Problem->Phototoxicity Yes Photobleaching Rapid Photobleaching Problem->Photobleaching Yes SuccessfulImaging Successful Imaging Problem->SuccessfulImaging No CheckMicroscope Check Filters & Light Path WeakSignal->CheckMicroscope ReduceConcentration Reduce Probe Concentration HighBackground->ReduceConcentration MinimizeLight Minimize Light (Intensity/Time) Phototoxicity->MinimizeLight Photobleaching->MinimizeLight IncreaseConcentration Increase Probe Concentration CheckMicroscope->IncreaseConcentration OptimizeIncubation Optimize Incubation Time IncreaseConcentration->OptimizeIncubation OptimizeIncubation->SuccessfulImaging ImproveWashing Improve Wash Steps ReduceConcentration->ImproveWashing UsePhenolRedFree Use Phenol Red-Free Medium ImproveWashing->UsePhenolRedFree UsePhenolRedFree->SuccessfulImaging UseAntifade Use Live-Cell Antifade Reagent MinimizeLight->UseAntifade IncreaseTimeInterval Increase Time Interval MinimizeLight->IncreaseTimeInterval MaintainCellHealth Maintain Optimal Cell Conditions UseAntifade->MaintainCellHealth ConsiderAlternative Consider More Photostable Dye UseAntifade->ConsiderAlternative MaintainCellHealth->SuccessfulImaging IncreaseTimeInterval->UseAntifade ConsiderAlternative->SuccessfulImaging

Caption: Troubleshooting workflow for common issues in this compound live-cell imaging.

ExperimentalWorkflow Experimental Workflow for this compound Live-Cell Imaging A 1. Seed Cells on Imaging Dish B 2. Prepare this compound Staining Solution A->B C 3. Wash Cells with PBS B->C D 4. Incubate with Staining Solution C->D E 5. Wash Cells to Remove Unbound Dye D->E F 6. Add Fresh Phenol Red-Free Medium E->F G 7. Equilibrate on Microscope Stage F->G H 8. Locate Cells (Brightfield/Phase) G->H I 9. Optimize Acquisition (Low Light, Short Exposure) H->I J 10. Acquire Images I->J

Caption: Step-by-step experimental workflow for this compound live-cell imaging.

References

Technical Support Center: Improving Photostability of Texas Red for Long-Term Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Texas Red and its applications in long-term fluorescence imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve high-quality, photostable imaging results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern for long-term imaging?

A1: this compound is a red-emitting fluorescent dye commonly used in various biological imaging applications, including fluorescence microscopy and immunofluorescence.[1][2] It belongs to the class of sulfonated xanthene dyes and has an excitation maximum of approximately 595 nm and an emission maximum of around 615 nm.[1] While known for its bright signal, this compound is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[3][4] This is a significant issue in long-term imaging experiments, such as time-lapse microscopy, as it leads to a progressive decrease in signal intensity, which can compromise the quantitative analysis and visualization of dynamic cellular processes over extended periods.

Q2: What are the main causes of this compound photobleaching?

A2: The primary cause of photobleaching for most fluorophores, including this compound, is the interaction of the excited-state dye molecule with molecular oxygen. This interaction can generate reactive oxygen species (ROS) that chemically modify and destroy the fluorophore, rendering it non-fluorescent. The rate of photobleaching is exacerbated by high-intensity excitation light and prolonged or repeated exposure.

Q3: What are the general strategies to minimize this compound photobleaching?

A3: A multi-faceted approach is recommended to minimize photobleaching:

  • Optimize Imaging Parameters: Reduce the intensity of the excitation light to the lowest level that provides a sufficient signal-to-noise ratio. Minimize the duration of light exposure for each image and reduce the frequency of image acquisition in time-lapse experiments.

  • Use Antifade Reagents: Incorporate antifade reagents in your mounting medium. These reagents contain chemicals that scavenge for reactive oxygen species, thereby protecting the fluorophore from photodamage.

  • Choose the Right Imaging System: When possible, use a more sensitive detector (e.g., an sCMOS or EMCCD camera) that requires less excitation light. For thick specimens, confocal microscopy can reduce out-of-focus light exposure compared to widefield microscopy, although the focused laser can also cause localized photobleaching.

  • Consider Alternatives: For demanding long-term imaging experiments, consider using more photostable alternative dyes such as Alexa Fluor 594, DyLight 594, or CF®594, which have similar spectral properties to this compound but are engineered for enhanced photostability.

Troubleshooting Guide

Problem 1: My this compound signal is bright initially but fades rapidly during my time-lapse experiment.

Possible Cause Recommended Solution
High Excitation Light Intensity Reduce the laser power or illumination intensity to the minimum level required for a good signal-to-noise ratio. Use neutral density filters if available.
Long or Frequent Exposure Decrease the camera exposure time for each frame. Increase the time interval between acquisitions in your time-lapse series.
Absence of Antifade Reagent Ensure your sample is mounted in a high-quality antifade mounting medium. For fixed cells, options like ProLong™ Gold or SlowFade™ Diamond are effective. For live-cell imaging, consider specialized reagents like VectaCell™ Trolox Antifade Reagent.
High Oxygen Concentration (Live-Cell Imaging) If experimentally feasible, use an imaging medium with an oxygen scavenging system (e.g., glucose oxidase and catalase) to reduce the availability of molecular oxygen.

Problem 2: I am observing high background fluorescence in my this compound channel.

Possible Cause Recommended Solution
Non-specific Antibody Staining Ensure your primary and secondary antibodies are used at the optimal dilution. Include appropriate blocking steps in your immunofluorescence protocol.
Autofluorescence Some cells and tissues have endogenous molecules that fluoresce. Include an unstained control to assess the level of autofluorescence. You can sometimes reduce autofluorescence by using specific blocking agents or by choosing a different fixative.
Mounting Medium Issues Some homemade antifade reagents containing phenylenediamine can contribute to background fluorescence. Use a validated commercial antifade mountant.

Quantitative Data

The choice of antifade reagent can significantly impact the photostability of this compound. Below is a summary of the percentage of initial fluorescence intensity remaining after continuous illumination under specific conditions.

Table 1: Photostability of this compound with Different Antifade Mountants

Antifade Mountant% of Initial Fluorescence RemainingExperimental Conditions
ProLong™ Gold92%HeLa or U2OS cells stained and mounted using standard immunocytochemistry protocols. Scanned 15 times with a 1.58 µs dwell time per pixel on a Zeiss LSM 710 confocal microscope.
ProLong™ Diamond93%HeLa or U2OS cells stained and mounted using standard immunocytochemistry protocols. Scanned 15 times with a 1.58 µs dwell time per pixel on a Zeiss LSM 710 confocal microscope.
SlowFade™ Gold92%HeLa or U2OS cells stained and mounted using standard immunocytochemistry protocols. Scanned 15 times with a 1.58 µs dwell time per pixel on a Zeiss LSM 710 confocal microscope.
SlowFade™ Diamond96%HeLa or U2OS cells stained and mounted using standard immunocytochemistry protocols. Scanned 15 times with a 1.58 µs dwell time per pixel on a Zeiss LSM 710 confocal microscope.
50% Glycerol in PBS61%Following 30 seconds of continuous illumination using a 40X/1.3 NA objective and a 100-watt Hg-arc lamp.

Table 2: Spectroscopic Properties of this compound and a More Photostable Alternative

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
This compound~595~615~85,000Not specified in searches
Alexa Fluor 594~590~617~92,0000.66

Note: Alexa Fluor 594 is consistently reported to be brighter and more photostable than this compound conjugates.

Experimental Protocols

Protocol 1: Using ProLong™ Gold Antifade Mountant for Fixed Cells

  • Sample Preparation: Complete your immunofluorescence staining protocol for this compound.

  • Equilibrate Mountant: Allow the ProLong™ Gold Antifade Reagent vial to warm to room temperature before use.

  • Remove Excess Buffer: Carefully aspirate or use the edge of a laboratory wipe to remove excess wash buffer from your slide or coverslip.

  • Apply Mountant: Apply one drop of ProLong™ Gold directly onto the stained specimen on the microscope slide.

  • Mount Coverslip: Gently lower the coverslip onto the drop of mountant, avoiding the introduction of air bubbles.

  • Curing: Place the slide on a flat, level surface in the dark and allow it to cure for 24 hours at room temperature. For immediate, brief viewing, you can seal the corners of the coverslip with nail polish to prevent movement.

  • Long-Term Storage: For optimal preservation, after curing, seal the edges of the coverslip with nail polish or a similar sealant. Store slides at 4°C or -20°C, protected from light.

Protocol 2: Optimizing Imaging Parameters on a Confocal Microscope

  • Laser Power: Start with a low laser power setting for the 561 nm or 594 nm laser line used to excite this compound. Gradually increase the power only to the point where you achieve a clear signal above background noise.

  • Detector Gain: Adjust the detector gain (or master gain) to amplify the signal, rather than increasing the laser power. Be mindful that excessively high gain can increase noise.

  • Pinhole Size: Set the pinhole to 1 Airy unit for optimal confocality and resolution. A slightly larger pinhole can increase signal collection at the expense of some axial resolution.

  • Scan Speed and Averaging: For static samples, use a slower scan speed with line or frame averaging to improve the signal-to-noise ratio without increasing laser power. For live-cell imaging, a faster scan speed with minimal averaging is necessary to capture dynamic events and reduce phototoxicity.

  • Minimize Exposure During Setup: Use a transmitted light channel (e.g., DIC) or a more photostable, lower-wavelength fluorophore in your sample to find the region of interest and focus, before exposing the this compound fluorophore to the excitation light.

Visualizations

Experimental_Workflow_for_Improved_Photostability cluster_prep Sample Preparation cluster_mounting Mounting cluster_imaging Imaging staining Immunofluorescence Staining with this compound washing Final Wash Steps staining->washing antifade Apply Antifade Mountant (e.g., ProLong™ Gold) washing->antifade coverslip Mount Coverslip antifade->coverslip curing Cure for 24h in the Dark coverslip->curing optimize Optimize Microscope Settings (Low Laser Power, Short Exposure) curing->optimize acquire Acquire Images for Long-Term Experiment optimize->acquire

Caption: Workflow for preparing and imaging fixed cells with this compound for enhanced photostability.

Troubleshooting_Logic_Flow start Start: Rapid Signal Fading Observed check_light Is Excitation Light Minimized? start->check_light check_exposure Is Exposure Time/Frequency Minimized? check_light->check_exposure Yes solution_light Reduce Laser Power / Use ND Filters check_light->solution_light No check_antifade Is an Antifade Reagent Used? check_exposure->check_antifade Yes solution_exposure Decrease Exposure Time / Increase Time Interval check_exposure->solution_exposure No solution_antifade Use a High-Quality Antifade Mountant check_antifade->solution_antifade No consider_alternative Consider a More Photostable Dye (e.g., Alexa Fluor 594) check_antifade->consider_alternative Yes solution_light->check_exposure solution_exposure->check_antifade solution_antifade->consider_alternative

Caption: Troubleshooting flowchart for addressing rapid photobleaching of this compound.

References

Validation & Comparative

A Head-to-Head Comparison: Texas Red vs. Alexa Fluor 594 for Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of immunofluorescence, the choice of fluorophore is paramount to generating high-quality, publishable data. For researchers working in the red part of the spectrum, Texas Red and Alexa Fluor 594 have historically been two popular choices. This guide provides a detailed, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal fluorophore for their specific needs.

Spectral Properties: A Close Match

Both this compound and Alexa Fluor 594 are excitable by common laser lines, such as the 561 nm and 594 nm, and their emission spectra are very similar. This spectral similarity often allows for their use with the same filter sets on fluorescence microscopes.

Table 1: Spectral Characteristics

PropertyThis compoundAlexa Fluor 594
Excitation Maximum~586 - 596 nm[1][2][3]~590 - 592 nm[4][5]
Emission Maximum~603 - 615 nm~614 - 618 nm

Performance in Immunofluorescence: Brightness and Photostability

While spectrally similar, the performance of these two dyes in immunofluorescence applications differs significantly. Alexa Fluor 594 consistently demonstrates superior brightness and photostability, which are critical for sensitive and robust experiments.

Table 2: Performance Characteristics

PropertyThis compoundAlexa Fluor 594
Relative Brightness Less BrightBrighter
Photostability Less PhotostableMore Photostable
Quantum Yield ~0.93~0.66
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~85,000~73,000
pH Sensitivity Insensitive over a wide range
Water Solubility Lower, can be prone to precipitationHigher, more hydrophilic
Background Staining Can lead to higher backgroundLower background

It is noteworthy that while the quantum yield of this compound is reported to be higher, the practical brightness of a fluorophore in an immunofluorescence experiment is a combination of its molar extinction coefficient, quantum yield, and, crucially, its photostability and resistance to quenching. Alexa Fluor 594's superior photostability allows for longer exposure times and signal accumulation, resulting in a brighter overall signal in imaging applications. Furthermore, Alexa Fluor 594 conjugates can be prepared with a higher degree of labeling (dye-to-protein ratio) without the self-quenching that can occur with this compound, contributing to brighter conjugates.

Experimental Protocol: A Standard Immunofluorescence Workflow

The following is a generalized protocol for immunofluorescence staining. Specific antibody concentrations and incubation times will need to be optimized for individual experiments.

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Wash cells with Phosphate Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular antigens).

    • Wash cells three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash cells three times with PBS.

    • Incubate with the this compound or Alexa Fluor 594-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash cells three times with PBS, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the slides using a fluorescence microscope with appropriate filters for the chosen fluorophore.

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging Cell_Culture Cell Culture on Coverslips Fixation Fixation (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (this compound or Alexa Fluor 594 conjugate) Primary_Ab->Secondary_Ab Mounting Mounting with Anti-fade Medium Secondary_Ab->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A generalized workflow for an immunofluorescence experiment.

Excitation and Emission Spectra Visualization

The following diagram illustrates the excitation and emission spectra of this compound and Alexa Fluor 594, highlighting their spectral overlap.

Spectra_Comparison cluster_spectra Excitation and Emission Spectra 500 500 550 550 550:e->TR_Ex_peak:w 550:e->AF594_Ex_peak:w 600 600 TR_Ex This compound Ex AF594_Ex Alexa Fluor 594 Ex 600:e->TR_Em_peak:w 600:e->AF594_Em_peak:w 650 650 TR_Em This compound Em AF594_Em Alexa Fluor 594 Em 700 700 TR_Ex_peak:e->650:w TR_Em_peak:e->700:w AF594_Ex_peak:e->650:w AF594_Em_peak:e->700:w Y_axis Normalized Intensity X_axis Wavelength (nm)

Caption: Overlaid excitation and emission spectra for this compound and Alexa Fluor 594.

Conclusion: Alexa Fluor 594 as the Modern Standard

While this compound has been a workhorse in immunofluorescence for many years, the data clearly indicates that Alexa Fluor 594 offers significant advantages in key performance areas. Its superior brightness, photostability, and lower background make it the more robust and reliable choice for generating high-quality immunofluorescence data, particularly for detecting low-abundance targets or when performing quantitative analysis. For researchers seeking to maximize signal-to-noise ratios and experimental reproducibility, Alexa Fluor 594 is the recommended fluorophore.

References

A Head-to-Head Comparison: Texas Red vs. Cy3 for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging fluorescence microscopy, the choice of fluorophore is a critical decision that directly impacts experimental outcomes. Among the myriad of available dyes, Texas Red and Cy3 have long been staples for labeling biomolecules. This guide provides an objective comparison of their performance in microscopy applications, supported by photophysical data and detailed experimental protocols.

Photophysical Properties: A Quantitative Overview

The selection of an appropriate fluorophore is fundamentally guided by its spectral properties and quantum efficiency. This compound, a sulforhodamine derivative, and Cy3, a member of the cyanine dye family, occupy distinct spectral niches and exhibit different performance characteristics. A summary of their key photophysical properties is presented below.

PropertyThis compoundCy3
Excitation Maximum (nm) ~589 - 596[1][2]~550[3][]
Emission Maximum (nm) ~613 - 615[1]~570
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~85,000~150,000
Quantum Yield (Φ) ~0.93 (reported, context dependent)Highly variable (0.04 in aqueous solution to >0.2 when bound)
Color RedOrange-Yellow

Note on Quantum Yield: The quantum yield of Cy3 is notably sensitive to its local environment. Its fluorescence efficiency can be low in aqueous solutions but often increases significantly upon conjugation to biomolecules like DNA or proteins, or in more viscous environments. This compound is generally considered to have a high quantum yield, contributing to its brightness.

Performance in Microscopy: Brightness and Photostability

Brightness: A fluorophore's brightness is a product of its molar extinction coefficient and its quantum yield. Cy3's exceptionally high molar extinction coefficient makes it inherently very bright and easily detectable, even by the naked eye on electrophoresis gels. This compound is also known for its bright fluorescence, making it suitable for detecting weakly expressed targets. However, some studies suggest that Cy3 conjugates can provide significantly brighter staining than those of this compound.

Photostability: this compound is recognized for its good photostability, allowing for reliable imaging over extended periods, especially when used with antifade reagents. Cyanine dyes, including Cy3, are also generally more photostable than traditional dyes like fluorescein. For applications demanding even greater photostability and brightness than this compound, alternatives like Alexa Fluor 594 are often recommended.

Spectral Separation: In multicolor experiments, the distinct spectral properties of this compound are a significant advantage. Its excitation and emission peaks are well-separated from those of green-emitting fluorophores like fluorescein (FITC), minimizing spectral overlap. This makes it an excellent partner for dual-labeling studies.

Experimental Protocol: Indirect Immunofluorescence

Indirect immunofluorescence is a common technique where these fluorophores are used as labels on secondary antibodies. Below is a detailed protocol for staining cultured cells.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution: 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking solution: 5% normal serum (from the same species as the secondary antibody) in PBS

  • Primary antibody (specific to the target antigen)

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG conjugated to this compound or Cy3)

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Culture and Fixation:

    • Grow cells to the desired confluency on sterile coverslips in a petri dish.

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Add the 4% paraformaldehyde fixative to cover the cells and incubate for 15 minutes at room temperature.

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • If the target protein is intracellular, add the permeabilization buffer (0.1% Triton X-100 in PBS) and incubate for 10-20 minutes at room temperature.

    • Rinse the coverslips three times with PBS for 3 minutes each.

  • Blocking:

    • To prevent non-specific antibody binding, incubate the cells in the blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking solution to its optimal working concentration.

    • Aspirate the blocking solution from the coverslips and add the diluted primary antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound or Cy3-conjugated secondary antibody in the blocking solution.

    • Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light to prevent photobleaching.

    • From this point on, all steps should be performed in the dark.

  • Mounting:

    • Wash the coverslips three times with PBS for 5 minutes each in the dark.

    • Briefly rinse with distilled water if using a DAPI counterstain.

    • Place a drop of antifade mounting medium onto a clean microscope slide.

    • Carefully invert the coverslip (cell-side down) onto the mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with clear nail polish if desired.

  • Visualization:

    • Examine the slide using a fluorescence microscope equipped with the appropriate filter sets for either this compound (for Cy3, a TRITC filter set is often suitable) or a confocal microscope with appropriate laser lines (e.g., 561 nm or 594 nm for this compound; 543 nm or 556 nm for Cy3).

Visualizing the Workflow and Properties

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

G cluster_prep Cell Preparation cluster_staining Antibody Staining cluster_imaging Imaging A Grow Cells on Coverslip B Wash with PBS A->B C Fix with 4% PFA B->C D Permeabilize (0.1% Triton X-100) C->D E Block (e.g., 5% Normal Serum) D->E F Incubate with Primary Antibody E->F G Wash with PBS F->G H Incubate with Fluorophore-conjugated Secondary Antibody (in dark) G->H I Final Washes (in dark) H->I J Mount Coverslip with Antifade Medium I->J K Visualize with Fluorescence Microscope J->K

Caption: A typical workflow for indirect immunofluorescence staining.

G cluster_cy3 cluster_txred xaxis Wavelength (nm) 500 500 650 650 500->650 550 550 600 600 Cy3_Ex Ex (≈550 nm) Cy3_Em Em (≈570 nm) Cy3_Ex_Peak Cy3_Ex_Peak->Cy3_Ex Cy3_Em_Peak Cy3_Em_Peak->Cy3_Em TxRed_Ex Ex (≈595 nm) TxRed_Em Em (≈615 nm) TxRed_Ex_Peak TxRed_Ex_Peak->TxRed_Ex TxRed_Em_Peak TxRed_Em_Peak->TxRed_Em

Caption: Relative spectral positions of Cy3 and this compound.

Conclusion: Making the Right Choice

Both this compound and Cy3 are powerful tools for fluorescence microscopy, each with its own set of advantages.

  • Choose Cy3 when maximum brightness is paramount and for its high molar absorptivity. It is well-suited for detecting low-abundance targets, though researchers should be mindful of its environmental sensitivity. Its orange-yellow emission is compatible with standard TRITC filter sets.

  • Choose this compound for multicolor applications where clear spectral separation from green fluorophores is needed. It offers good photostability and brightness in the red part of the spectrum.

Ultimately, the optimal choice depends on the specific requirements of the experiment, including the instrumentation available, the nature of the biological sample, and whether single or multiple targets are being visualized. For demanding applications, newer generation dyes, such as the Alexa Fluor series, may offer enhanced performance in terms of brightness and photostability compared to both traditional fluorophores.

References

A Head-to-Head Comparison: Texas Red vs. FITC for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals selecting the optimal fluorophore for their experimental needs, a clear understanding of the distinct advantages and disadvantages of available options is paramount. This guide provides a comprehensive comparison of two widely used fluorescent dyes, Texas Red and Fluorescein Isothiocyanate (FITC), supported by photophysical data and experimental considerations.

This compound, a sulforhodamine-derived fluorophore, and FITC, a derivative of fluorescein, are both extensively employed for labeling biomolecules such as antibodies, proteins, and nucleic acids in a variety of applications including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[1][2][3] However, their performance characteristics differ significantly, influencing their suitability for specific experimental designs. This guide will delve into a detailed comparison of their key properties to aid in informed decision-making.

Key Performance Characteristics: A Quantitative Comparison

The selection of a fluorophore is often dictated by its specific photophysical properties. The following table summarizes the key quantitative data for this compound and FITC, highlighting the performance advantages of this compound.

PropertyThis compoundFITCAdvantage
Excitation Maximum (nm) ~595 - 596[1][4]~495This compound : Excitation in the longer wavelength red region minimizes autofluorescence from cells and tissues, leading to a better signal-to-noise ratio.
Emission Maximum (nm) ~615~519 - 525This compound : Emits in the red part of the spectrum, which is advantageous for multicolor imaging experiments to minimize spectral overlap with green fluorophores like FITC.
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~85,000~75,000This compound : Higher extinction coefficient contributes to its brightness.
Quantum Yield ~0.93~0.50 - 0.92This compound : Generally exhibits a high and stable quantum yield.
Photostability More PhotostableProne to PhotobleachingThis compound : Exhibits greater resistance to photobleaching, allowing for longer exposure times and more robust imaging.
pH Sensitivity Relatively pH InsensitiveSensitive to pHThis compound : Its fluorescence is stable over a wider pH range, making it more reliable in varying cellular environments. FITC's fluorescence intensity significantly decreases in acidic environments.
Brightness BrightBrightBoth are considered bright fluorophores, but this compound's higher photostability often translates to a more sustained bright signal during imaging.
Reactive Group Sulfonyl chlorideIsothiocyanateThe sulfonyl chloride group of this compound is highly reactive with primary amines. Unreacted this compound hydrolyzes to a water-soluble form that is easily washed away, reducing background signal.

Superior Photostability and Reduced pH Sensitivity of this compound

One of the most significant advantages of this compound over FITC is its superior photostability. FITC is notoriously susceptible to photobleaching, the irreversible destruction of the fluorophore upon exposure to excitation light. This can lead to a rapid decrease in signal intensity during image acquisition, particularly in experiments requiring prolonged or intense illumination. In contrast, this compound is more resistant to photobleaching, providing a more stable and reliable fluorescent signal over time. This characteristic is crucial for applications such as time-lapse imaging and confocal microscopy where samples are subjected to extended periods of laser scanning.

Furthermore, the fluorescence of FITC is highly dependent on the pH of its environment, with a significant decrease in intensity in acidic conditions. This can be a major drawback in cellular imaging, where the pH of intracellular compartments can vary. This compound, on the other hand, exhibits fluorescence that is largely independent of pH in the physiological range, ensuring more consistent and reliable measurements.

Advantages in Multicolor Imaging and Reduced Autofluorescence

The distinct spectral properties of this compound make it an excellent choice for multicolor imaging experiments. Its excitation and emission peaks in the red region of the spectrum are well-separated from those of green-emitting fluorophores like FITC. This minimizes spectral overlap and crosstalk between detection channels, allowing for the clear and unambiguous visualization of multiple targets within the same sample.

Another key benefit of working in the red part of the spectrum is the reduction of background autofluorescence. Biological samples often contain endogenous molecules that fluoresce in the blue and green regions when excited with light, creating a background haze that can obscure the specific signal from the labeled target. By using a red-emitting dye like this compound, which is excited by longer wavelength light, this autofluorescence is significantly minimized, resulting in a higher signal-to-noise ratio and clearer images.

Experimental Protocol: Immunofluorescence Staining

Below is a generalized protocol for immunofluorescence staining using a this compound or FITC conjugated secondary antibody. Specific antibody concentrations and incubation times should be optimized for each experiment.

Materials:
  • Cells cultured on coverslips or tissue sections on slides

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody (specific to the target of interest)

  • This compound or FITC conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Antifade Mounting Medium

  • Fluorescence Microscope

Workflow Diagram:

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Start Start with cells or tissue Fixation Fixation Start->Fixation Permeabilization Permeabilization (for intracellular targets) Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (this compound or FITC conjugated) Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Mounting Mount with Antifade Medium Wash2->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: General workflow for immunofluorescence staining.

Detailed Steps:
  • Sample Preparation:

    • Wash the cells or tissue sections twice with PBS.

    • Fix the samples with Fixation Buffer for 10-15 minutes at room temperature.

    • Wash three times with PBS.

    • If staining an intracellular target, permeabilize the samples with Permeabilization Buffer for 5-10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the samples with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the samples with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the this compound or FITC conjugated secondary antibody to its optimal concentration in Blocking Buffer. Protect the antibody from light.

    • Incubate the samples with the diluted secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS in the dark.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the fluorescence signal using a fluorescence microscope equipped with the appropriate filter sets for this compound (Excitation: ~595 nm, Emission: ~615 nm) or FITC (Excitation: ~495 nm, Emission: ~525 nm).

Logical Relationship: Fluorophore Choice and Experimental Outcome

The choice between this compound and FITC can significantly impact the quality and reliability of experimental data. The following diagram illustrates the logical flow of considerations.

Fluorophore_Choice cluster_experiment Experimental Considerations cluster_decision Fluorophore Selection cluster_outcome Expected Outcome Requirement Experimental Requirement Photostability_Need High Photostability Needed? Requirement->Photostability_Need pH_Sensitivity_Concern pH Sensitivity a Concern? Requirement->pH_Sensitivity_Concern Multicolor_Imaging Multicolor Imaging? Requirement->Multicolor_Imaging Autofluorescence_Issue High Autofluorescence Expected? Requirement->Autofluorescence_Issue Choose_TexasRed Choose this compound Photostability_Need->Choose_TexasRed Yes Choose_FITC Choose FITC Photostability_Need->Choose_FITC No pH_Sensitivity_Concern->Choose_TexasRed Yes pH_Sensitivity_Concern->Choose_FITC No Multicolor_Imaging->Choose_TexasRed Yes (with green fluorophores) Autofluorescence_Issue->Choose_TexasRed Yes High_Quality_Data High-Quality, Reliable Data Choose_TexasRed->High_Quality_Data Potential_Artifacts Potential for Artifacts & Signal Loss Choose_FITC->Potential_Artifacts

Caption: Decision tree for selecting between this compound and FITC.

References

photostability comparison of Texas Red and other red fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Photostability of Texas Red and Other Red Fluorophores

For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the choice of fluorophore is critical to generating high-quality, reproducible data. Photostability, the ability of a fluorophore to resist photon-induced chemical damage and fading, is a key determinant of its suitability for demanding applications such as time-lapse imaging and super-resolution microscopy. This guide provides a comparative analysis of the photostability and spectral characteristics of this compound and other commonly used red fluorophores: Alexa Fluor 594, Cy3.5, and DyLight 594.

Overview of Red Fluorophores

This compound , a derivative of sulforhodamine 101, has long been a staple in fluorescence microscopy for its bright red emission.[1][2] It is frequently used for labeling antibodies and other biomolecules in applications like immunofluorescence and flow cytometry.[1][2] However, newer generations of fluorescent dyes have been developed to offer improved performance, particularly in terms of brightness and photostability.[1]

Alexa Fluor 594 is a modern rhodamine derivative known for its exceptional brightness and photostability, often outperforming this compound. It is less susceptible to changes in fluorescence due to pH and is a popular choice for a wide range of imaging applications, including super-resolution microscopy.

Cy3.5 , a member of the cyanine dye family, offers spectral properties that bridge the gap between Cy3 and Cy5. Cyanine dyes are known for their high extinction coefficients and are widely used in various biological applications.

DyLight 594 is another contemporary fluorescent dye designed to be a direct spectral alternative to this compound and Alexa Fluor 594. It is engineered to provide high fluorescence intensity and photostability.

Quantitative Data Presentation

The following table summarizes the key spectral and photophysical properties of this compound and its alternatives. While direct, standardized quantitative data for photostability (e.g., photobleaching half-life) is not consistently available across all manufacturers and experimental conditions, the quantum yield can serve as an indicator of a fluorophore's brightness and potential durability.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
This compound 59661585,000~0.93
Alexa Fluor 594 59061773,0000.66
Cy3.5 581594150,0000.15
DyLight 594 59361880,000Not specified

Data sourced from various manufacturers and databases and may vary depending on the conjugation and experimental conditions.

Experimental Protocols

Experimental Protocol for Measuring Fluorophore Photostability

A standardized method is crucial for accurately comparing the photostability of different fluorophores. The following protocol outlines a general workflow for such a comparison using fluorescence microscopy.

1. Sample Preparation:

  • Conjugate each fluorophore (this compound, Alexa Fluor 594, Cy3.5, DyLight 594) to the same antibody (e.g., Goat Anti-Mouse IgG) at a similar degree of labeling.

  • Prepare identical biological samples (e.g., cultured cells on coverslips) and stain them with the fluorophore-conjugated antibodies following a standard immunofluorescence protocol.

  • Mount the coverslips using a non-hardening mounting medium without an antifade reagent to ensure that the observed photostability is intrinsic to the fluorophore.

2. Microscopy and Image Acquisition:

  • Use a fluorescence microscope with a stable light source (e.g., a laser or an arc lamp with consistent output).

  • Select a filter set appropriate for the excitation and emission spectra of the red fluorophores.

  • Define a region of interest (ROI) for each sample.

  • Illuminate the sample continuously with a constant light intensity. It is critical to use the same illumination power for all samples being compared.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

3. Data Analysis:

  • For each time point, measure the mean fluorescence intensity within the ROI.

  • Subtract the background fluorescence from each measurement.

  • Normalize the fluorescence intensity of each time series to the initial intensity (at time zero).

  • Plot the normalized fluorescence intensity as a function of time for each fluorophore.

  • The resulting curves represent the photobleaching rate of each fluorophore. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life, which provides a quantitative measure of photostability.

Mandatory Visualization

Photostability_Measurement_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Image Acquisition cluster_analysis Data Analysis conjugation Conjugate Fluorophores to Antibodies staining Immunofluorescent Staining of Cells conjugation->staining mounting Mount Samples without Antifade Reagent staining->mounting roi Define Region of Interest (ROI) mounting->roi illumination Continuous Illumination (Constant Intensity) roi->illumination timelapse Acquire Time-Lapse Image Series illumination->timelapse measure Measure Mean Fluorescence Intensity timelapse->measure normalize Normalize Intensity to Time Zero measure->normalize plot Plot Normalized Intensity vs. Time normalize->plot half_life Determine Photobleaching Half-Life (t1/2) plot->half_life

Caption: Workflow for the experimental determination of fluorophore photostability.

References

A Head-to-Head Comparison: Quantum Yield of Texas Red and Its Leading Competitors in Fluorescence-Based Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging fluorescence in their work, the choice of fluorophore is a critical decision that directly impacts experimental outcomes. Among the myriad of available fluorescent dyes, Texas Red has long been a staple for applications requiring red fluorescence. However, a new generation of competing dyes, such as Alexa Fluor, DyLight, and Cyanine dyes, offer enhanced performance characteristics. This guide provides an objective comparison of the quantum yield of this compound and its key competitors, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.

Unveiling the Brightness: A Quantitative Look at Quantum Yield

The quantum yield (Φ) of a fluorophore is a fundamental measure of its efficiency in converting absorbed light into emitted fluorescence. A higher quantum yield translates to a brighter signal, which is paramount for sensitivity in fluorescence microscopy, flow cytometry, and other detection methods. The following table summarizes the quantum yield and other key spectral properties of this compound and its primary competitors.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound59661585,000~0.61 - 0.93[1][2]
This compound-X595613116,0000.93 - 0.97[3]
Alexa Fluor 59459061773,0000.66[4]
DyLight 59459361880,000Reportedly higher than Alexa Fluor 594
Cy5649667250,0000.27

Note: Quantum yield can be influenced by environmental factors such as solvent, pH, and conjugation to biomolecules. The values presented here are generally measured in aqueous buffers like PBS.

Measuring What Matters: Experimental Protocol for Determining Relative Quantum Yield

The data presented in this guide is typically generated using a comparative method for determining the relative fluorescence quantum yield. This approach involves comparing the fluorescence intensity of the test sample to a well-characterized standard with a known quantum yield.

Principle

The relative quantum yield is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST denote the unknown sample and the standard, respectively.

A common standard for the spectral region of this compound and its competitors is Rhodamine 101 in ethanol, which has a well-established quantum yield.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the standard (e.g., Rhodamine 101) and the test fluorophore in the same solvent.

    • The concentrations should be chosen so that the absorbance at the excitation wavelength is within the linear range, typically below 0.1, to avoid inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

    • Record the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, measure the fluorescence emission spectrum of each solution.

    • It is crucial to use the same excitation wavelength and instrument settings (e.g., slit widths) for both the standard and the test sample.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity.

    • For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the resulting linear plots for both the standard (GradST) and the test sample (GradX).

  • Calculation:

    • Use the gradients and the known quantum yield of the standard to calculate the quantum yield of the test sample using the equation provided above.

Visualizing the Application: A Typical Immunofluorescence Workflow

Fluorescent dyes like this compound and its competitors are workhorses in immunofluorescence (IF) staining, a technique used to visualize specific proteins within cells and tissues. The following diagram illustrates a typical indirect immunofluorescence workflow.

Immunofluorescence_Workflow prep 1. Cell Seeding & Culture fix 2. Fixation (e.g., 4% PFA) prep->fix perm 3. Permeabilization (e.g., Triton X-100) fix->perm block 4. Blocking (e.g., BSA or Serum) primary_ab 5. Primary Antibody Incubation block->primary_ab secondary_ab 6. Secondary Antibody (Fluorophore-conjugated) Incubation primary_ab->secondary_ab wash 7. Washing mount 8. Mounting wash->mount image 9. Fluorescence Microscopy mount->image

Caption: A generalized workflow for indirect immunofluorescence staining.

References

A Researcher's Guide to Cross-Reactivity Testing of Texas Red Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount to the integrity of experimental results. This guide provides a comprehensive comparison of Texas Red-labeled antibodies with modern alternatives, supported by experimental data and detailed protocols for cross-reactivity testing.

This compound, a bright red-fluorescent dye, has long been a staple in cellular imaging.[1][2] However, with the advent of newer fluorophores, a critical evaluation of its performance, particularly concerning cross-reactivity and photostability, is essential. This guide will delve into the properties of this compound, compare it to alternative dyes, and provide detailed protocols for validating the specificity of your this compound-labeled antibodies.

Comparing this compound to its Alternatives: A Spectral Showdown

While this compound offers bright fluorescence, it has been reported to contribute to higher background staining in some applications.[3] Modern alternatives, such as Alexa Fluor 594, DyLight 594, and iFluor 594, have been developed to overcome some of the limitations of traditional dyes.[4][5] These alternatives are generally brighter, more photostable, and more hydrophilic, leading to clearer signals and lower background noise.

Below is a table summarizing the key spectral properties of this compound and its common alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldKey Advantages
This compound 59661585,0000.93Bright fluorescence.
Alexa Fluor 594 59061773,0000.66Brighter, more photostable, and more hydrophilic than this compound, resulting in less background.
DyLight 594 59361880,000Not widely reportedHigher fluorescence intensity and photostability than many traditional dyes.
iFluor 594 592614Not widely reportedNot widely reportedSuperior labeling performance and stability compared to this compound, with lower background staining than Alexa Fluor 594 in some applications.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the validity of your experimental data, rigorous cross-reactivity testing of your this compound-labeled antibodies is crucial. The following are detailed protocols for three common and effective methods: Western Blotting, Flow Cytometry, and Immunofluorescence.

Western Blotting: Probing Specificity

Western blotting is a fundamental technique to assess the specificity of an antibody by detecting a single band at the expected molecular weight of the target protein.

Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues known to express the target protein and from a negative control (e.g., a knockout cell line or a tissue known not to express the protein). Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate the protein lysates (typically 20-30 µg per lane) on an SDS-PAGE gel. Include a molecular weight marker to determine the size of the detected protein.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the this compound-labeled primary antibody at an optimized concentration overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Detection: Visualize the this compound signal using a fluorescent imaging system. A specific antibody will show a single band at the correct molecular weight in the positive control lane and no band in the negative control lane.

Flow Cytometry: Single-Cell Specificity

Flow cytometry allows for the assessment of antibody specificity on a single-cell level.

Protocol:

  • Cell Preparation: Prepare single-cell suspensions from a positive control cell line (expressing the target antigen) and a negative control cell line (e.g., a knockout cell line).

  • Staining:

    • Resuspend approximately 1 x 10^6 cells in 100 µL of staining buffer (e.g., PBS with 2% FBS).

    • Add the this compound-labeled primary antibody at a predetermined optimal concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of staining buffer to remove unbound antibody. Centrifuge at 300 x g for 5 minutes between washes.

  • Data Acquisition: Resuspend the cells in 500 µL of staining buffer and acquire data on a flow cytometer equipped with the appropriate lasers and filters for this compound excitation and emission.

  • Analysis: Analyze the data to compare the fluorescence intensity of the positive and negative control cell populations. A specific antibody will show a significant shift in fluorescence in the positive cells compared to the negative control.

Immunofluorescence: Visualizing Specific Localization

Immunofluorescence is a powerful technique to confirm the specific binding of an antibody to its target within the cellular context.

Protocol:

  • Cell Culture and Fixation:

    • Culture positive control cells (expressing the target) and negative control cells (e.g., knockout cells) on coverslips.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If the target is an intracellular protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by incubating the cells in a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the this compound-labeled primary antibody at its optimal dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining and Mounting: (Optional) Counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope. Specific staining will be observed in the correct subcellular location in the positive control cells and will be absent in the negative control cells.

Visualizing Workflows and Pathways

To further aid in the understanding of experimental design and biological context, the following diagrams are provided.

Antibody_Cross_Reactivity_Workflow cluster_prep Sample Preparation cluster_testing Cross-Reactivity Testing cluster_analysis Data Analysis & Validation Positive_Control Positive Control (e.g., Expressing Cells) WB Western Blot Positive_Control->WB FC Flow Cytometry Positive_Control->FC IF Immunofluorescence Positive_Control->IF Negative_Control Negative Control (e.g., Knockout Cells) Negative_Control->WB Negative_Control->FC Negative_Control->IF WB_Analysis Single Band at Correct MW WB->WB_Analysis FC_Analysis Signal in Positive, No Signal in Negative FC->FC_Analysis IF_Analysis Correct Subcellular Localization IF->IF_Analysis Validation Antibody Specificity Validated WB_Analysis->Validation FC_Analysis->Validation IF_Analysis->Validation

Caption: Experimental workflow for antibody cross-reactivity testing.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Caption: Simplified EGFR signaling pathway.

References

Texas Red Performance in Mounting Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the fluorescent dye Texas Red, selecting the optimal mounting medium is critical for achieving high-quality, stable, and reproducible imaging results. The choice of mounting medium can significantly impact the fluorescence intensity, photostability, and overall performance of this widely used fluorophore. This guide provides a comparative overview of this compound's performance in different types of mounting media, supported by experimental data and protocols to aid in making an informed decision.

Key Performance Metrics: A Comparative Table

The following table summarizes the expected performance of this compound in various common mounting media based on available data and fluorophore characteristics. "Initial Fluorescence" is a qualitative measure of the brightness of the fluorophore immediately after mounting, while "Photostability" refers to the resistance to photobleaching over time under continuous excitation.

Mounting MediumKey ComponentsRefractive Index (RI)Initial FluorescencePhotostabilityKey Characteristics
Vectashield® Glycerol, Antifade Reagent (p-phenylenediamine based)~1.45HighGood to ExcellentWidely used, provides good antifade protection. May not be ideal for all cyanine dyes.
ProLong™ Gold Glycerol, Antifade ReagentCures to ~1.46HighExcellentHard-setting mountant, provides excellent photobleaching resistance. Good for long-term storage.
Glycerol with n-propyl gallate (NPG) Glycerol, n-propyl gallate~1.47 (for 90% glycerol)Good to HighGoodA common, cost-effective homemade formulation. Performance can vary with preparation.
Phosphate-Buffered Saline (PBS) Saline solution~1.33ModeratePoorNot a true mounting medium; used for temporary wet mounts. Significant photobleaching occurs rapidly.

Note: The performance of homemade mounting media can be variable depending on the purity of reagents and preparation method. Commercial mounting media generally offer more consistent results.

The Impact of Mounting Media on this compound Fluorescence

The chemical environment created by the mounting medium directly influences the fluorescent properties of this compound. Key factors include:

  • Refractive Index (RI): For high-resolution microscopy, it is crucial to match the refractive index of the mounting medium to that of the coverslip and immersion oil (typically around 1.518). A mismatch in RI can lead to spherical aberration and a reduction in signal intensity. Glycerol-based mounting media have a higher RI than aqueous solutions like PBS, leading to brighter images.

  • pH: The fluorescence of many fluorophores is pH-sensitive. Most commercial mounting media are buffered to an optimal pH to ensure stable and bright fluorescence.

  • Antifade Reagents: Photobleaching, the irreversible photochemical destruction of a fluorophore, is a major challenge in fluorescence microscopy. Mounting media containing antifade reagents, such as p-phenylenediamine (PPD) or n-propyl gallate (NPG), are essential for protecting this compound from photobleaching during image acquisition. These reagents work by scavenging free radicals that are generated during the fluorescence process.

Experimental Protocol: Evaluating this compound Performance in Different Mounting Media

This protocol outlines a method for quantitatively comparing the performance of this compound in various mounting media.

Objective: To measure and compare the initial fluorescence intensity and photobleaching rate of this compound-conjugated antibodies in different mounting media.

Materials:

  • This compound-conjugated secondary antibody

  • Fixed biological sample (e.g., cells or tissue sections) with a target for the primary antibody

  • Primary antibody specific to the target

  • A selection of mounting media to be tested (e.g., Vectashield®, ProLong™ Gold, 90% glycerol with 2% n-propyl gallate, PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with a suitable filter set for this compound (Excitation: ~595 nm, Emission: ~615 nm) and a digital camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare biological samples and perform immunofluorescence staining with the primary and this compound-conjugated secondary antibodies according to your standard protocol.

    • After the final wash step, carefully remove all residual buffer from the slides.

  • Mounting:

    • Divide the stained slides into groups for each mounting medium to be tested.

    • Apply a small drop of the designated mounting medium to each slide.

    • Carefully lower a coverslip over the sample, avoiding air bubbles.

    • For hardening mounting media like ProLong™ Gold, allow the slides to cure at room temperature in the dark for the manufacturer-recommended time (typically 24 hours).

  • Image Acquisition:

    • Use a fluorescence microscope to visualize the samples.

    • For each mounting medium, locate a representative field of view.

    • Initial Intensity Measurement: Using consistent microscope and camera settings (e.g., exposure time, gain), capture an initial image.

    • Photobleaching Measurement: Continuously expose the same field of view to the excitation light and capture a time-lapse series of images at regular intervals (e.g., every 10 seconds for 2 minutes).

  • Data Analysis:

    • Use image analysis software to measure the mean fluorescence intensity of a defined region of interest (ROI) in each image of the time-lapse series.

    • Subtract the background fluorescence from each measurement.

    • Initial Fluorescence Comparison: Compare the mean fluorescence intensity of the first image for each mounting medium.

    • Photobleaching Analysis: For each mounting medium, plot the normalized fluorescence intensity (intensity at time 't' divided by the initial intensity) against time. Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for comparing the performance of this compound in different mounting media.

G cluster_prep Sample Preparation cluster_mount Mounting cluster_image Image Acquisition cluster_analysis Data Analysis prep1 Immunostain with This compound Conjugate prep2 Final Wash prep1->prep2 mount1 Apply Mounting Medium A prep2->mount1 mount2 Apply Mounting Medium B prep2->mount2 mount3 Apply Mounting Medium C prep2->mount3 acq1 Capture Initial Image mount1->acq1 mount2->acq1 mount3->acq1 acq2 Time-Lapse Imaging (Continuous Exposure) acq1->acq2 an1 Measure Initial Fluorescence Intensity acq2->an1 an2 Calculate Photobleaching Rate and Half-Life an1->an2

Experimental workflow for comparing this compound performance.

Conclusion

The choice of mounting medium is a critical step in fluorescence microscopy that can significantly affect the quality and reliability of data obtained using this compound. Commercial antifade mounting media such as Vectashield® and ProLong™ Gold generally provide superior performance in terms of both initial fluorescence intensity and photostability compared to simple buffer solutions. For routine applications, a homemade glycerol-based mounting medium with an antifade reagent like n-propyl gallate can be a cost-effective alternative. By following a standardized experimental protocol, researchers can quantitatively assess the performance of this compound in different mounting media to select the most appropriate option for their specific experimental needs, ensuring optimal image quality and data integrity.

Choosing Your Red Fluorophore: A Comparative Guide to Texas Red and Rhodamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. In the red region of the spectrum, Texas Red and various rhodamine derivatives are popular choices for a multitude of applications, including immunofluorescence, flow cytometry, and microscopy. This guide provides an objective comparison of their performance characteristics, supported by experimental data and detailed protocols, to aid in making an informed choice for your specific research needs.

Performance Comparison: Spectral Properties, Quantum Yield, and Photostability

The ideal fluorescent dye should possess a high quantum yield, good photostability, and spectral properties that are well-matched to the available excitation sources and detection systems. The following tables summarize the key quantitative data for this compound and common rhodamine derivatives.

Table 1: Spectral Properties of this compound and Rhodamine Derivatives

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
This compound 589 - 596[1][2]613 - 615[1][2]~85,000[1]
TRITC 544 - 557570 - 576Not widely reported
TAMRA 541 - 546567 - 580~95,000
Rhodamine Red-X 573591Not widely reported

Table 2: Quantum Yield and Photostability

FluorophoreQuantum Yield (Φ)Photostability
This compound ~0.605 (in PBS)Generally considered photostable, allowing for prolonged imaging.
TRITC Not widely reportedGenerally considered to have good brightness and quantum yield.
TAMRA ~0.1Possesses good photostability.
Rhodamine Red-X Not specifiedDerivatives are designed for improved fluorescence properties.

Key Applications and Experimental Considerations

This compound and rhodamine derivatives are versatile tools in a researcher's arsenal. They are extensively used in applications such as fluorescence microscopy, flow cytometry, and immunohistochemistry.

Immunofluorescence: Both this compound and rhodamine-conjugated antibodies are widely used to visualize specific proteins within fixed and permeabilized cells. The choice between them may depend on the specific filter sets available on the microscope and the desire for multicolor imaging, where spectral overlap needs to be minimized. This compound, with its longer emission wavelength, offers good spectral separation from green fluorophores like FITC.

Flow Cytometry: These red fluorescent dyes are valuable for identifying and sorting cell populations based on the expression of specific surface or intracellular markers.

Experimental Protocols

To ensure reproducible and reliable results, adherence to well-defined experimental protocols is crucial. Below are detailed methodologies for antibody conjugation and immunofluorescence staining.

Antibody Conjugation via NHS Ester Chemistry

This protocol describes the covalent attachment of an amine-reactive fluorescent dye (containing an N-hydroxysuccinimide, NHS, ester) to an antibody.

Materials:

  • Antibody (purified, in an amine-free buffer like PBS)

  • Amine-reactive dye (e.g., this compound-X, SE or a rhodamine NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-2 mg/mL.

  • Prepare the Dye: Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction: Add the dissolved dye to the antibody solution. A common starting point is a 10-fold molar excess of dye to antibody.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Immunofluorescence Staining of Cultured Cells

This protocol outlines a typical workflow for staining adherent cells with a fluorescently labeled antibody.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Fluorescently conjugated primary or secondary antibody

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Grow cells to an appropriate confluency on sterile coverslips.

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash the cells with PBS and then block with 5% normal goat serum for 30 minutes to reduce non-specific antibody binding.

  • Antibody Incubation: Incubate the cells with the fluorescently labeled primary antibody (or unlabeled primary followed by a labeled secondary antibody) at the recommended dilution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound antibodies.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

AntibodyConjugation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Antibody Antibody with Lysine Residue (Primary Amine) Reaction_Step Mixing in Reaction Buffer (pH 8.3) Antibody->Reaction_Step NHSEster NHS Ester Dye NHSEster->Reaction_Step Conjugate Fluorescently Labeled Antibody (Stable Amide Bond) Reaction_Step->Conjugate Byproduct NHS Byproduct Reaction_Step->Byproduct

NHS Ester Antibody Conjugation Workflow.

ImmunofluorescenceWorkflow Start Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% NGS) Permeabilization->Blocking Antibody_Incubation Antibody Incubation (Fluorescently Labeled) Blocking->Antibody_Incubation Washing Washing Steps Antibody_Incubation->Washing Mounting Mounting (Antifade Medium) Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Typical Immunofluorescence Staining Workflow.

Conclusion: Making the Right Choice

The selection between this compound and rhodamine derivatives ultimately depends on the specific requirements of the experiment.

  • For applications requiring high brightness and photostability, newer derivatives of both this compound (like this compound-X) and rhodamines are excellent choices.

  • When performing multicolor imaging, it is crucial to consider the spectral overlap between the chosen dyes and select fluorophores with distinct excitation and emission profiles. This compound's longer wavelength emission can be advantageous in this regard.

  • Conjugation chemistry is another important factor. While traditional this compound is available as a sulfonyl chloride, which can be less stable, both this compound and various rhodamines are available as more stable and user-friendly NHS esters and other reactive forms.

By carefully considering the quantitative data, experimental protocols, and the specific needs of your research, you can confidently select the optimal red fluorophore to achieve high-quality, reproducible results.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Texas Red

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as the fluorescent dye Texas Red, are critical components of laboratory safety protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory safety standards and waste management principles.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is crucial to be aware of its potential hazards. While one safety data sheet (SDS) suggests it may not be a hazardous substance under specific regulations, another source indicates it is suspected of causing cancer, is toxic if swallowed, and is harmful if inhaled[1][2]. Given the incomplete hazard data, caution is strongly advised[3].

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound powder or solutions:

  • Safety goggles or glasses

  • Gloves

  • Lab coat

Spill Management

In the event of a spill, follow these procedures to minimize exposure and contamination:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Contain the Spill: For liquid spills, use an absorbent material to contain the substance.

  • Clean the Area:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust formation[3].

    • For liquid spills, after absorbing the material, decontaminate the area with a suitable cleaning agent.

  • Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it should adhere to the regulations set forth by the U.S. Environmental Protection Agency (EPA) and the Texas Commission on Environmental Quality (TCEQ) for chemical waste[4].

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste, including contaminated gloves, wipes, and plasticware, in a designated, leak-proof container clearly labeled "Hazardous Waste" and "this compound."

    • Liquid Waste: Collect aqueous solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound should be disposed of in a designated sharps container.

  • Container Management:

    • Ensure all waste containers are kept tightly closed when not in use.

    • Store waste containers in a well-ventilated area, away from direct light.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Alternatively, utilize a licensed hazardous waste management company for disposal services.

Hazard Summary

For quick reference, the known hazard information for this compound is summarized below.

Hazard StatementGHS ClassificationSource
Toxic if swallowedH301PubChem
Harmful if inhaledH332PubChem
Suspected of causing cancerH351PubChem
Hazards not thoroughly investigated-AAT Bioquest

Experimental Protocols

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

TexasRedDisposal cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Handle this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, tubes) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, pipette tips) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps store Store in a Cool, Dry, Well-Ventilated Area collect_solid->store collect_liquid->store collect_sharps->store disposal_decision Arrange for Disposal store->disposal_decision ehs Contact Institutional EHS disposal_decision->ehs Institutional Protocol waste_vendor Use Licensed Waste Vendor disposal_decision->waste_vendor External Service

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Texas Red

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with fluorescent dyes like Texas Red. While a powerful tool in various applications such as fluorescence microscopy and immunofluorescence, proper handling and disposal are crucial to minimize risks and ensure the integrity of your experiments.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory practices.

Personal Protective Equipment (PPE) for Handling this compound

While the full toxicological properties of this compound have not been thoroughly investigated, it is recommended to handle it with caution.[2] The following table summarizes the essential personal protective equipment required when working with this compound in different forms.

Form of this compound Required Personal Protective Equipment Additional Recommendations
Powder/Solid - Eye Protection: Chemical safety goggles- Work in a well-ventilated area or a chemical fume hood to avoid dust formation.[2]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile)[3]- Avoid prolonged or repeated exposure.[2]
- Body Protection: Laboratory coat
- Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, wear a suitable respirator.
Solution - Eye Protection: Chemical safety goggles or safety glasses with side shields- Handle in accordance with good industrial hygiene and safety practices.
- Hand Protection: Chemical-resistant gloves (e.g., nitrile)- Prevent the product from entering drains.
- Body Protection: Laboratory coat

Experimental Protocol: Immunofluorescence Staining of Cells with a this compound Conjugate

This protocol outlines a general procedure for immunofluorescence staining of cultured cells using a secondary antibody conjugated to this compound.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (specific to the target protein)

  • This compound-conjugated secondary antibody

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Microscope slides

Procedure:

  • Cell Preparation:

    • Wash the cells grown on coverslips three times with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if targeting intracellular proteins):

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer, protecting it from light.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting:

    • Mount the coverslips onto microscope slides using a mounting medium, with DAPI if desired.

    • Seal the edges of the coverslips with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission: ~595/615 nm).

Operational and Disposal Plans

A clear plan for the entire lifecycle of this compound in the laboratory, from receipt to disposal, is critical for safety and compliance.

Safe Handling and Storage Workflow

A Receiving this compound B Store in a cool, dry, well-ventilated place Protect from light A->B C Weighing Powdered Dye (in a fume hood) B->C D Preparing Stock Solution C->D E Use in Experiment (e.g., Staining) D->E F Short-term Storage of Solution (as per manufacturer's instructions) E->F

Caption: Workflow for the safe handling and storage of this compound.

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Collect all solutions containing this compound, including staining solutions and wash buffers, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps (e.g., pipette tips) should be disposed of in a designated sharps container for chemical waste.

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," "this compound," and any other required information according to your institution's guidelines.

  • Storage: Store waste containers in a designated, secure area away from general lab traffic.

  • Disposal Request: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound waste down the drain.

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and seek medical advice.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers, and seek medical advice.

  • Inhalation: Move the individual to fresh air and seek medical advice.

  • Ingestion: Wash out the mouth with water if the person is conscious and seek medical advice.

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent material and collect it for disposal in a sealed container. For larger spills, evacuate the area and contact your institution's EHS office. Ensure appropriate PPE is worn during cleanup.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, contributing to a secure and productive laboratory environment.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.